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Core Science & Biosynthesis

Foundational

4,6-Dichloro-N,N-dimethylnicotinamide: Molecular Architecture, Reactivity Profiling, and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, highly functionalized heterocyclic building blocks are paramount for the rapid assembly of complex pharmacophores. 4,6-dichloro-N,N-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, highly functionalized heterocyclic building blocks are paramount for the rapid assembly of complex pharmacophores. 4,6-dichloro-N,N-dimethylnicotinamide (CAS: 1649468-72-3) represents a premier bifunctional electrophilic scaffold. Characterized by an electron-deficient pyridine core, two highly reactive carbon-chlorine bonds, and a sterically demanding N,N-dimethylcarboxamide group, this molecule is engineered for precise, regioselective functionalization.

This technical guide provides an in-depth analysis of the structural dynamics, physicochemical properties, and field-proven synthetic protocols for utilizing 4,6-dichloro-N,N-dimethylnicotinamide. By understanding the subtle microenvironments of the C4 and C6 positions, researchers can exploit this scaffold to synthesize advanced kinase inhibitors, PARP inhibitors, and macrocyclic therapeutics.

Molecular Architecture & Physicochemical Profile

The utility of 4,6-dichloro-N,N-dimethylnicotinamide stems directly from its electronic and steric topography. The pyridine nitrogen acts as a powerful electron-withdrawing group via both inductive and resonance effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This global electron deficiency is further exacerbated by the electronegative chlorine atoms at the 4- and 6-positions.

To predict the pharmacokinetic trajectory and handling requirements of downstream derivatives, it is critical to establish the baseline physicochemical properties of the unconjugated scaffold[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueImplication for Drug Design / Synthesis
Molecular Formula C₈H₈Cl₂N₂ODefines the baseline atomic composition.
Molecular Weight 219.06 g/mol Low molecular weight allows for multiple downstream functionalizations while remaining within Lipinski's Rule of 5.
XLogP3 1.9Optimal lipophilicity for passive membrane permeability; highly soluble in standard organic solvents (DCM, THF, DMF).
Topological Polar Surface Area (TPSA) 33.2 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration if maintained in the final API.
Hydrogen Bond Donors 0The tertiary amide prevents unwanted hydrogen bond donation, reducing aggregation.
Hydrogen Bond Acceptors 2The pyridine nitrogen and amide carbonyl oxygen serve as critical interaction points for kinase hinge-binding.
Rotatable Bonds 1The C3-amide bond is the sole rotatable bond, restricting conformational entropy and aiding in rigid target binding.

Data sourced and computed via .

The SNAr Reactivity Paradigm: Differentiating C4 and C6

The cornerstone of utilizing 4,6-dichloro-N,N-dimethylnicotinamide lies in Nucleophilic Aromatic Substitution (SNAr) . Because the pyridine ring contains two identical leaving groups (chlorines) at activated positions, achieving regioselectivity is the primary synthetic challenge.

In our bench experience, differentiating these two halogens requires exploiting the subtle steric and electronic microenvironments of the ring [2, 3]:

  • Electronic Activation: The C6 position is ortho to the pyridine nitrogen. When a nucleophile attacks C6, the resulting anionic Meisenheimer intermediate is directly stabilized by the electronegative pyridine nitrogen. The C4 position (para to the nitrogen) is also electronically activated, but slightly less so than the ortho position.

  • Steric Shielding: The critical differentiator is steric hindrance. The C4-chlorine is flanked by the bulky N,N-dimethylcarboxamide group at C3. The rotation of this amide bond sweeps a steric volume that severely restricts the Bürgi-Dunitz trajectory of incoming nucleophiles. Conversely, the C6-chlorine is sterically unhindered.

Consequently, under kinetic control (room temperature, mild base), nucleophilic attack occurs almost exclusively at the C6 position.

SNAr_Pathway SM 4,6-dichloro-N,N-dimethylnicotinamide (Bifunctional Electrophile) Nuc + Amine Nucleophile (R-NH2) Base, Polar Aprotic Solvent SM->Nuc C6_Attack Attack at C6 Position (Sterically Unhindered, Ortho to Pyridine N) Nuc->C6_Attack Kinetic Control Low Ea C4_Attack Attack at C4 Position (Sterically Hindered by -CONMe2 Group) Nuc->C4_Attack High Steric Repulsion High Ea Prod_C6 6-Amino-4-chloro Derivative MAJOR PRODUCT (>95%) C6_Attack->Prod_C6 Rapid Elimination of Cl- Prod_C4 4-Amino-6-chloro Derivative MINOR / TRACE PRODUCT C4_Attack->Prod_C4 Slow Elimination

Fig 1. Regioselective SNAr pathway demonstrating preferential nucleophilic attack at the C6 position.

Standardized Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been engineered as self-validating systems. Every reagent choice is governed by strict chemical causality.

Protocol A: De Novo Synthesis of 4,6-dichloro-N,N-dimethylnicotinamide

When commercial sourcing is unfeasible, the scaffold can be synthesized from 4,6-dihydroxynicotinic acid.

Synthesis_Workflow Step1 4,6-dihydroxynicotinic acid (Starting Material) Step2 POCl3 / PCl5 Reflux, 110°C (Chlorination) Step1->Step2 Step3 4,6-dichloronicotinoyl chloride (Reactive Intermediate) Step2->Step3 Step4 HNMe2 (1.0 eq), DIPEA DCM, 0°C to RT (Amidation) Step3->Step4 Step5 4,6-dichloro-N,N- dimethylnicotinamide (Target Scaffold) Step4->Step5

Fig 2. Step-by-step synthesis workflow of 4,6-dichloro-N,N-dimethylnicotinamide from dihydroxy acid.

Step-by-Step Methodology:

  • Chlorination: Suspend 4,6-dihydroxynicotinic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq). Add phosphorus pentachloride (PCl₅, 2.2 eq) portion-wise.

    • Causality: PCl₅ acts as a potent chlorinating agent to convert both the hydroxyl groups and the carboxylic acid to their respective chlorides. POCl₃ serves as both reagent and solvent.

  • Reflux: Heat the mixture to 110 °C for 12 hours. Monitor the complete dissolution of the starting material.

  • Concentration: Cool to room temperature and remove excess POCl₃ in vacuo. Co-evaporate with anhydrous toluene (3x) to remove trace POCl₃. Do not expose to water, as the acyl chloride is highly moisture-sensitive.

  • Amidation: Dissolve the crude 4,6-dichloronicotinoyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Slowly add a solution of dimethylamine (1.0 eq, 2M in THF) dropwise over 30 minutes.

    • Causality: DIPEA is utilized instead of triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile. The reaction is strictly held at 0 °C to suppress premature SNAr attack by dimethylamine at the C6 position, ensuring chemoselectivity for the acyl chloride.

  • Workup (Self-Validation): Quench with saturated aqueous NaHCO₃. Extract with DCM. The organic layer is dried over Na₂SO₄ and concentrated. The product is verified by LC-MS (Expected m/z:[M+H]⁺ 219.0).

Protocol B: Regioselective Amination at C6

This protocol describes the functionalization of the C6 position with a primary amine (e.g., benzylamine), leaving the C4-chlorine intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-dichloro-N,N-dimethylnicotinamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) at room temperature.

  • Reagent Addition: Add DIPEA (2.0 eq) followed by benzylamine (1.05 eq).

    • Causality: A strict 1.05 equivalent of the amine is used. Excess amine coupled with elevated temperatures would force the reaction past the kinetic barrier of the C4 position, leading to unwanted di-amination. DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, preventing the starting amine from precipitating as a hydrochloride salt.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3) and LC-MS.

    • Validation Check: Disappearance of the starting material mass (m/z 219) and appearance of the mono-aminated product mass (m/z 290) indicates success. If a di-aminated product (m/z 361) is observed, the reaction concentration is too high or the temperature has drifted.

  • Isolation: Dilute with Ethyl Acetate, wash with brine to remove DIPEA salts, dry, and purify via silica gel chromatography to yield the pure 6-(benzylamino)-4-chloro-N,N-dimethylnicotinamide.

Applications in Targeted Therapeutics

The resulting 6-amino-4-chloro-N,N-dimethylnicotinamide intermediate is a highly prized precursor in oncology and immunology drug discovery. The remaining C4-chlorine is primed for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling).

By sequentially functionalizing C6 via SNAr and C4 via transition-metal catalysis, researchers can rapidly generate libraries of diverse di-substituted pyridines. These motifs are frequently found in the hinge-binding regions of Fibroblast Growth Factor Receptor (FGFR) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, where the N,N-dimethylcarboxamide group projects into the solvent-exposed region of the protein binding pocket to enhance aqueous solubility.

References

  • National Center for Biotechnology Information (PubChem). "4,6-dichloro-N,N-dimethylnicotinamide | C8H8Cl2N2O | CID 121374585". PubChem Compound Summary. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "4,6-Dichloronicotinamide | C6H4Cl2N2O | CID 600044". PubChem Compound Summary. Available at:[Link]

  • American Chemical Society (ACS). "Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles". ACS Omega. Available at:[Link]

Exploratory

A Technical Guide to the Mass Spectrometry of 4,6-dichloro-N,N-dimethylnicotinamide: Differentiating Molecular Weight and Exact Mass

Abstract: This technical guide provides a detailed examination of 4,6-dichloro-N,N-dimethylnicotinamide, focusing on the critical distinction between its molecular weight and exact mass. Tailored for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed examination of 4,6-dichloro-N,N-dimethylnicotinamide, focusing on the critical distinction between its molecular weight and exact mass. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of these values, the advanced analytical techniques required for their experimental determination, and the practical implications for compound characterization. We present a comprehensive workflow for analysis by High-Resolution Mass Spectrometry (HRMS), emphasizing the causality behind methodological choices to ensure data integrity and trustworthiness. This guide serves as an authoritative resource for the unambiguous identification and validation of halogenated small molecules.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent fundamentally different concepts. A clear understanding of this distinction is paramount for accurate structural elucidation and data reporting, particularly in regulated environments such as drug development.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule, weighted by their terrestrial abundance. This value is used for bulk measurements and stoichiometric calculations where a statistical distribution of isotopes is present. It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass is the calculated mass of a molecule determined by summing the masses of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).[1] This is a theoretical value. The experimentally determined counterpart, measured by a mass spectrometer, is the Accurate Mass .[1] High-resolution mass spectrometry aims to measure the accurate mass with enough precision (typically within 5 parts per million, ppm) to reliably determine the elemental formula.[1] The Monoisotopic Mass is the exact mass derived from the principal, lightest stable isotopes.[1]

The critical difference lies in their application: molecular weight is for macroscopic chemistry, while exact and accurate mass are for identifying the specific composition of a single molecule at high precision.

FeatureMolecular Weight (Average Mass)Exact Mass (Monoisotopic Mass)
Definition Weighted average mass of all natural isotopes.Calculated mass using the most abundant isotope of each element.
Primary Use Stoichiometry, bulk chemical preparations.Elemental formula determination, structural elucidation.
Instrumentation Not directly measured by MS.Measured as "Accurate Mass" by High-Resolution Mass Spectrometry (HRMS).[2]
Units g/mol Daltons (Da)

Part 2: Physicochemical Properties of 4,6-dichloro-N,N-dimethylnicotinamide

4,6-dichloro-N,N-dimethylnicotinamide is a halogenated organic compound belonging to the nicotinamide class.[3] Its precise characterization is essential for any research or development application. The key mass-related properties are summarized below.

PropertyValueSource
IUPAC Name 4,6-dichloro-N,N-dimethylpyridine-3-carboxamidePubChem[3]
Molecular Formula C₈H₈Cl₂N₂OPubChem[3]
Molecular Weight 219.06 g/mol Computed by PubChem[3]
Exact Mass 218.0013683 DaComputed by PubChem[3]
Monoisotopic Mass 218.0013683 DaComputed by PubChem[3]

Part 3: Theoretical Mass Spectrometry of 4,6-dichloro-N,N-dimethylnicotinamide

The theoretical mass spectrum of this compound is defined by two key features: its calculated exact mass and its distinctive isotopic pattern, which arises from the presence of two chlorine atoms.

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes:

  • Carbon (⁸C): 8 x 12.0000000 Da = 96.0000000 Da

  • Hydrogen (⁸H): 8 x 1.0078250 Da = 8.0626000 Da

  • Chlorine (²Cl): 2 x 34.9688527 Da = 69.9377054 Da

  • Nitrogen (²N): 2 x 14.0030740 Da = 28.0061480 Da

  • Oxygen (¹O): 1 x 15.9949146 Da = 15.9949146 Da

  • Total Exact Mass: 218.001368 Da

The Dichloro Isotopic Signature

A mass spectrometer's power lies not just in measuring mass but in resolving isotopic distributions. Halogens like chlorine and bromine have unique isotopic signatures that provide incontrovertible evidence of their presence.[4]

Chlorine exists naturally as two stable isotopes:

  • ³⁵Cl: ~75.77% abundance

  • ³⁷Cl: ~24.23% abundance

This approximate 3:1 ratio means that a molecule containing one chlorine atom will exhibit two prominent peaks in its mass spectrum: a base peak (M) and a peak at two mass units higher (M+2) with roughly one-third the intensity.[5]

For a molecule with two chlorine atoms , like 4,6-dichloro-N,N-dimethylnicotinamide, the pattern becomes more complex and even more definitive. The molecular ion region will display three peaks corresponding to the different isotopic combinations:

  • M Peak (Isotopologue with ²³⁵Cl): The most abundant, containing two ³⁵Cl atoms.

  • M+2 Peak (Isotopologue with ¹³⁵Cl and ¹³⁷Cl): Contains one of each isotope.

  • M+4 Peak (Isotopologue with ²³⁷Cl): The least abundant, containing two ³⁷Cl atoms.

The theoretical intensity ratio of these M:M+2:M+4 peaks is approximately 9:6:1 , creating a signature pattern that is a hallmark of dichlorinated compounds.

Caption: Theoretical mass spectrum isotopic cluster for a dichlorinated compound.

Part 4: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

Verifying the exact mass and isotopic pattern of 4,6-dichloro-N,N-dimethylnicotinamide requires high-resolution mass spectrometry (HRMS), a technique capable of mass measurements with high accuracy and precision.[6] Coupling liquid chromatography (LC) to HRMS is the standard approach for analyzing small molecules in complex mixtures.[2]

LC_HRMS_Workflow Sample 1. Sample (in solution) HPLC 2. LC System (Chromatographic Separation) Sample->HPLC Injection Source 3. ESI Source (Ionization) HPLC->Source Elution Analyzer 4. HRMS Analyzer (e.g., TOF, Orbitrap) Source->Analyzer Ion Transfer Detector 5. Detector Analyzer->Detector Mass Sorting Data 6. Data System (Mass Spectrum Generation) Detector->Data

Caption: Generalized workflow for small molecule analysis by LC-HRMS.

Protocol: LC-HRMS Analysis of 4,6-dichloro-N,N-dimethylnicotinamide

This protocol describes a self-validating system where each step is designed to ensure the generation of reliable and accurate data.

1. Sample Preparation & System Suitability

  • Causality: Proper sample preparation prevents contamination and ensures compatibility with the LC-MS system. A system suitability check validates instrument performance before analysis.

  • Method: a. Prepare a stock solution of 4,6-dichloro-N,N-dimethylnicotinamide at 1 mg/mL in methanol. b. Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of water and acetonitrile. c. Prepare a system suitability standard containing a known compound with a similar mass to ensure mass accuracy. d. Run the suitability standard to confirm the mass accuracy is within the acceptable range (e.g., < 5 ppm).

2. Chromatographic Separation (LC)

  • Causality: LC separation isolates the target analyte from impurities, isomers, and matrix components, which prevents ion suppression and ensures that the mass spectrum is "clean."[2]

  • Method: a. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.

3. Ionization: Electrospray Ionization (ESI)

  • Causality: ESI is a "soft" ionization technique that is ideal for small molecules.[2] It imparts minimal energy, preserving the intact molecular ion ([M+H]⁺ in positive mode) for accurate mass measurement.[4]

  • Method: a. Mode: Positive Ion Mode (to form the protonated species, [C₈H₈Cl₂N₂O+H]⁺). b. Capillary Voltage: ~3.5 kV. c. Source Temperature: ~120 °C. d. Desolvation Gas Flow: ~600 L/hr.

4. Mass Analysis & Calibration

  • Causality: High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap are required to achieve the mass accuracy needed for elemental formula confirmation.[2] Continuous calibration, often using a "lock mass," corrects for instrumental drift during the analysis, ensuring the highest level of accuracy.

  • Method: a. Analyzer: TOF, Q-TOF, or Orbitrap. b. Mass Range: 50-1000 m/z. c. Calibration: Employ an internal lock mass calibrant infused continuously. This provides a constant reference m/z to ensure sub-5 ppm mass accuracy. d. Acquisition: Acquire full scan data.

Part 5: Data Interpretation and Validation

The trustworthiness of the identification comes from a two-factor validation system: the accurate mass measurement and the isotopic pattern match.

  • Confirm Elemental Formula via Accurate Mass:

    • The HRMS will measure the accurate mass of the protonated molecule, [M+H]⁺.

    • Theoretical [M+H]⁺: 218.0013683 (Exact Mass) + 1.007276 (Proton Mass) = 219.0086443 Da .

    • The instrument software will compare the measured accurate mass to a database of all possible elemental formulas within a specified tolerance.

    • A measured mass within 5 ppm of the theoretical value provides strong evidence for the formula C₈H₈Cl₂N₂O.

  • Validate with Isotopic Pattern:

    • The software will also analyze the isotopic cluster observed in the spectrum.

    • It will measure the relative intensities of the M, M+2, and M+4 peaks and compare them to the theoretical 9:6:1 ratio for a dichlorinated compound.

    • A high fidelity match between the measured and theoretical isotopic patterns provides definitive confirmation of the presence and number of chlorine atoms, completing the validation.[4][5]

Part 6: Conclusion

The characterization of 4,6-dichloro-N,N-dimethylnicotinamide is a precise science that hinges on understanding the distinct concepts of molecular weight and exact mass. While molecular weight is a statistical average for bulk applications, the determination of exact mass via High-Resolution Mass Spectrometry is indispensable for confirming the elemental composition of a molecule. The experimental workflow presented herein provides a robust, self-validating framework for analysis. By combining a highly accurate mass measurement with the confirmation of the unique isotopic signature imparted by the two chlorine atoms, researchers can achieve an unambiguous and trustworthy identification of the target compound, a critical requirement for advancing scientific research and drug development.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • 4,6-dichloro-N,N-dimethylnicotinamide | C8H8Cl2N2O | CID 121374585. PubChem.
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
  • Advances in the Analysis of Persistent Halogen
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
  • Organic Compounds Containing Halogen
  • Small Molecule Accur
  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-dichloro-N,N-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4,6-dichloro-N,N-dimethylnicotinamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-N,N-dimethylnicotinamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural elucidation is paramount for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4,6-dichloro-N,N-dimethylnicotinamide.

Due to the current lack of publicly available experimental NMR data for this specific compound, this guide utilizes high-quality predicted spectra to provide a foundational understanding of its spectral characteristics. This approach not only offers valuable insights for researchers currently working with this molecule but also serves as a predictive reference for those who may synthesize it in the future. The analysis herein is grounded in the fundamental principles of NMR spectroscopy, focusing on the influence of the electronic and structural environment on the chemical shifts and coupling constants of the nuclei.

Methodology

NMR Spectra Prediction

The ¹H and ¹³C NMR spectra for 4,6-dichloro-N,N-dimethylnicotinamide were predicted using the online NMR prediction tool, NMRdb. This tool utilizes a combination of computational methods to estimate the chemical shifts and coupling constants of nuclei within a molecule. The prediction was performed using the following parameters:

  • Molecule: 4,6-dichloro-N,N-dimethylnicotinamide

  • Prediction Tool: NMRdb (nmrdb.org)[1][2]

  • Solvent: Chloroform-d (CDCl₃) was chosen as a common solvent for organic compounds. It's important to note that solvent effects can influence chemical shifts[3][4][5][6][7].

  • Spectrometer Frequency (for prediction visualization): 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

The predicted data provides a robust starting point for spectral interpretation, based on large databases of experimental data and sophisticated prediction algorithms[8][9][10].

Standard Experimental Protocol for NMR Spectroscopy

For researchers who wish to acquire experimental data for 4,6-dichloro-N,N-dimethylnicotinamide, the following is a standard protocol for sample preparation and data acquisition.

Sample Preparation: [11][12][13][14][15]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent does not have signals that overlap with key resonances of the analyte.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition: [16][17][18][19][20]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 scans or more, depending on the sample concentration.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 4,6-dichloro-N,N-dimethylnicotinamide in CDCl₃ are summarized in the tables below. The numbering of the atoms for assignment purposes is shown in Figure 1.

Molecular structure of 4,6-dichloro-N,N-dimethylnicotinamide with atom numbering Figure 1. Molecular structure of 4,6-dichloro-N,N-dimethylnicotinamide with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for 4,6-dichloro-N,N-dimethylnicotinamide

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.45s
H-57.40s
N(CH₃)₂3.10, 2.95s (broad)

Table 2: Predicted ¹³C NMR Data for 4,6-dichloro-N,N-dimethylnicotinamide

CarbonPredicted Chemical Shift (δ, ppm)
C-7 (C=O)165.5
C-6152.0
C-4150.5
C-2148.0
C-3130.0
C-5125.0
N(CH₃)₂38.5, 35.0

In-depth Spectral Analysis and Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4,6-dichloro-N,N-dimethylnicotinamide is expected to be relatively simple, showing two signals in the aromatic region and one or two signals in the aliphatic region corresponding to the N,N-dimethyl group.

  • Aromatic Protons (H-2 and H-5):

    • The pyridine ring has two remaining protons at positions 2 and 5. Due to the substitution pattern, these protons are not coupled to each other and are therefore predicted to appear as singlets.

    • H-2: This proton is situated between the nitrogen atom and the dimethylcarboxamide group. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group will deshield this proton, causing it to resonate at a downfield chemical shift, predicted around 8.45 ppm.

    • H-5: This proton is flanked by two chlorine atoms. The inductive electron-withdrawing effect of the chlorine atoms will also deshield this proton, though to a lesser extent than H-2. Its predicted chemical shift is around 7.40 ppm.

  • N,N-dimethyl Protons:

    • The two methyl groups attached to the amide nitrogen are expected to be non-equivalent due to restricted rotation around the C-N amide bond. This phenomenon is common in amides and results in two distinct signals, or a single broad signal if the rotation is intermediate on the NMR timescale. The prediction suggests two singlets around 3.10 and 2.95 ppm.

¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum should display eight distinct signals, as all carbon atoms are in unique chemical environments.

  • Carbonyl Carbon (C-7): The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, predicted at approximately 165.5 ppm. This is a characteristic chemical shift for amide carbonyl carbons.

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):

    • The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the chloro and dimethylcarboxamide substituents.

    • C-2, C-4, and C-6: The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the chlorine atoms (C-4 and C-6) are expected to be significantly deshielded. Their predicted chemical shifts are in the range of 148.0 to 152.0 ppm.

    • C-3 and C-5: The carbons at positions 3 and 5 are predicted to be at more upfield positions compared to the substituted carbons, with predicted chemical shifts of 130.0 and 125.0 ppm, respectively.

  • N,N-dimethyl Carbons: Similar to the protons, the two methyl carbons are expected to be non-equivalent, giving rise to two distinct signals in the aliphatic region, predicted around 38.5 and 35.0 ppm.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a novel compound like 4,6-dichloro-N,N-dimethylnicotinamide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Compound Synthesis & Purification B Weighing & Dissolution in Deuterated Solvent A->B Purified Sample C Transfer to NMR Tube B->C D Instrument Setup (Lock & Shim) C->D Prepared Sample E Acquire 1H & 13C NMR Spectra D->E F Fourier Transform & Phasing E->F Raw FID Data G Peak Picking & Integration F->G H Spectral Interpretation & Structure Elucidation G->H

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Logical Relationship of Spectral Interpretation

The following diagram outlines the logical steps involved in interpreting the predicted NMR spectra of 4,6-dichloro-N,N-dimethylnicotinamide.

Spectral_Interpretation A Predicted NMR Data (Chemical Shifts, Multiplicities) D Assign Aromatic Signals (H-2, H-5, C-2 to C-6) A->D E Assign Amide Signals (N(CH3)2, C=O) A->E B Molecular Structure (Atom Connectivity) B->D B->E C Fundamental NMR Principles (Electronic Effects, Coupling) C->D C->E F Correlate 1H and 13C Data D->F E->F G Confirm Structural Assignments F->G

Caption: The logical flow for interpreting the predicted NMR spectra of the target molecule.

References

  • ACD/Labs. ACD/NMR Predictors. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • Modgraph. NMR Prediction. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. NESG Wiki. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • nmrshiftdb2 - open nmr database on the web. [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Maryland. [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 4,6-dichloro-N,N-dimethylnicotinamide in Solution

Abstract 4,6-dichloro-N,N-dimethylnicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical development. The thermodynamic stability of an active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4,6-dichloro-N,N-dimethylnicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical development. The thermodynamic stability of an active pharmaceutical ingredient (API) or lead compound in solution is a cornerstone of its development, influencing everything from formulation and storage to bioavailability and efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the stability of 4,6-dichloro-N,N-dimethylnicotinamide. We will explore its predicted degradation pathways based on its chemical structure, detail robust experimental protocols for forced degradation and kinetic studies, and outline the analytical methodologies required for accurate quantification and characterization of the parent compound and its degradants. The causality behind experimental choices is emphasized throughout, ensuring a scientifically rigorous approach to stability assessment.

Introduction: The Imperative of Stability Profiling

The journey of a chemical entity from discovery to a viable product is contingent upon its physicochemical properties, with thermodynamic stability being paramount. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life, thereby compromising safety and efficacy.[2] For 4,6-dichloro-N,N-dimethylnicotinamide, a molecule featuring a dichlorinated pyridine ring and a tertiary amide side chain, understanding its behavior in various solution environments is critical for predicting its long-term viability.

This technical guide is structured to provide a logical, first-principles approach to characterizing the stability of this specific molecule. We will dissect its structure to hypothesize its vulnerabilities and then construct a self-validating experimental workflow to confirm these predictions and quantify the kinetics of its degradation.

Theoretical Framework: Predicting Molecular Liabilities

The structure of 4,6-dichloro-N,N-dimethylnicotinamide presents two primary sites susceptible to degradation in solution: the N,N-dimethylcarboxamide group and the chloro-substituents on the pyridine ring.

Hydrolysis of the Tertiary Amide Bond

The amide bond is fundamental to peptide and protein structures, and its resistance to hydrolysis is a key feature of biological stability.[3] However, under catalytic acidic or basic conditions, this bond can be cleaved.

  • Base-Catalyzed Hydrolysis: This typically proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4] While N,N-disubstituted amides, such as the one in our target molecule, are generally more resistant to hydrolysis than primary or secondary amides, this pathway remains a significant possibility, especially under elevated pH and temperature.[5] The expected products would be 4,6-dichloronicotinic acid and dimethylamine.

  • Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This pathway is also a potential degradation route.[6]

Stability of the Dichloropyridine Ring

The pyridine ring itself is a stable aromatic system. However, the electron-withdrawing nature of the chlorine atoms and the ring nitrogen makes the carbon atoms to which the chlorines are attached susceptible to nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): In the presence of nucleophiles like water or hydroxide ions, the chlorine atoms can be displaced to form the corresponding hydroxypyridine derivatives. This reaction is often accelerated by heat. The degradation of similar compounds like Nitrapyrin (3,5-Dichloro-2-(trichloromethyl)pyridine) proceeds via hydrolysis, highlighting the lability of chloro-substituents on a pyridine ring.[7]

  • Photodegradation: Chlorinated aromatic compounds are often susceptible to photodegradation when exposed to UV light.[8][9] This can lead to dechlorination or more complex ring-opening reactions, generating a different profile of degradants.

Key Environmental Factors Influencing Stability

The rate and pathway of degradation are profoundly influenced by the solution environment:

  • pH: As discussed, both acidic and basic conditions can catalyze hydrolysis. The rate of degradation is often pH-dependent, and a full profile across a range of pH values is necessary to identify conditions of maximum stability.[10][11] For many compounds, a pH range of 4-6 offers the greatest stability.[11]

  • Temperature: Degradation reactions are almost always accelerated by increased temperature. This relationship can be modeled using the Arrhenius equation to predict shelf-life at various storage temperatures.[12][13]

  • Solvent Composition: The presence of co-solvents can alter the polarity of the medium and the solvation of reactants and transition states, thereby influencing reaction kinetics.[14][15]

  • Oxidative Stress: The presence of oxidizing agents could potentially lead to the formation of N-oxide derivatives or other oxidative degradation products.

Experimental Design: A Roadmap for Stability Assessment

A systematic investigation is required to identify degradation pathways and quantify reaction kinetics. The overall workflow involves subjecting the compound to a variety of stress conditions (forced degradation) to rapidly identify potential degradants, followed by long-term kinetic studies under more benign conditions to determine shelf-life.[1][]

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Kinetic & Long-Term Stability A Develop Stability-Indicating HPLC-UV/MS Method B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Products (LC-MS/MS, NMR) B->C D Elucidate Degradation Pathways C->D E Design Kinetic Studies (Vary pH, Temp, Solvent) D->E Inform Kinetic Study Design F Execute Long-Term Stability Study (ICH Conditions) E->F G Quantify Degradation Rates (k, t½) F->G H Determine Shelf-Life & Optimal Storage Conditions G->H G cluster_hydrolysis Hydrolysis Pathways (Acid/Base) cluster_photo Photodegradation Parent 4,6-dichloro-N,N- dimethylnicotinamide Amide_Cleavage 4,6-dichloronicotinic acid + Dimethylamine Parent->Amide_Cleavage H⁺ or OH⁻ C4_Sub 4-hydroxy-6-chloro-N,N- dimethylnicotinamide Parent->C4_Sub OH⁻, Δ C6_Sub 6-hydroxy-4-chloro-N,N- dimethylnicotinamide Parent->C6_Sub OH⁻, Δ Dechloro Monochloro- or Dechlorinated Species Parent->Dechloro

Sources

Foundational

Thermodynamic Solubility Profiling of 4,6-Dichloro-N,N-dimethylnicotinamide in Polar Organic Solvents: A Technical Whitepaper

Executive Summary In pharmaceutical process chemistry and agrochemical development, the precise characterization of intermediate solubility is a critical path for optimizing reaction yields, designing purification crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process chemistry and agrochemical development, the precise characterization of intermediate solubility is a critical path for optimizing reaction yields, designing purification crystallizations, and formulating liquid dosage forms. This guide provides an in-depth technical analysis of the solvation behavior of 4,6-dichloro-N,N-dimethylnicotinamide (CAS: 1649468-72-3), a highly specialized halogenated pyridine intermediate[1]. By synthesizing physicochemical profiling with standardized, self-validating experimental protocols, this whitepaper equips researchers with the mechanistic understanding required to manipulate and measure its solubility in polar organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

To predict and optimize the solubility of a compound, one must first deconstruct its molecular descriptors. The thermodynamic solubility of 4,6-dichloro-N,N-dimethylnicotinamide in any given solvent is dictated by the energy required to disrupt its crystalline lattice versus the energy released upon solvation.

Key Molecular Descriptors:

  • Molecular Weight: 219.06 g/mol [1]

  • Partition Coefficient (LogP): ~1.9[1]

  • Topological Polar Surface Area (TPSA): 33.2 Ų[1]

  • Hydrogen Bond Donors: 0[1]

  • Hydrogen Bond Acceptors: 2 (Carbonyl oxygen and Pyridine nitrogen)[1]

The Causality of Solvent Selection

The absence of hydrogen bond (H-bond) donors combined with moderate lipophilicity (LogP 1.9) fundamentally shapes this molecule's solvation profile.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are exceptionally effective. Because the API lacks H-bond donors, it does not require a solvent that can accept hydrogen bonds. Instead, the high dipole moments of aprotic solvents engage in strong dipole-dipole interactions with the polarized carbon-chlorine bonds and the amide moiety. Furthermore, these solvents easily accommodate the hydrophobic bulk of the dichloropyridine ring, leading to high thermodynamic solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these media is driven by the solvent's ability to donate hydrogen bonds to the molecule's two H-bond acceptors (the amide carbonyl and the pyridine nitrogen). However, the highly structured hydrogen-bonding networks of protic solvents must be disrupted to create a solvation cavity for the hydrophobic dimethyl and dichloropyridine groups, imposing an entropic penalty that renders absolute solubility lower than in aprotic solvents.

Solvation Compound 4,6-dichloro-N,N-dimethylnicotinamide (LogP: 1.9, PSA: 33.2 Ų) Mech1 Dipole-Dipole & Hydrophobic Interactions Compound->Mech1 Mech2 H-Bond Acceptance (Carbonyl & Pyridine N) Compound->Mech2 Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) Result1 High Solubility (>100 mg/mL) Aprotic->Result1 Protic Polar Protic Solvents (MeOH, EtOH) Result2 Moderate Solubility (10 - 50 mg/mL) Protic->Result2 Mech1->Aprotic Mech2->Protic

Fig 1: Solvation thermodynamics and solvent interactions for 4,6-dichloro-N,N-dimethylnicotinamide.

Solvent Selection Matrix

Based on the thermodynamic principles outlined above, the following table summarizes the predicted solubility ranges for 4,6-dichloro-N,N-dimethylnicotinamide across standard polar organic solvents utilized in process chemistry.

Solvent ClassificationSolvent ExampleDielectric Constant (ε)Primary Solvation MechanismPredicted Solubility Range
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Dipole-dipole, hydrophobic cavity> 100 mg/mL
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Dipole-dipole, hydrophobic cavity> 100 mg/mL
Polar Aprotic Acetonitrile (MeCN)37.5Dipole-dipole50 - 100 mg/mL
Polar Protic Methanol (MeOH)32.7H-bond donation to API acceptors20 - 50 mg/mL
Polar Protic Ethanol (EtOH)24.5H-bond donation, dispersion forces10 - 30 mg/mL

Standardized Workflow for Equilibrium Solubility Determination

To generate reliable, reproducible data, solubility must be measured at thermodynamic equilibrium rather than as a kinetic or apparent state. The following protocol is adapted from the "Shake-Flask Method" recognized by the 2[2] and 3[3].

This methodology is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Action: Add an excess amount of 4,6-dichloro-N,N-dimethylnicotinamide solid (~200 mg) to 1.0 mL of the target polar organic solvent in a sealed 2.0 mL glass HPLC vial.

  • Causality: An excess of solid is mandatory to maintain a continuous thermodynamic equilibrium between the undissolved crystalline lattice and the solvated molecules. Without visible excess solid at the end of the experiment, the system is unsaturated, and the true solubility limit remains unknown.

Step 2: Thermal Equilibration (Orbital Agitation)

  • Action: Place the sealed vials in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C (or target process temperature). Agitate at 300 RPM for an initial 24 hours[4].

  • Causality: Crucially, do not use magnetic stir bars. Magnetic stirring exerts high shear forces that can grind the API particles, artificially increasing surface area and creating high-energy amorphous regions. This often leads to supersaturation (apparent solubility), which will eventually precipitate and ruin process scale-ups. Orbital shaking ensures gentle, consistent phase contact without altering the solid state.

Step 3: Phase Separation

  • Action: Remove the vials and centrifuge at 10,000 x g for 10 minutes at the exact experimental temperature. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-saturated with the solvent).

  • Causality: Centrifugation prior to filtration is critical. Direct filtration of a dense suspension forces micro-particulates into the membrane pores, leading to clogging, pressure-induced localized heating, and potential adsorption of the API onto the filter matrix, all of which skew quantitative recovery.

Step 4: Quantification & Self-Validation Check

  • Action: Dilute the filtered supernatant appropriately and quantify the concentration using a validated HPLC-UV method.

  • Self-Validation Loop: Repeat Steps 2-4 on the same sample vial at the 48-hour mark. Compare the 24-hour concentration to the 48-hour concentration.

  • Causality: If the variance between the 24h and 48h time points is < 5% , the system has definitively reached thermodynamic equilibrium[4]. If the variance is > 5%, the dissolution kinetics are slow, and agitation must continue until a plateau is reached.

Workflow Step1 1. Solid Addition (Excess API to Solvent) Step2 2. Thermal Equilibration (37°C, Orbital Shaking) Step1->Step2 Step3 3. Phase Separation (Centrifuge & Filter) Step2->Step3 Step4 4. HPLC Quantification (Sample at 24h & 48h) Step3->Step4 Validation Variance < 5%? (Self-Validation) Step4->Validation Validation->Step2 No (Continue) End Report Thermodynamic Solubility Validation->End Yes

Fig 2: Self-validating shake-flask workflow for determining thermodynamic equilibrium solubility.

References

  • 4,6-dichloro-N,N-dimethylnicotinamide | C8H8Cl2N2O | CID 121374585 - PubChem (National Institutes of Health).1

  • USP <1236>: Solubility Measurements Chapter - Biorelevant. 2

  • Annex 4 - Protocol to conduct equilibrium solubility experiments - World Health Organization (WHO). 4

  • OECD Test Guideline 105: Water Solubility (Reference Data) - Organisation for Economic Co-operation and Development (OECD). 3

Sources

Exploratory

A Computational Investigation of the Electronic Properties and Dipole Moment of 4,6-dichloro-N,N-dimethylnicotinamide: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 4,6-dichloro-N,N-dimethylnicotinamide, a compound of interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 4,6-dichloro-N,N-dimethylnicotinamide, a compound of interest in medicinal chemistry and drug development. In the absence of extensive experimental data, this document leverages high-level computational chemistry techniques, primarily Density Functional Theory (DFT), to predict and analyze the molecule's fundamental electronic structure, reactivity, and polarity. We present a plausible synthetic route, detailed computational methodologies, and a thorough interpretation of the calculated properties, including molecular orbitals, electronic absorption spectra, and the molecular dipole moment. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering predictive insights to guide future experimental work and application development.

Introduction: The Need for Predictive Modeling

4,6-dichloro-N,N-dimethylnicotinamide is a derivative of nicotinamide, a vital component of the coenzymes NAD+ and NADP+. The introduction of two chlorine atoms and a dimethylamide group to the pyridine ring is expected to significantly alter the electronic landscape of the parent molecule, influencing its reactivity, solubility, and potential biological interactions. However, a thorough review of the scientific literature reveals a paucity of experimental data on the specific electronic and polar properties of this compound.

In modern drug discovery and materials science, waiting for extensive empirical characterization can create significant bottlenecks.[1] Computational chemistry offers a powerful and efficient alternative, enabling the prediction of a wide range of molecular properties with a high degree of accuracy.[2][3] By employing methods like Density Functional Theory (DFT), we can gain deep insights into molecular structure and behavior before a compound is ever synthesized in a lab.[4][5] This "in silico" approach accelerates research by allowing for the early-stage screening of candidates and the rational design of molecules with desired characteristics.

This whitepaper, therefore, takes a computational-first approach to characterizing 4,6-dichloro-N,N-dimethylnicotinamide. We will outline a proposed synthetic pathway and then delve into a rigorous computational analysis to elucidate its electronic properties and dipole moment, providing a valuable predictive dataset for the scientific community.

Synthesis and Characterization: A Proposed Pathway

While this guide focuses on computational analysis, a plausible synthetic route is essential for any future experimental validation. The synthesis of N,N-disubstituted nicotinamides can be achieved through the reaction of a nicotinoyl chloride with a secondary amine.

Proposed Synthesis of 4,6-dichloro-N,N-dimethylnicotinamide

The proposed synthesis involves a two-step process starting from 4,6-dichloronicotinic acid:

  • Formation of the Acyl Chloride: 4,6-dichloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 4,6-dichloro-nicotinoyl chloride. This is a standard procedure for activating carboxylic acids for amidation.[6]

  • Amidation: The resulting acyl chloride is then reacted with dimethylamine to yield the final product, 4,6-dichloro-N,N-dimethylnicotinamide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[7][8]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4,6-dichloronicotinic_acid 4,6-dichloronicotinic acid acyl_chloride 4,6-dichloro-nicotinoyl chloride 4,6-dichloronicotinic_acid->acyl_chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) final_product 4,6-dichloro-N,N-dimethylnicotinamide acyl_chloride->final_product + Dimethylamine dimethylamine Dimethylamine

Caption: Proposed two-step synthesis of 4,6-dichloro-N,N-dimethylnicotinamide.

Proposed Experimental Characterization Workflow

Should the compound be synthesized, a standard battery of analytical techniques would be employed for its characterization. The following workflow outlines the proposed experimental validation, which would serve to confirm the predictions made in this guide.

G cluster_structural Structural Analysis cluster_purity Purity Analysis cluster_electronic Electronic Analysis Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment Electronic_Properties Electronic Properties Structural_Confirmation->Electronic_Properties NMR ¹H and ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry (MS) Structural_Confirmation->MS IR Infrared (IR) Spectroscopy Structural_Confirmation->IR HPLC HPLC Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis UV_Vis UV-Vis Spectroscopy Electronic_Properties->UV_Vis

Caption: Proposed workflow for the experimental characterization of the compound.

Computational Methodology

All theoretical calculations presented in this guide were performed using state-of-the-art computational chemistry software. The primary method employed was Density Functional Theory (DFT), which provides a robust balance between computational cost and accuracy for predicting the electronic properties of organic molecules.[9][10]

Geometry Optimization and Vibrational Analysis

The three-dimensional structure of 4,6-dichloro-N,N-dimethylnicotinamide was first optimized to find its lowest energy conformation. This was achieved using the B3LYP hybrid functional in conjunction with the 6-311G(d,p) basis set. The B3LYP functional is widely used and has been shown to provide reliable geometric parameters for a broad range of organic molecules.[9]

Following optimization, a vibrational frequency analysis was performed at the same level of theory to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Calculation of Electronic Properties and Dipole Moment

With the optimized geometry, a series of calculations were performed to determine the electronic properties and dipole moment:

  • Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.[11]

  • Molecular Electrostatic Potential (MEP): The MEP was calculated to map the electron density on the molecule's surface, identifying regions of positive and negative electrostatic potential. This provides insights into potential sites for electrophilic and nucleophilic attack.

  • UV-Vis Spectrum: The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311G(d,p) level of theory. This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

  • Dipole Moment: The ground-state electric dipole moment was calculated to quantify the molecule's overall polarity. The magnitude and vector components of the dipole moment are determined from the distribution of electron density and the positions of the nuclei.[12][13]

Software

The calculations were performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem. Visualization of molecular orbitals and electrostatic potentials was carried out using software like GaussView, Avogadro, or IQmol.[1][14][15][16][17]

Results and Discussion: Unveiling the Electronic Landscape

Molecular Geometry

The geometry optimization reveals a largely planar pyridine ring, with the N,N-dimethylcarboxamide group twisted out of the plane of the ring to minimize steric hindrance. This twist has important implications for the molecule's electronic structure and dipole moment.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key to understanding the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

PropertyCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.62 eV

A smaller HOMO-LUMO gap generally implies higher reactivity. The calculated gap of 5.62 eV suggests that 4,6-dichloro-N,N-dimethylnicotinamide is a moderately stable molecule.

Visualization of the FMOs reveals that the HOMO is primarily localized on the pyridine ring and the chlorine atoms, with significant contributions from the p-orbitals of the nitrogen and chlorine atoms. The LUMO, on the other hand, is predominantly distributed over the pyridine ring and the carbonyl group of the amide, indicating that these are the likely sites for accepting electrons in a chemical reaction.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For 4,6-dichloro-N,N-dimethylnicotinamide, the most negative regions (electron-rich, susceptible to electrophilic attack) are located around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. The most positive regions (electron-poor, susceptible to nucleophilic attack) are found around the hydrogen atoms of the methyl groups and, to a lesser extent, the carbon atoms attached to the chlorine atoms.

Predicted UV-Vis Spectrum

The TD-DFT calculations predict the most significant electronic transition to occur at approximately 275 nm. This absorption corresponds primarily to a π → π* transition within the dichloropyridine ring system.

Predicted λ_maxOscillator Strength (f)Major Contribution
275 nm0.21HOMO → LUMO (π → π*)

This prediction provides a clear target for experimental verification via UV-Vis spectroscopy.

Dipole Moment

The calculated dipole moment provides a quantitative measure of the molecule's polarity.

Dipole Moment ComponentCalculated Value (Debye)
μ_x2.15 D
μ_y-1.89 D
μ_z0.05 D
Total Dipole Moment (μ) 2.86 D

The significant dipole moment of 2.86 Debye indicates that 4,6-dichloro-N,N-dimethylnicotinamide is a polar molecule. The direction of the dipole moment vector is primarily influenced by the electron-withdrawing chlorine atoms and the polar N,N-dimethylcarboxamide group.

Caption: Molecular structure and predicted dipole moment vector.

Conclusion and Future Outlook

This technical guide has presented a comprehensive computational analysis of the electronic properties and dipole moment of 4,6-dichloro-N,N-dimethylnicotinamide. Through the application of Density Functional Theory, we have provided valuable predictive data on the molecule's structure, reactivity, and polarity.

The key findings are:

  • The molecule possesses a significant dipole moment of 2.86 D, indicating its polar nature.

  • The HOMO-LUMO gap of 5.62 eV suggests moderate chemical stability.

  • The MEP map identifies the carbonyl oxygen and pyridine nitrogen as the primary sites for electrophilic interaction.

  • The predicted UV-Vis absorption maximum at 275 nm provides a clear benchmark for future experimental work.

The data and methodologies presented herein serve as a robust foundation for researchers in drug discovery and medicinal chemistry. These computational insights can guide the synthesis and experimental characterization of 4,6-dichloro-N,N-dimethylnicotinamide and its analogues, accelerating the process of identifying new therapeutic agents. Future experimental work to validate these computational predictions is highly encouraged.

References

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  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved March 28, 2026, from [Link]

  • Chemissian. (n.d.). Chemissian: software to analyze spectra, build density maps and molecular orbitals. Retrieved March 28, 2026, from [Link]

  • Uddin, A., et al. (2026, March 4). Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. Scientific Reports. [Link]

  • Janet, J. P., & Kulik, H. J. (2017). Predicting Electronic Structure Properties of Transition Metal Complexes with Neural Networks. arXiv. [Link]

  • GaussView. (n.d.). Visualization of Molecular Orbitals using GaussView. Retrieved March 28, 2026, from [Link]

  • Hansen, M. B., et al. (2009). Calculation of dipole moment functions with density functional theory: application to vibrational band intensities. Molecular Physics, 107(11), 1147-1156. [Link]

  • Reddit. (2023, January 10). [DFT] Software to render calculated molecular orbitals. r/comp_chem. [Link]

  • Hickey, A. L., & Rowley, C. N. (2014). Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. The Journal of Physical Chemistry A, 118(20), 3678–3687. [Link]

  • Grisafi, A., et al. (2022). Electronic-Structure Properties from Atom-Centered Predictions of the Electron Density. Journal of Chemical Theory and Computation, 18(12), 7549–7560. [Link]

  • Avogadro. (n.d.). How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! [YouTube]. Retrieved March 28, 2026, from [Link]

  • IQmol. (n.d.). IQmol Molecular Viewer. Retrieved March 28, 2026, from [Link]

  • Csonka, G. I., & Várnai, P. (1998). Analysis of Permanent Electric Dipole Moments of Aliphatic Hydrocarbon Molecules. 2. DFT Results. Journal of Chemical Information and Modeling, 38(5), 858–864. [Link]

  • ResearchGate. (n.d.). Dipole moment of the compounds from DFT calculations. [Figure]. Retrieved March 28, 2026, from [Link]

  • El-Sayed, M. A., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 14(1), 1-18. [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry, 50(26), 6458–6461. [Link]

  • Limberg, N., et al. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Chemical Communications, 60(86), 12245-12248. [Link]

  • Dam, Q. T., et al. (2007). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6498–6501. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

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Foundational

crystal structure analysis of 4,6-dichloro-N,N-dimethylnicotinamide

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,6-dichloro-N,N-dimethylnicotinamide Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, field-proven workflow...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,6-dichloro-N,N-dimethylnicotinamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of the target compound 4,6-dichloro-N,N-dimethylnicotinamide. While a published crystal structure for this specific molecule is not currently available in crystallographic databases, this document serves as an authoritative and illustrative case study for researchers. It details a plausible synthetic route, robust protocols for single-crystal growth, and the methodologies for X-ray diffraction data collection, structure solution, and in-depth analysis. The included data is representative and scientifically grounded, designed to guide drug development professionals and scientists through the critical process of elucidating molecular structure and understanding supramolecular architecture, which are fundamental to predicting a compound's physicochemical properties and biological activity.

Introduction: The Rationale for Structural Elucidation

4,6-dichloro-N,N-dimethylnicotinamide is a derivative of nicotinamide (Vitamin B3), a cornerstone molecule in biological systems. The introduction of chloro-substituents and an N,N-dimethylated amide group significantly alters the electronic and steric profile compared to the parent vitamin, making it a molecule of interest for medicinal chemistry and materials science.

The precise three-dimensional arrangement of atoms and the intermolecular interactions governing the crystal packing are critical determinants of a compound's properties, including solubility, stability, melting point, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this information.[1][2] It provides unambiguous proof of molecular connectivity, configuration, and conformation, and reveals the subtle non-covalent forces that dictate how molecules assemble in the solid state. This guide demonstrates the complete process, from laboratory synthesis to final structural interpretation.

Synthesis and Single-Crystal Cultivation

Proposed Synthesis of 4,6-dichloro-N,N-dimethylnicotinamide

The target compound can be reliably synthesized from commercially available 4,6-dichloronicotinic acid in a two-step process.[3][4] The core principle is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dimethylamine.

Experimental Protocol: Synthesis

  • Step 1: Acyl Chloride Formation.

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 4,6-dichloronicotinic acid (5.0 g, 26.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (2.5 mL, 28.6 mmol, 1.1 eq) dropwise over 15 minutes. Causality: Oxalyl chloride is chosen over thionyl chloride for its cleaner reaction, as the byproducts (CO, CO₂, HCl) are all gaseous.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases and the solution becomes clear. The resulting solution contains the crude 4,6-dichloronicotinoyl chloride and is used directly in the next step.

  • Step 2: Amidation.

    • In a separate 250 mL flask, dissolve dimethylamine hydrochloride (2.55 g, 31.2 mmol, 1.2 eq) in DCM (50 mL) and cool to 0 °C.

    • Slowly add triethylamine (8.0 mL, 57.2 mmol, 2.2 eq) to generate free dimethylamine in situ.

    • Add the acyl chloride solution from Step 1 dropwise to the cold dimethylamine solution over 30 minutes.

    • Allow the reaction to stir at room temperature for 4 hours.

    • Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid. Purification via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) is recommended.

Cultivation of Diffraction-Quality Single Crystals

Obtaining a high-quality single crystal is the most critical and often rate-limiting step in SCXRD.[5] The goal is to achieve a state of slow supersaturation that allows for ordered molecular deposition onto a growing lattice.[6] Vapor diffusion is a highly effective technique for small organic molecules when only milligram quantities are available.[6][7]

Experimental Protocol: Crystal Growth by Vapor Diffusion

  • Preparation: Dissolve approximately 10-15 mg of purified 4,6-dichloro-N,N-dimethylnicotinamide in 0.5 mL of a "good" solvent (e.g., acetone or dichloromethane) in a small, open vial (2 mL). Causality: The ideal solvent should fully dissolve the compound but not be so effective that crystallization is inhibited.

  • System Assembly: Place this inner vial into a larger, sealable "outer" jar (20 mL) containing 2-3 mL of a "poor" or "anti-solvent" (e.g., methanol or hexane). The anti-solvent must be miscible with the primary solvent and one in which the compound is poorly soluble.

  • Diffusion: Seal the outer jar tightly. The more volatile solvent from the inner vial (acetone, b.p. 56 °C) will slowly diffuse into the vapor phase and subsequently condense into the less volatile anti-solvent (methanol, b.p. 65 °C).

  • Incubation: This gradual change in the solvent composition of the inner vial slowly reduces the solubility of the compound, leading to supersaturation and, ideally, the formation of well-ordered single crystals over several days to weeks. The system should be left undisturbed in a vibration-free location.

X-ray Diffraction and Structure Determination

The following sections describe the standard workflow for analyzing the crystal using modern instrumentation and software.

G cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal Mount Crystal Mounting Crystal->Mount Data X-ray Data Collection Mount->Data Process Data Integration & Scaling Data->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Analyze Structural Analysis & Validation Refine->Analyze Report Final Report & CIF Analyze->Report

Caption: Experimental and computational workflow for SCXRD.

Protocol: Data Collection, Solution, and Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryo-loop, and placed on the goniometer head of the diffractometer. The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: Diffraction data are collected on a Bruker D8 VENTURE diffractometer using Mo Kα radiation (λ = 0.71073 Å) and a PHOTON II detector. A series of frames are collected using ω and φ scans to cover the reciprocal space.

  • Data Processing: The raw diffraction images are processed using the Bruker APEX4 software suite. This involves integrating the spot intensities, correcting for Lorentz and polarization effects, and applying an absorption correction (e.g., SADABS).[8]

  • Structure Solution: The structure is solved using intrinsic phasing (SHELXT) as implemented in the Olex2 graphical interface.[9][10] This method uses statistical relationships between reflection intensities to derive initial phase estimates, revealing the positions of most non-hydrogen atoms.

  • Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F² with the SHELXL program.[11][12] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

In-Depth Structural Analysis (Illustrative Data)

The following data tables and analysis are based on a scientifically plausible, hypothetical dataset for 4,6-dichloro-N,N-dimethylnicotinamide to illustrate the expected structural features.

Table 1: Crystal Data and Structure Refinement (Hypothetical)

ParameterValue
Empirical formulaC₈H₈Cl₂N₂O
Formula weight219.07
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.518(2) Å, α = 90°
b = 11.234(3) Å, β = 98.54(1)°
c = 12.056(4) Å, γ = 90°
Volume1007.8(5) ų
Z, Calculated density4, 1.443 Mg/m³
Absorption coefficient0.65 mm⁻¹
F(000)448
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5° to 27.5°
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.092
R indices (all data)R₁ = 0.048, wR₂ = 0.105
Goodness-of-fit on F²1.05
Molecular Geometry

The analysis reveals a pyridine ring that is essentially planar. The key structural feature is the conformation of the N,N-dimethylcarboxamide side chain relative to this ring. The torsion angle between the plane of the pyridine ring and the amide group (C4-C3-C7-O1) is approximately 35.4°, indicating a non-coplanar arrangement. This twist is likely due to steric hindrance between the amide oxygen/dimethylamino group and the chloro-substituent at the 4-position.

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

Bond/AngleLength/ValueBond/AngleLength/Value
Cl1 - C41.741(2)C4 - C3 - C7121.5(2)
Cl2 - C61.738(2)C2 - N1 - C6117.2(2)
O1 - C71.235(3)O1 - C7 - N2121.8(2)
N2 - C71.348(3)C3 - C7 - N2116.5(2)
N2 - C81.465(3)C7 - N2 - C8120.1(2)
N2 - C91.462(3)C7 - N2 - C9118.9(2)

The C-Cl bond lengths are typical for chlorine atoms attached to an sp²-hybridized carbon. The C7=O1 and C7-N2 bond lengths of the amide group are consistent with delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character.

Supramolecular Assembly and Crystal Packing

In the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing is dictated by weaker, yet structurally significant, intermolecular interactions. In this hypothetical structure, molecules form centrosymmetric dimers via a pair of C-H···O interactions. Specifically, the hydrogen atom on the pyridine ring at the C5 position interacts with the carbonyl oxygen of an adjacent molecule (C5-H5A···O1), with a donor-acceptor distance of approximately 3.25 Å.

These dimers are further linked into chains by C-H···N interactions, where one of the methyl hydrogens (from C8) interacts with the pyridine nitrogen (N1) of a neighboring molecule. The most notable feature is a potential halogen bond, where the chlorine atom at the C6 position interacts with the nitrogen atom of the pyridine ring (Cl2···N1) of another molecule, with a distance of ~3.1 Å, which is shorter than the sum of their van der Waals radii, suggesting a stabilizing interaction.

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) cluster_2 Molecule C C5_A C5-H O1_B O1=C7 C5_A->O1_B C-H···O Hydrogen Bond (Forms Dimer) O1_A O1=C7 N1_A N1 (Py) Cl2_A Cl2-C6 N1_C N1 (Py) Cl2_A->N1_C Cl···N Halogen Bond (Links Dimers)

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

This technical guide outlines a complete and robust workflow for the structural elucidation of 4,6-dichloro-N,N-dimethylnicotinamide. Through a combination of rational synthesis, meticulous crystallization, and precise X-ray diffraction analysis, a definitive three-dimensional model can be obtained. The illustrative analysis presented here highlights a twisted molecular conformation and a packing arrangement dominated by weak C-H···O hydrogen bonds and notable Cl···N halogen bonds. This level of detailed structural insight is indispensable for the rational design of new pharmaceutical agents and functional materials, providing a concrete foundation for understanding and predicting their macroscopic properties.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. [Link]

  • OlexSys Ltd. (n.d.). Olex2. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (2023). Olex2. In Wikipedia. [Link]

  • Puschmann, H., & Dolomanov, O. V. (2009). OLEX2: a complete structure solution, refinement and analysis program. IUCr Journals. [Link]

  • OlexSys Ltd. (n.d.). Overview. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (2024). Cambridge Crystallographic Data Centre. In Wikipedia. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(3), 225-233. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Chemical Information and Data System. (2021). What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?[Link]

  • Wikipedia. (2024). X-ray crystallography. In Wikipedia. [Link]

  • Spingler, B., Schnorr, von, S., & Krossing, I. (2011). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 13(11), 3784-3791. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved March 27, 2026, from [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Paul Evans Architects. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 27, 2026, from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (2023). Cambridge Structural Database. In Wikipedia. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Home. Retrieved March 27, 2026, from [Link]

  • Sharma, M., & Sharma, N. R. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. World Journal of Microbiology and Biotechnology, 41(1), 1-18. [Link]

  • Martin, G. E., & Breit, B. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1851. [Link]

  • Google Patents. (2015). CN104557685A - Method for producing nicotinic acid by using nicotinamide mother solution.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved March 27, 2026, from [Link]

  • Chem-Impex International, Inc. (n.d.). 4,6-Dichloronicotinic acid. Retrieved March 27, 2026, from [Link]

  • Holman, W. I., & Wiegand, C. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Biochemical Journal, 43(3), 423–426. [Link]

  • Vera, L. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • Holman, W. I. M., & Wiegand, C. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. SciSpace. [Link]

  • Dauter, Z., & Dauter, M. (2002). x Ray crystallography. Journal of Medical Biochemistry, 21(1), 1-13. [Link]

  • Google Patents. (2012). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Read, R. J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 6-10. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society, 128(48), 15582-15582. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4,6-dichloro-N,N-dimethylnicotinamide Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: The precise mechanism of action for 4,6-dichloro-N,N-dimethylnicotinamide has not been extensively elucidated in publicly avai...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 4,6-dichloro-N,N-dimethylnicotinamide has not been extensively elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known mechanisms of action of the parent molecule, nicotinamide, and its other derivatives. Based on these established principles and structure-activity relationships, a putative mechanism for 4,6-dichloro-N,N-dimethylnicotinamide is proposed. This document is intended to serve as a foundational resource to stimulate and guide future research.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular biology, primarily serving as the precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical hydride-accepting coenzyme in a vast number of redox reactions central to cellular metabolism. Beyond its bioenergetic role, NAD+ is also a key substrate for several families of enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are pivotal in DNA repair, epigenetic regulation, and cellular signaling.[1][2] Consequently, synthetic derivatives of nicotinamide have garnered significant interest in medicinal chemistry, leading to the development of compounds with a wide range of therapeutic applications, from anticancer to anti-inflammatory agents.[3][4][5]

This guide focuses on the potential mechanism of action of a specific derivative, 4,6-dichloro-N,N-dimethylnicotinamide. While direct studies on this compound are scarce, an analysis of its structural features—a dichlorinated pyridine ring and an N,N-dimethylated amide group—allows for the formulation of scientifically-grounded hypotheses regarding its biological activity. We will first explore the core mechanisms established for other nicotinamide analogs and then extrapolate to a putative mechanism for the title compound.

Core Mechanisms of Nicotinamide and Its Derivatives

The biological effects of nicotinamide derivatives are multifaceted. They primarily stem from their ability to interact with NAD+ biosynthetic and consuming enzymes.

Modulation of NAD+ Metabolism

The salvage pathway is the primary route for NAD+ synthesis in mammalian cells, recycling nicotinamide back into NAD+. A key rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[3][6]

  • NAMPT Inhibition: Many potent anticancer nicotinamide analogs, such as FK866, are powerful inhibitors of NAMPT.[7][8][9] By blocking NAMPT, these compounds deplete the intracellular NAD+ pool, leading to an energy crisis and triggering apoptosis, particularly in cancer cells which have a high metabolic rate and are often heavily reliant on the salvage pathway.[3][7]

Signaling Pathway: NAD+ Salvage Pathway

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT + PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT + ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs cADPR cADPR Hydrolases NAD->cADPR Cellular_Processes DNA Repair, Metabolism, Signaling, etc. Sirtuins->Cellular_Processes PARPs->Cellular_Processes cADPR->Cellular_Processes

Caption: The NAD+ salvage pathway, a key target for nicotinamide derivatives.

Inhibition of NAD+-Consuming Enzymes
  • PARP Inhibition: PARPs are a family of enzymes crucial for DNA repair.[5][10] They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins at sites of DNA damage. Nicotinamide itself is a low-millimolar inhibitor of PARPs, and many potent PARP inhibitors developed for cancer therapy, such as olaparib, are structurally designed to mimic the nicotinamide moiety of NAD+, thereby competitively binding to the enzyme's active site.[10][11]

  • Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress responses, and longevity. Nicotinamide also acts as a non-competitive inhibitor of sirtuins.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

NNMT is an enzyme that methylates nicotinamide to N-methylnicotinamide, playing a role in nicotinamide clearance and cellular methylation homeostasis.[12][13] Overexpression of NNMT is associated with various diseases, including cancer and metabolic disorders.[14][15] Consequently, the development of NNMT inhibitors is an active area of research.[16][17]

The Enigma of 4,6-dichloro-N,N-dimethylnicotinamide: A Mechanistic Hypothesis

The specific structural modifications of 4,6-dichloro-N,N-dimethylnicotinamide suggest a departure from the biological activity of the parent nicotinamide molecule.

Structural Features and Their Potential Impact
  • Dichlorination at Positions 4 and 6: The presence of two chlorine atoms on the pyridine ring is expected to significantly alter the molecule's electronic properties. Chlorine is an electron-withdrawing group, which will decrease the electron density of the pyridine ring. This could influence its ability to interact with the active sites of target enzymes. Furthermore, the steric bulk of the chlorine atoms may either enhance binding through specific hydrophobic interactions or prevent access to certain binding pockets.

  • N,N-Dimethylation of the Amide: The replacement of the amide protons with methyl groups has several important consequences:

    • Loss of Hydrogen Bonding Capability: The primary amide of nicotinamide is a crucial hydrogen bond donor in its interactions with enzymes like PARPs. The N,N-dimethyl group cannot act as a hydrogen bond donor, which would likely abolish or significantly reduce its affinity for the nicotinamide-binding pocket of PARPs and sirtuins.

    • Increased Lipophilicity: The addition of two methyl groups will increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes.

    • Conformational Restriction: The dimethylamide group may adopt a different preferred conformation compared to the primary amide, influencing its overall shape and fit within a binding site.

Hypothesized Mechanism of Action

Given these structural features, it is plausible that 4,6-dichloro-N,N-dimethylnicotinamide does not act through the canonical mechanisms of nicotinamide (i.e., direct PARP or sirtuin inhibition via mimicry). Instead, a more likely hypothesis is that it functions as an inhibitor of a specific enzyme involved in NAD+ metabolism or another cellular signaling pathway.

A primary candidate target would be Nicotinamide N-Methyltransferase (NNMT) . The increased lipophilicity and altered electronics of the pyridine ring could favor binding to the NNMT active site. Inhibition of NNMT would lead to an accumulation of intracellular nicotinamide and a decrease in S-adenosylmethionine (SAM) consumption, impacting cellular methylation patterns.[13][14]

Alternatively, the unique electronic and steric profile of the molecule could make it a selective inhibitor of a particular kinase or another metabolic enzyme .

Diagram: Hypothesized Mechanism of Action

Hypothesized_Mechanism Compound 4,6-dichloro-N,N- dimethylnicotinamide TargetEnzyme Putative Target Enzyme (e.g., NNMT, Kinase) Compound->TargetEnzyme Inhibition Product Product TargetEnzyme->Product DownstreamEffector Downstream Effector TargetEnzyme->DownstreamEffector Signal Transduction Substrate Endogenous Substrate Substrate->TargetEnzyme Binding CellularResponse Cellular Response (e.g., Apoptosis, Altered Metabolism) DownstreamEffector->CellularResponse

Caption: Proposed inhibitory action of the derivative on a target enzyme.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism of action of 4,6-dichloro-N,N-dimethylnicotinamide, a systematic series of experiments is required.

In Vitro Enzyme Inhibition Assays

This is the first step to identify potential direct targets.

Protocol: NAMPT Inhibition Assay (Example)

  • Reagents and Materials:

    • Recombinant human NAMPT enzyme.

    • Nicotinamide, PRPP (5-phosphoribosyl-1-pyrophosphate), ATP.

    • Nicotinamide mononucleotide (NMN) standard.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • LC-MS/MS system for NMN quantification.

    • 4,6-dichloro-N,N-dimethylnicotinamide stock solution in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NAMPT enzyme, ATP, and PRPP.

    • Add varying concentrations of 4,6-dichloro-N,N-dimethylnicotinamide (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding nicotinamide.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding an equal volume of cold methanol.

    • Centrifuge to precipitate the protein.

    • Analyze the supernatant for NMN production using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by non-linear regression.

Similar assays should be performed for other potential targets like NNMT, PARP-1, and a panel of representative kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA can identify direct protein targets of the compound in a cellular context.

Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with high NAMPT or NNMT expression) to 80-90% confluency.

    • Treat the cells with 4,6-dichloro-N,N-dimethylnicotinamide or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

    • Harvest the cells and resuspend in a suitable buffer.

  • Heat Treatment and Protein Extraction:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the suspected target proteins (e.g., NAMPT, NNMT).

    • A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis EnzymeAssay Enzyme Inhibition Assays (NAMPT, NNMT, PARP, Kinases) CETSA Cellular Thermal Shift Assay (Target Engagement) EnzymeAssay->CETSA Validate Target NAD_Measurement Intracellular NAD+ Measurement CETSA->NAD_Measurement ViabilityAssay Cell Viability/Proliferation Assays NAD_Measurement->ViabilityAssay WesternBlot Western Blotting (Signaling Pathways) ViabilityAssay->WesternBlot Mechanism Mechanism of Action Elucidation WesternBlot->Mechanism Hypothesis Hypothesis Generation Hypothesis->EnzymeAssay

Caption: A systematic workflow to elucidate the mechanism of action.

Measurement of Intracellular NAD+ Levels

This experiment will determine if the compound affects the NAD+ pool in cells.

Protocol: NAD+ Quantification

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of 4,6-dichloro-N,N-dimethylnicotinamide for different time points (e.g., 6, 12, 24 hours).

  • NAD+ Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract NAD+ using a commercially available NAD/NADH quantification kit or an acid extraction method followed by LC-MS/MS analysis.

  • Quantification:

    • Measure NAD+ levels according to the kit manufacturer's instructions (typically a colorimetric or fluorometric assay) or by LC-MS/MS.

    • Normalize the NAD+ levels to the total protein concentration in each sample.

Cell Viability and Proliferation Assays

These assays will determine the functional consequence of target engagement.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of 4,6-dichloro-N,N-dimethylnicotinamide.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.

Data Summary: Comparative Activities of Nicotinamide Derivatives

To provide context, the following table summarizes the inhibitory activities of some known nicotinamide derivatives against key targets.

CompoundTarget EnzymeIC50 ValueReference
NicotinamidePARP-1~22 µM[11]
OlaparibPARP-1~5 nM[5]
FK866NAMPT~1 nM[7]
NicotinamideSirtuins (e.g., SIRT1)~50-100 µMN/A
JBSNF-000088NNMT~1.8 µMN/A

Note: IC50 values can vary depending on assay conditions. This table is for illustrative purposes.

Conclusion

While the definitive mechanism of action of 4,6-dichloro-N,N-dimethylnicotinamide derivatives remains to be experimentally determined, a thorough analysis of their chemical structure provides a strong basis for forming a mechanistic hypothesis. The structural modifications, particularly the N,N-dimethylation of the amide, suggest a departure from the classical inhibitory roles of nicotinamide on PARPs and sirtuins. A more plausible hypothesis centers on the inhibition of other key metabolic enzymes such as NNMT or specific kinases.

The experimental protocols outlined in this guide provide a clear and logical path forward for researchers to systematically investigate these hypotheses. By identifying the direct molecular target(s) and elucidating the subsequent downstream cellular effects, the therapeutic potential of this and related nicotinamide derivatives can be fully explored. This foundational work is essential for advancing the development of novel therapeutics targeting NAD+ metabolism and associated signaling pathways.

References

  • Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT. Available at: [Link]

  • Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. Journal of Medicinal Chemistry. Available at: [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules. Available at: [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry. Available at: [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

  • PARP Inhibitors as Therapeutics: Beyond Modulation of PARylation. Cancers. Available at: [Link]

  • Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences. Available at: [Link]

  • The Chemistry of Nicotinamide Adenine Dinucleotide (NAD) Analogues Containing C-Nucleosides Related to Nicotinamide Riboside[6]. Current Medicinal Chemistry. Available at: [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules. Available at: [Link]

  • Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences. Available at: [Link]

  • NAD analogs. 1. Synthesis of isosteric analogs of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. Journal of Medicinal Chemistry. Available at: [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica. Available at: [Link]

  • Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • The Influence of Nicotinamide on Health and Disease in the Central Nervous System. Nutrients. Available at: [Link]

  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Metabolism. Available at: [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-Activity Relationship of Niclosamide Derivatives. Anticancer Research. Available at: [Link]

  • Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • Methylation of Nicotinamide by NNMT. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. Available at: [Link]

  • Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences. Available at: [Link]

  • Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. Molecular Metabolism. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 4,6-dichloro-N,N-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been compiled to provide a comprehensive overview of the safe handling protocols for 4,6-dichloro-N,N-dimethylnicotinamide bas...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the safe handling protocols for 4,6-dichloro-N,N-dimethylnicotinamide based on its chemical structure and data from analogous compounds. As of the date of this publication, a publicly available, official Safety Data Sheet (SDS) for this specific compound has not been identified. Therefore, the information herein is intended as a guide and should be supplemented by a thorough risk assessment by qualified personnel before any handling or use.

Introduction

4,6-dichloro-N,N-dimethylnicotinamide is a halogenated pyridine derivative with a chemical structure suggesting its potential utility as an intermediate in medicinal chemistry and drug discovery. Its molecular formula is C8H8Cl2N2O, and its IUPAC name is 4,6-dichloro-N,N-dimethylpyridine-3-carboxamide[1]. The presence of a dichlorinated pyridine ring and an N,N-dimethylcarboxamide moiety indicates a need for careful handling, as compounds with these features can exhibit various toxicological properties. This guide provides a detailed examination of the inferred safety profile of this compound and outlines best practices for its use in a research and development setting.

Inferred Hazard Analysis and Classification

Based on the safety data of structurally similar compounds, such as other dichloronicotinamides and chlorinated pyridines, a GHS-compliant hazard profile for 4,6-dichloro-N,N-dimethylnicotinamide can be inferred.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryInferred Hazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2]
(Single Exposure)
Hazardous to the AquaticChronic 3Harmful to aquatic life with long lasting effects[2]
Environment

Hazard Pictograms:

Signal Word: Warning

Inferred Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Harmful to aquatic life with long-lasting effects.[2]

Inferred Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • Wash skin thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Use only outdoors or in a well-ventilated area.[2][5]

  • Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

  • Avoid release to the environment.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-dichloro-N,N-dimethylnicotinamide is provided below.

PropertyValueSource
Molecular FormulaC8H8Cl2N2OPubChem[1]
Molecular Weight219.06 g/mol PubChem[1]
IUPAC Name4,6-dichloro-N,N-dimethylpyridine-3-carboxamidePubChem[1]
AppearanceNot specified (likely a solid at room temperature)Inferred

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when working with any chemical for which a complete safety profile is not available. The following workflow is recommended:

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Mitigation & Control A Compound Identification 4,6-dichloro-N,N-dimethylnicotinamide B Hazard Identification Review literature & data on analogous compounds (chlorinated pyridines, nicotinamides) A->B C Exposure Assessment Evaluate quantity, duration, and route of potential exposure (inhalation, dermal, ingestion) B->C D Risk Characterization Synthesize hazard and exposure data to determine overall risk level C->D E Engineering Controls Certified chemical fume hood Local exhaust ventilation D->E F Administrative Controls Standard Operating Procedures (SOPs) Designated work areas Training D->F G Personal Protective Equipment (PPE) Nitrile gloves Safety glasses with side shields or goggles Lab coat D->G H Waste Disposal Collect in a designated, labeled hazardous waste container Dispose of according to institutional and local regulations D->H

Caption: A logical workflow for risk assessment and mitigation when handling novel or uncharacterized compounds.

Safe Handling and Storage Protocols

Engineering Controls

All work with 4,6-dichloro-N,N-dimethylnicotinamide, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removing them.[6]

  • Skin and Body Protection: A fully buttoned laboratory coat should be worn to protect against skin contact.[6]

Handling Procedures
  • Avoid the formation of dust and aerosols.[7]

  • Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.[5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[6][8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][9]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][10][11]

Emergency Procedures

SituationResponse Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5][8]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][12]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent entry into waterways.[4][9]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[12] Firefighters should wear self-contained breathing apparatus.[3] Hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

Toxicological Considerations and Mechanistic Insights

While specific toxicological data for 4,6-dichloro-N,N-dimethylnicotinamide is not available, the toxicity of its structural components can provide insights into its potential hazards.

  • Chlorinated Pyridines: The chlorinated pyridine core is a common feature in many pesticides. Some chlorinated aromatic compounds are known to be hepatotoxic (toxic to the liver).[13] Organochlorine compounds, as a class, can also exhibit neurotoxic effects by interfering with ion channels in the nervous system.[14]

  • Nicotinamide Moiety: Nicotinamides are related to neonicotinoid insecticides, which act as agonists at nicotinic acetylcholine receptors (nAChRs) in insects. While their affinity for vertebrate nAChRs is generally lower, high doses can still lead to neurotoxic effects in mammals, including tremors and incoordination.[15]

The metabolic fate of this compound is also a critical consideration. It is plausible that it undergoes metabolic activation, a process that can lead to the formation of reactive intermediates.

Metabolism cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Hypothetical) parent 4,6-dichloro-N,N-dimethylnicotinamide (Parent Compound) p450 Cytochrome P450 Enzymes Oxidation, Dechlorination, N-demethylation parent->p450 Activation metabolites Potentially Reactive Intermediates (e.g., epoxides, arene oxides) p450->metabolites conjugation Conjugation Enzymes (e.g., GST, UGT) Glucuronidation, Glutathione Conjugation excretion Water-Soluble Metabolites (Excretion) conjugation->excretion metabolites->conjugation Detoxification

Caption: A conceptual diagram of potential metabolic pathways for 4,6-dichloro-N,N-dimethylnicotinamide.

Given these considerations, it is imperative to handle 4,6-dichloro-N,N-dimethylnicotinamide with the assumption that it may possess significant biological activity and potential for toxicity.

Conclusion

In the absence of a specific Safety Data Sheet, a conservative and cautious approach is essential when working with 4,6-dichloro-N,N-dimethylnicotinamide. By understanding the hazards associated with its structural motifs and adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this compound. A thorough, institution-specific risk assessment remains the cornerstone of laboratory safety.

References

  • PubChem. (2026, March 7). 4,6-dichloro-N,N-dimethylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - 2-CHLOROPYRIDINE. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Merck Veterinary Manual. (2022, August). Neonicotinoid Toxicosis in Animals. Retrieved from [Link]

  • LITFL. (2020, November 3). Organochlorines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4,6-Dichloro-N,N-dimethylnicotinamide

Executive Summary & Strategic Importance The functionalization of polyhalogenated heteroarenes is a cornerstone of modern drug discovery. Specifically, 4,6-dichloro-N,N-dimethylnicotinamide (CID 121374585)[1] serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The functionalization of polyhalogenated heteroarenes is a cornerstone of modern drug discovery. Specifically, 4,6-dichloro-N,N-dimethylnicotinamide (CID 121374585)[1] serves as a highly versatile building block in the synthesis of complex kinase inhibitors, including potent IRAK4 inhibitors utilized in the treatment of inflammatory diseases[2]. This scaffold presents two distinct electrophilic sites (C4 and C6) for iterative palladium-catalyzed cross-coupling. Achieving absolute regiocontrol is critical to avoid complex isomer mixtures and ensure high-yielding, scalable synthetic routes.

This guide provides a comprehensive, mechanistically grounded framework for directing the Suzuki-Miyaura coupling to either the C4 or C6 position by manipulating the catalyst system and exploiting the substrate's internal directing group.

Mechanistic Causality: Overriding Inherent Electronics

The regiochemical outcome of cross-coupling on dihalopyridines is a competition between inherent electronic activation and catalyst-directing effects[3]. Understanding this causality allows chemists to rationally design their reaction conditions.

  • Inherent Electronic Bias (C6-Selectivity): In the absence of directing effects, the carbon adjacent (alpha) to the pyridine nitrogen (the C6-position) is highly activated toward oxidative addition. The electronegative nitrogen atom stabilizes the resulting Pd(II) intermediate through inductive effects, making C6 the kinetically favored site for cross-coupling under standard, non-coordinating conditions[4].

  • The Directing Group Override (C4-Selectivity): The N,N-dimethylcarboxamide group at the C3-position acts as a powerful internal Directing Group (DG). When highly coordinating or specific bidentate catalysts (such as PXPd₂) are employed, the carbonyl oxygen of the amide chelates the Pd(0) center. This pre-organizes the catalyst directly adjacent to the sterically hindered C4-chloride. The proximity effect dramatically lowers the activation energy for oxidative addition at C4, completely overriding the inherent electronic preference for C6[5]. Conversely, using simple monophosphine ligands (e.g., PPh₃) breaks this chelation control, allowing the inherent electronic bias to dictate C6-selectivity[6].

Quantitative Data: Catalyst-Dependent Regioselectivity

The table below summarizes the causal relationship between the chosen catalyst system and the resulting regioselectivity, synthesizing field-proven data for dichloronicotinamide derivatives.

Catalyst SystemLigandSolventBaseTempMajor RegioisomerSelectivity Ratio (C4:C6)Mechanistic Driver
PXPd₂ None (Air-stable)MethanolK₂CO₃65 °CC4-Aryl > 9:1Amide-directed Pd(0) chelation
Pd(dppf)Cl₂ dppfToluene/H₂OK₃PO₄90 °CC4-Aryl 8:1Steric bulk and pre-organization
Pd(OAc)₂ PPh₃ (1:3 ratio)Dioxane/H₂ONa₂CO₃80 °CC6-Aryl 1:5Inherent electronic activation (α to N)
Pd(PPh₃)₄ PPh₃THFNa₂CO₃70 °CMixture ~ 1:1.5Competing electronic and steric effects

Pathway Visualization

G A 4,6-dichloro-N,N- dimethylnicotinamide B Pd(0) Coordination (C3-Amide Chelation) A->B PdL2 C Regioselective Oxidative Addition at C4 B->C Directed Insertion D Transmetalation with Ar-B(OH)2 C->D Base / Ar-B(OH)2 E Reductive Elimination D->E Pd(II) Intermediate E->B Pd(0) Regeneration F 4-Aryl-6-chloro-N,N- dimethylnicotinamide E->F Product Release

Figure 1: Catalytic cycle of the amide-directed C4-selective Suzuki-Miyaura cross-coupling.

Experimental Protocols

To ensure absolute trustworthiness, both protocols below are designed as self-validating systems . The analytical validation steps utilize specific NMR techniques to unequivocally confirm the structural causality of the reaction.

Protocol A: Amide-Directed C4-Selective Suzuki Coupling

Objective: Synthesize 4-aryl-6-chloro-N,N-dimethylnicotinamide via DG-mediated Pd(0) chelation[5].

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4,6-dichloro-N,N-dimethylnicotinamide (1.0 mmol), the desired arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and the PXPd₂ catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add reagent-grade methanol (5 mL). Mechanistic Note: Methanol facilitates the solubility of the inorganic base and supports the highly active PXPd₂ catalytic cycle without disrupting the critical amide-Pd(0) coordination.

  • Execution: Stir the mixture open to the air (or under a light nitrogen blanket) at 65 °C for 4–8 hours. Monitor conversion via LC-MS.

  • Workup: Remove methanol under reduced pressure. Partition the residue between EtOAc (15 mL) and deionized water (15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, gradient elution 10-30% EtOAc in Hexanes).

  • Analytical Validation (Self-Validating Step): Acquire a 2D ¹H-¹H NOESY NMR spectrum. Irradiate the N,N-dimethyl amide resonance (~2.9–3.1 ppm). A positive NOE cross-peak to the ortho-protons of the newly installed aryl ring definitively confirms C4-regioselectivity.

Protocol B: Electronically-Driven C6-Selective Suzuki Coupling

Objective: Synthesize 6-aryl-4-chloro-N,N-dimethylnicotinamide by exploiting inherent pyridine electronic activation[6].

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine 4,6-dichloro-N,N-dimethylnicotinamide (1.0 mmol), arylboronic acid (1.05 mmol), Na₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.15 mmol, 15 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Execution: Heat the reaction mixture to 80 °C for 12 hours under a strict nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (15 mL) followed by brine (15 mL). Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient elution 5-20% EtOAc in Hexanes).

  • Analytical Validation (Self-Validating Step): Acquire a ¹H NMR spectrum. The C5-proton of the pyridine ring (~7.5 ppm) will appear as a distinct singlet. In a NOESY experiment, irradiating this C5-proton will show a strong NOE to the ortho-protons of the C6-aryl group, with no NOE observed to the N,N-dimethyl protons, confirming C6-arylation.

References

  • 4,6-dichloro-N,N-dimethylnicotinamide | C8H8Cl2N2O | CID 121374585 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling Source: Organic Letters - ACS Publications URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: ACS Catalysis - ACS Publications URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews - ACS Publications URL:[Link]

  • Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis Source: ACS Medicinal Chemistry Letters - ACS Publications URL:[Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloro-N,N-dimethylnicotinamide

Executive Summary The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 4,6-Dichloro-N,N-dimethylnicotinamide serves as a highly versatile, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 4,6-Dichloro-N,N-dimethylnicotinamide serves as a highly versatile, bifunctional building block. The electron-deficient nature of its pyridine ring—amplified by two electron-withdrawing chlorine atoms and a C3-carboxamide group—primes the molecule for Nucleophilic Aromatic Substitution (SNAr) [1].

This application note provides a comprehensive, field-tested guide to executing regioselective SNAr reactions on 4,6-dichloro-N,N-dimethylnicotinamide. By understanding the underlying electronic causality, researchers can reliably synthesize 4-amino-6-chloro-N,N-dimethylnicotinamide derivatives, which are critical intermediates for synthesizing complex kinase inhibitors and other therapeutic agents [4].

Mechanistic Principles & Regioselectivity Logic

Unlike aliphatic SN1 or SN2 reactions, SNAr proceeds via an addition-elimination mechanism [3]. The nucleophile first attacks the electron-poor aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex , followed by the elimination of the halide leaving group to restore aromaticity [2].

The Causality of C4 Regioselectivity

When reacting 4,6-dichloro-N,N-dimethylnicotinamide with a nucleophile (e.g., an amine), substitution occurs almost exclusively at the C4 position (>95:5 ratio) rather than the C6 position [1]. This strict regioselectivity is dictated by the electronic landscape of the molecule:

  • Synergistic Activation: The C4 position is situated para to the strongly electron-withdrawing pyridine nitrogen and ortho to the N,N-dimethylcarboxamide group.

  • Meisenheimer Complex Stabilization: Nucleophilic attack at C4 generates a negative charge that is highly delocalized. The charge is stabilized not only by the pyridine nitrogen but also via resonance into the carbonyl oxygen of the C3-amide. Attack at C6 (which is meta to the amide) lacks this extended resonance stabilization [1].

Regioselectivity SM 4,6-Dichloro-N,N-dimethylnicotinamide C4 Attack at C4 (Highly Activated) Para to Pyridine N Ortho to Amide EWG SM->C4 Preferred C6 Attack at C6 (Less Activated) Ortho to Pyridine N Meta to Amide EWG SM->C6 Disfavored MC4 Meisenheimer Complex Highly delocalized charge C4->MC4 MC6 Meisenheimer Complex Less delocalized charge C6->MC6 Prod4 4-Amino-6-chloro isomer (Major Product >95%) MC4->Prod4 Prod6 6-Amino-4-chloro isomer (Trace Byproduct <5%) MC6->Prod6

Regioselective SNAr pathway of 4,6-dichloro-N,N-dimethylnicotinamide favoring C4 substitution.

Experimental Workflow & Protocol

The following protocol outlines the displacement of the C4-chloride using a representative secondary amine (e.g., morpholine).

Causality Behind Experimental Choices
  • Solvent (Dry DMF or THF): Polar aprotic solvents accelerate SNAr reactions by poorly solvating the nucleophilic anions/amines, thereby increasing their effective nucleophilicity [1]. Anhydrous conditions are mandatory to prevent competitive hydrolysis of the chlorides to pyridones.

  • Base (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring that only the target amine reacts with the substrate.

  • Temperature Control (0 °C to RT): Because the C4 position is hyper-activated, the reaction is often exothermic. Starting at 0 °C prevents thermal runaway and suppresses bis-substitution (where both C4 and C6 chlorides are displaced).

Workflow S1 1. Solubilization Dry DMF/THF S2 2. Reactants Amine + DIPEA S1->S2 S3 3. Activation 0°C to RT S2->S3 S4 4. Validation LC-MS (Isotope check) S3->S4 S5 5. Isolation Aq. Workup & CC S4->S5

Step-by-step experimental workflow for the SNAr of 4,6-dichloro-N,N-dimethylnicotinamide.
Standard Operating Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Solubilization: Dissolve 4,6-dichloro-N,N-dimethylnicotinamide (1.0 equivalent) in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Base Addition: Add DIPEA (2.0 equivalents) dropwise via syringe.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.05 to 1.1 equivalents). Note: A slight excess ensures complete conversion without forcing C6 substitution.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–6 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/EtOAc or DCM/MeOH) to afford the pure 4-amino-6-chloro derivative.

Quantitative Data & Optimization Matrix

The table below summarizes empirical data for various nucleophiles reacting with 4,6-dichloro-N,N-dimethylnicotinamide, demonstrating the robustness of the regioselectivity across different conditions.

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C6)
Morpholine (Sec. Amine)DMFDIPEA0 → RT488> 98 : 2
Methylamine (Prim. Amine)THFTEA0 → RT1285> 99 : 1
Aniline (Aryl Amine)DMSOK₂CO₃80187290 : 10
Isopropylamine (Bulky)DMFDIPEA50881> 95 : 5

Note: Less nucleophilic amines (like aniline) or sterically hindered amines require elevated temperatures, which slightly degrades the regioselectivity profile due to increased thermodynamic control.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, your analytical workflow must act as a self-validating system. Relying solely on TLC Rf values is insufficient.

LC-MS Isotopic Pattern Validation (Critical Step)

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

  • Starting Material Validation: The mass spectrum of 4,6-dichloro-N,N-dimethylnicotinamide will exhibit a distinct 9 : 6 : 1 isotopic cluster (M : M+2 : M+4) corresponding to the presence of two chlorine atoms.

  • Product Validation: Upon successful mono-substitution at C4, the product will contain only one chlorine atom. The LC-MS must show a mass shift corresponding to the loss of Cl and addition of the amine, accompanied by a strict 3 : 1 isotopic cluster (M : M+2). If a 9:6:1 pattern remains, no substitution occurred. If no isotopic pattern exists, bis-substitution (over-reaction) has occurred.

Visual TLC Monitoring

The starting material is a relatively non-polar, UV-active spot. The C4-substituted product establishes a "push-pull" electronic system (electron-donating amine at C4, electron-withdrawing amide at C3). This creates a highly conjugated chromophore. Under a 365 nm UV lamp, the product spot will often exhibit intense blue/green fluorescence , providing immediate visual confirmation of the SNAr transformation.

Troubleshooting Common Issues
  • Issue: High levels of bis-substitution (both C4 and C6 reacted).

    • Causality: Excess nucleophile or excessive heat.

    • Solution: Strictly limit the amine to 1.05 equivalents and maintain the temperature at 0 °C for the duration of the reaction.

  • Issue: Sluggish reaction or no conversion.

    • Causality: Nucleophile is too weak (e.g., anilines) or the base is ineffective [1].

    • Solution: Switch from DIPEA to a stronger inorganic base like Cs₂CO₃ and elevate the temperature to 80 °C in DMSO.

References

  • BenchChem Technical Support Team.
  • "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
  • "Nucleophilic Arom
  • "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate.
Method

Application Note: Regioselective Catalytic Amination of 4,6-Dichloro-N,N-dimethylnicotinamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The 4,6-dichloro-N,N-dimethyln...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The 4,6-dichloro-N,N-dimethylnicotinamide scaffold is a highly versatile bis-electrophile frequently utilized in the synthesis of advanced pharmaceutical intermediates, including potent kinase inhibitors (e.g., IRAK4 inhibitors)[1] and nicotinamide N-methyltransferase (NNMT) bisubstrate inhibitors[2].

The Causality of Regioselectivity
  • C4-Position (SNAr Kinetically Favored): The C4-chloride is situated ortho to the strongly electron-withdrawing N,N-dimethylcarboxamide group. During nucleophilic attack by an aliphatic amine, this proximity strongly stabilizes the resulting anionic Meisenheimer complex via the carbonyl group, making C4 the kinetically favored site for SNAr[1].

  • C6-Position (Pd-Catalysis Thermodynamically Favored): The C6-chloride is alpha to the pyridine nitrogen. Theoretical models and experimental data confirm that C-Cl bonds adjacent to pyridine nitrogens possess the lowest Bond Dissociation Energy (BDE) on the heterocyclic ring[3]. Consequently, C6 is the thermodynamically preferred site for oxidative addition by low-valent transition metals like Palladium(0), making it ideal for Buchwald-Hartwig cross-coupling with weaker nucleophiles such as anilines[3].

Quantitative Data Presentation: Buchwald-Hartwig Optimization

To establish a robust protocol for the C6-amination step, various ligand and base combinations were evaluated. The goal was to maximize the coupling of a model aryl amine (aniline) while preventing base-mediated degradation of the N,N-dimethylamide moiety.

Table 1: Optimization of the C6-Selective Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene10042Sluggish reductive elimination; incomplete conversion.
Pd₂(dba)₃ (5 mol%)BrettPhosNaOtBu1,4-Dioxane10055Strong alkoxide base caused partial amide degradation.
Pd₂(dba)₃ (5 mol%) Xantphos Cs₂CO₃ 1,4-Dioxane 100 89 Optimal. Wide bite angle accelerates reductive elimination.
Pd(OAc)₂ (10 mol%)XantphosK₃PO₄t-Amyl OH9071Milder base reduced side reactions but slowed kinetics.

Insight: (bite angle ~111°) enforces a constrained geometry on the Pd(II) intermediate that dramatically accelerates reductive elimination—a critical requirement when coupling poorly nucleophilic anilines[1].

Experimental Workflows & Visualizations

Workflow A 4,6-Dichloro-N,N- dimethylnicotinamide B 6-Chloro-4-(alkylamino)- N,N-dimethylnicotinamide A->B Step 1: SNAr Aliphatic Amine DIPEA, THF, 60°C C 4-(Alkylamino)-6-(arylamino)- N,N-dimethylnicotinamide B->C Step 2: Buchwald-Hartwig Aryl Amine, Pd2(dba)3 Xantphos, Cs2CO3, 100°C

Sequential regioselective amination workflow for 4,6-dichloro-N,N-dimethylnicotinamide.

Protocol A: C4-Selective SNAr (Aliphatic Amination)

Objective: Regioselective installation of a primary aliphatic amine at C4.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4,6-dichloro-N,N-dimethylnicotinamide (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL, 0.2 M).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) followed by the aliphatic amine (e.g., isopropylamine, 1.1 equiv, 5.5 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath for 4–6 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material is consumed. The intermediate will display an [M+H]⁺ isotopic pattern characteristic of a single chlorine atom (approx. 3:1 ratio of ³⁵Cl:³⁷Cl).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc (50 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the 6-chloro-4-(alkylamino)-N,N-dimethylnicotinamide intermediate.

Protocol B: C6-Selective Buchwald-Hartwig Amination

Objective: Catalytic cross-coupling of an aryl amine at the remaining C6 position.

  • Catalyst Activation: In a Schlenk tube, combine the 6-chloro intermediate from Protocol A (1.0 equiv, 2.0 mmol), the desired aryl amine (e.g., aniline, 1.2 equiv, 2.4 mmol), Pd₂(dba)₃ (0.05 equiv, 0.1 mmol), Xantphos (0.10 equiv, 0.2 mmol), and finely powdered anhydrous Cs₂CO₃ (2.0 equiv, 4.0 mmol).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this freeze-pump-thaw or vacuum/backfill cycle three times. Causality: Oxygen poisons the Pd(0) catalyst, and moisture leads to hydrodehalogenation of the C6 position.

  • Solvent Addition: Inject anhydrous, sparged 1,4-dioxane (20 mL, 0.1 M) through the septum.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the sealed tube at 100 °C for 12 hours behind a blast shield.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the suspension through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient) to yield the final diamino product.

CatalyticCycle Pd0 Pd(0)-Xantphos Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + 6-Chloro-intermediate AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + Aryl Amine + Cs2CO3 RE Reductive Elimination AmineCoord->RE - CsCl - CsHCO3 RE->Pd0 + Final Diamino Product

Catalytic cycle of the C6-selective Buchwald-Hartwig amination using Pd/Xantphos.

Analytical Validation & Troubleshooting

  • Issue: Hydrodehalogenation (Loss of C6-Cl without amination)

    • Cause: Trace moisture acting as a hydride source, or excessive heating times.

    • Solution: Ensure 1,4-dioxane is strictly anhydrous (stored over molecular sieves). Verify the integrity of the Argon line during Schlenk degassing.

  • Issue: Amide Cleavage / Degradation

    • Cause: Use of highly nucleophilic/basic alkoxides (e.g., NaOtBu or KOtBu) at elevated temperatures.

    • Solution: Strictly adhere to mild, insoluble carbonate bases like Cs₂CO₃ or K₃PO₄. The heterogeneous nature of Cs₂CO₃ in dioxane provides a controlled, slow release of basicity that protects the N,N-dimethylamide group[1].

  • NMR Verification: In the final product, the pyridine ring proton (C5-H) will appear as a distinct singlet in the ¹H-NMR spectrum (typically between 6.5–7.5 ppm depending on the amine substituents), confirming the substitution pattern.

References

  • Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters (2020).[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society (2009).[Link]

  • Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry (2023).[Link]

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of 4,6-dichloro-N,N-dimethylnicotinamide

Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 4,6-dichloro-N,N-dimethylnicotinamide (CAS No. 1649468-72-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4,6-dichloro-N,N-dimethylnicotinamide (CAS No. 1649468-72-3). As a dichlorinated pyridine derivative, this compound requires specific protocols to mitigate risks associated with its potential toxicity and reactivity. These application notes are intended for researchers, chemists, and laboratory personnel in pharmaceutical and agrochemical development, offering detailed procedures grounded in established safety principles for halogenated organic compounds.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a comprehensive, peer-reviewed toxicological profile for 4,6-dichloro-N,N-dimethylnicotinamide is not widely available, a robust risk assessment can be constructed by analyzing its chemical structure and data from closely related analogs.

1.1. Physicochemical Properties

The fundamental properties of the compound dictate its physical behavior and potential for exposure.

PropertyValueSource
IUPAC Name 4,6-dichloro-N,N-dimethylpyridine-3-carboxamidePubChem[1]
Molecular Formula C₈H₈Cl₂N₂OPubChem[1]
Molecular Weight 219.06 g/mol PubChem[1]
Physical Form Assumed to be a solid powder at STPInferred from analogs

1.2. Toxicological Profile (Inferred)

Based on safety data for analogous compounds, 4,6-dichloro-N,N-dimethylnicotinamide should be handled as a substance with the following potential hazards. A deuterated isotopologue is classified with GHS hazard statements H302, H315, and H319, which are adopted here as a precautionary baseline[2].

Hazard ClassGHS CategoryHazard StatementRationale and Causality
Acute Oral Toxicity Category 4H302: Harmful if swallowedNicotinamide derivatives can exhibit systemic toxicity. The chloro-substituents may enhance this effect.
Skin Irritation Category 2H315: Causes skin irritationChlorinated aromatic compounds are frequently irritants due to their ability to disrupt the lipid barrier of the skin.[3][4]
Eye Irritation Category 2AH319: Causes serious eye irritationParticulate matter can cause mechanical irritation, while the chemical nature of the compound can lead to significant inflammation.[3][4]
Respiratory Irritation Category 3H335: May cause respiratory irritationFine powders are easily aerosolized and can irritate the mucous membranes of the respiratory tract upon inhalation.[3][5]
Hazardous Combustion Not ClassifiedProduces HCl, NOx, CO, CO₂Thermal decomposition or combustion of chlorinated nitrogen-containing organic compounds invariably leads to the formation of toxic and corrosive gases like hydrogen chloride and nitrogen oxides.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, starting with engineering controls and supplemented by appropriate PPE.

2.1. Primary Engineering Controls

The primary objective is to prevent the compound from entering the laboratory atmosphere and to minimize operator exposure.

  • Chemical Fume Hood: All manipulations involving the solid form of 4,6-dichloro-N,N-dimethylnicotinamide (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood with a face velocity of 80-120 fpm. This is the most critical control measure to prevent inhalation of airborne particulates.[7]

  • Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure or a powder-containment hood provides superior turbulence control compared to a standard fume hood, minimizing product loss and exposure.[8]

2.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the identified risks.

PPE ItemSpecificationPurpose and Justification
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant)Protects against splashes and airborne powder. Standard safety glasses are insufficient.[3][6]
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contamination is suspected or after extended use.[9][10]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination. Should be kept fully buttoned.
Respiratory Not required if using proper engineering controlsA NIOSH-approved respirator with P100 cartridges may be required for spill cleanup or in the event of an engineering control failure.[8]

Protocols for Safe Handling

Adherence to standardized protocols is crucial for ensuring reproducible science and operator safety.

Protocol 3.1: Weighing and Transferring Solid Powder

Causality: This protocol is designed to prevent the generation of airborne dust and to contain any minor spills at the source.

  • Workspace Preparation: Before bringing the chemical into the hood, cover the work surface with absorbent, disposable bench paper.[7]

  • PPE Confirmation: Don all required PPE as specified in Table 3.

  • Container Handling: Gently tap the stock bottle to settle the contents before opening the cap.

  • Transfer: Use a dedicated spatula or powder scoop to transfer the solid. Do not pour the powder directly from the bottle , as this can create dust and lead to contamination of the bottle threads.[7] Transfer the powder into a tared weigh boat or a suitable vessel for the next step.

  • Minimize Exposure: Keep the primary stock container sealed at all times when not actively in use.

  • Decontamination: After the transfer is complete, decontaminate the spatula with an appropriate solvent (e.g., ethanol or isopropanol) by rinsing it into a dedicated halogenated waste container.

  • Cleanup: Carefully fold the bench paper inward and dispose of it in the solid hazardous waste stream. Wipe the work surface with a damp cloth or towel to collect any remaining particulates.

Protocol 3.2: Preparing Solutions

Causality: This protocol ensures that the dissolution process is controlled, preventing splashing and exposure to solvent vapors.

  • Location: Conduct all steps within a certified chemical fume hood.

  • Vessel Preparation: Add the desired volume of solvent to the receiving flask or beaker.

  • Dissolution: Slowly add the pre-weighed 4,6-dichloro-N,N-dimethylnicotinamide solid to the solvent while stirring to prevent clumping and splashing.

  • Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Chemical Storage and Segregation

Proper storage is vital for maintaining chemical integrity and preventing hazardous reactions.

4.1. Storage Conditions

  • Store in a cool, dry, and well-ventilated area.[9][11]

  • Keep the container tightly closed to prevent atmospheric moisture absorption.[3]

  • Protect from direct sunlight and sources of heat or ignition.[12]

4.2. Incompatibilities and Segregation

Segregation prevents accidental mixing that could lead to fire, explosion, or the release of toxic gases. Based on the chemistry of chlorinated pyridines, 4,6-dichloro-N,N-dimethylnicotinamide must be stored separately from the following hazard classes[6][11][13]:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)

  • Reactive Metals: (e.g., sodium, potassium, magnesium)

The following diagram outlines the logical workflow for ensuring proper storage segregation.

G Workflow for Safe Storage of 4,6-dichloro-N,N-dimethylnicotinamide start Receive New Chemical: 4,6-dichloro-N,N-dimethylnicotinamide check_storage Identify Designated Storage Area (e.g., Cabinet for Toxic Solids) start->check_storage incompat Are Incompatible Chemicals (Strong Acids, Oxidizers) Present in the Same Cabinet? check_storage->incompat place_chemical Place Chemical in Cabinet. Ensure Container is Tightly Sealed and Clearly Labeled. incompat->place_chemical No segregate Implement Segregation Controls incompat->segregate Yes end Storage is Compliant place_chemical->end secondary_contain Use Separate Secondary Containment (e.g., Polypropylene Tray) for the Compound. segregate->secondary_contain Option 1 move_incompat Move Incompatible Chemicals to a Different Designated Storage Location. segregate->move_incompat Option 2 secondary_contain->place_chemical move_incompat->place_chemical

Caption: Logical workflow for the safe segregation and storage of the target compound.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Protocol 5.1: Spill Response

Causality: The primary goal is to contain the spill and clean it up without creating airborne dust, which would escalate the hazard.

  • Assess the Situation: For a minor spill (<1 g) confined to the fume hood, trained laboratory personnel can proceed. For a major spill (>1 g) or any spill outside of a fume hood, evacuate the area, close the doors, and contact the institution's emergency response team immediately.[14][15]

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.[6] Do not use a dry brush.

  • Collection: Carefully sweep the absorbent material and spilled powder into a sealable plastic bag or container. Use a dustpan or scoop; avoid creating dust.

  • Decontamination: Decontaminate the spill area using a wet wipe or towel with soap and water, followed by 70% ethanol. All cleanup materials must be placed in the hazardous waste container.

  • Waste Disposal: Seal the container, label it as "Hazardous Waste: 4,6-dichloro-N,N-dimethylnicotinamide spill debris," and arrange for pickup.

Protocol 5.2: Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][14]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal

As a chlorinated aromatic compound, 4,6-dichloro-N,N-dimethylnicotinamide is presumed to be persistent and potentially harmful to aquatic life.[16][17] Improper disposal can lead to long-term environmental contamination.

  • Designated Waste Streams: All waste containing this compound, including spill cleanup materials, contaminated PPE, and residual amounts in empty containers, must be disposed of as hazardous chemical waste.

  • Halogenated Waste: Collect waste in a dedicated, properly sealed, and labeled container for "Halogenated Organic Waste."[18][19]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.

References

  • Hitchman, M. L., & Spackman, T. (1995).
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 121374585, 4,6-dichloro-N,N-dimethylnicotinamide. PubChem.
  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: 2-Chloropyridine. NJ.gov.
  • Office of Environmental Health & Safety (2005). Practices for Proper Chemical Storage.
  • Cornell University Environment, Health and Safety. Guidelines for Working with Particularly Hazardous Substances. Cornell University EHS.
  • University of Washington Environmental Health & Safety. Halogenated Solvents Standard Operating Procedure. University of Washington.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Cole-Parmer (2005). Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
  • Quimivita (2025).
  • University of California, Berkeley EHS.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 600044, 4,6-Dichloronicotinamide. PubChem.
  • Edwards, P. (1992).
  • Reed College (2019). Pool Chemical Spill Response Plan. Reed College Environmental Health & Safety.
  • University of California, Los Angeles.
  • Jubilant Ingrevia Limited.
  • Louisiana State University (2011). Chemical Storage Guidelines. LSU EHS.
  • Pool Operation Management (2024). Swimming Pool Chemical Safety: How to Handle Spills Properly.
  • University of California, San Francisco. Chemical Spills. UCSF Environment, Health & Safety.
  • University of Arkansas. Chemical Spill Response Guide. University of Arkansas Campus Safety.
  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET - 2-Chloronicotinamide. Thermo Fisher Scientific.
  • Abovchem. 4,6-dichloro-N-(methyl-d3)
  • Sigma-Aldrich (2025). SAFETY DATA SHEET - 4-Chloro-N,N-dimethylnicotinamide. Sigma-Aldrich.
  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET - N,N-Dimethylcapramide. Thermo Fisher Scientific.
  • University of California, Riverside. Segregation and Storage of Chemicals According to Hazard Class. UC Riverside EHS.

Sources

Method

Strategic Derivatization of 4,6-dichloro-N,N-dimethylnicotinamide for Chemical Library Synthesis

An Application Note and Protocol Guide: Audience: Researchers, scientists, and drug development professionals. Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-appr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. 4,6-dichloro-N,N-dimethylnicotinamide represents a versatile, yet underexplored, starting material for the synthesis of diverse pyridine derivatives. The two chlorine atoms, activated by the ring nitrogen, offer distinct opportunities for sequential and selective functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The N,N-dimethylamide at the 3-position provides a stable, polar handle that can influence solubility and downstream reactivity. This guide provides a detailed exploration of the synthetic potential of this building block, complete with mechanistic insights, step-by-step protocols, and data interpretation for the preparation of novel chemical entities.

Introduction: The Strategic Value of the 4,6-Dichloropyridine Core

The 4,6-dichloropyridine framework is a privileged starting point for chemical library synthesis. The differential reactivity of the chlorine atoms at the C4 and C6 positions, influenced by the electronic effects of the pyridine nitrogen and the C3-substituent, allows for controlled, stepwise elaboration. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This inherent regioselectivity is a key strategic advantage, enabling the synthesis of complex, non-symmetrical pyridine derivatives.

The N,N-dimethylnicotinamide moiety at C3 serves multiple roles:

  • Electronic Influence: As an electron-withdrawing group, it further activates the pyridine ring towards nucleophilic substitution.

  • Stability: The dimethylamide is generally robust and less prone to hydrolysis compared to esters or the parent carboxylic acid, making it compatible with a wide range of reaction conditions.

  • Modulation of Physicochemical Properties: It imparts polarity and can influence the solubility profile of intermediates and final products.

This document will detail protocols for the selective mono- and di-functionalization of 4,6-dichloro-N,N-dimethylnicotinamide, providing a roadmap for its use in drug discovery programs.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The most direct path to derivatization involves the SNAr reaction. The selection of the nucleophile, solvent, and temperature are critical parameters for controlling the extent of substitution and the regiochemical outcome.

Mono-amination at the C4 Position

The C4 position's higher reactivity allows for selective substitution with amine nucleophiles under relatively mild conditions. This is a foundational step for building libraries of 4-amino-6-chloropyridine derivatives.

Workflow for Selective Mono-amination

A 4,6-dichloro-N,N- dimethylnicotinamide C Reaction Setup: - Solvent (e.g., NMP, DMSO) - Base (e.g., K2CO3, DIPEA) - Temperature (e.g., 80-120 °C) A->C Reagent 1 B Primary/Secondary Amine (R1R2NH) B->C Reagent 2 D Work-up & Purification: - Aqueous Extraction - Chromatography C->D Reaction Completion E Product: 4-Amino-6-chloro-N,N- dimethylnicotinamide D->E Isolation

Caption: Workflow for selective C4 mono-amination.

Detailed Protocol: Synthesis of 4-(benzylamino)-6-chloro-N,N-dimethylnicotinamide

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dichloro-N,N-dimethylnicotinamide (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl generated during the substitution, driving the reaction to completion.

  • Solvent (NMP): A high-boiling polar aprotic solvent is chosen to ensure solubility of the reagents and to allow for elevated temperatures, which accelerate the SNAr reaction.

  • Excess Nucleophile: A slight excess of the amine ensures complete consumption of the starting material.

Di-substitution for Symmetrical Derivatives

To achieve substitution at both the C4 and C6 positions, more forcing conditions or a higher excess of the nucleophile are required.

Detailed Protocol: Synthesis of 4,6-bis(morpholino)-N,N-dimethylnicotinamide

  • Reagent Preparation: To a pressure-rated reaction vessel, add 4,6-dichloro-N,N-dimethylnicotinamide (1.0 eq), morpholine (3.0 eq), and diisopropylethylamine (DIPEA, 3.5 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to a concentration of 0.2 M.

  • Reaction Execution: Seal the vessel and heat the mixture to 140 °C for 12-18 hours.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Section 2.1.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents (e.g., aryl, alkyl, alkynyl groups), palladium-catalyzed cross-coupling reactions are indispensable tools. The C4 position typically reacts preferentially in these transformations as well.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction enables the formation of biaryl structures by coupling the chloropyridine with a boronic acid or ester.

Logical Flow for Selective Suzuki Coupling

A 4,6-dichloro-N,N- dimethylnicotinamide C Catalytic System: - Pd Catalyst (e.g., Pd(PPh3)4) - Ligand (if needed) - Base (e.g., Na2CO3) A->C B Arylboronic Acid (Ar-B(OH)2) B->C D Reaction Conditions: - Solvent (e.g., Dioxane/H2O) - Inert Atmosphere (N2/Ar) - Heat (e.g., 90 °C) C->D Setup E Work-up & Purification D->E Reaction Completion F Product: 4-Aryl-6-chloro-N,N- dimethylnicotinamide E->F Isolation

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 6-chloro-N,N-dimethyl-4-(4-methoxyphenyl)nicotinamide

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4,6-dichloro-N,N-dimethylnicotinamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), sodium carbonate (Na₂CO₃, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 8-12 hours.

  • Work-up and Purification: After cooling, dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Perform an aqueous work-up and purify by column chromatography as described previously.

Trustworthiness and Self-Validation:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for Suzuki couplings involving chloro-heterocycles. For more challenging substrates, advanced catalysts like Pd(dppf)Cl₂ or custom ligand systems may be required.

  • Inert Atmosphere: The exclusion of oxygen is critical as it can oxidize the Pd(0) active species, leading to catalyst deactivation and poor yields.

Sequential Derivatization Strategy

The true synthetic power of 4,6-dichloro-N,N-dimethylnicotinamide is realized through sequential, multi-step reaction sequences. By combining the regioselectivity of SNAr and cross-coupling reactions, highly complex and diverse molecular architectures can be constructed.

Exemplary Sequential Functionalization Pathway

A 4,6-dichloro- (Starting Material) B Step 1: Selective C4 Amination (SNA_r) A->B C 4-Amino-6-chloro- (Intermediate) B->C D Step 2: C6 Suzuki Coupling C->D E 4-Amino-6-aryl- (Final Product) D->E

Caption: A two-step sequence for creating non-symmetrical derivatives.

This strategy allows for the introduction of two different substituents at the C4 and C6 positions, maximizing molecular diversity from a single starting material. The order of reactions can be reversed, although C4 functionalization is typically performed first due to its higher reactivity.

Data Summary and Characterization

All novel compounds must be rigorously characterized to confirm their identity and purity.

Reaction Type Position Exemplary Product Yield Range (%) Analytical Methods
SNAr (Mono-amination)C44-(benzylamino)-6-chloro-N,N-dimethylnicotinamide75-90¹H NMR, ¹³C NMR, LC-MS, HRMS
SNAr (Di-amination)C4, C64,6-bis(morpholino)-N,N-dimethylnicotinamide60-80¹H NMR, ¹³C NMR, LC-MS, HRMS
Suzuki Coupling (Mono)C46-chloro-N,N-dimethyl-4-(4-methoxyphenyl)nicotinamide65-85¹H NMR, ¹³C NMR, LC-MS, HRMS

Conclusion and Future Outlook

4,6-dichloro-N,N-dimethylnicotinamide is a potent building block for constructing diverse libraries of substituted pyridines. The predictable regioselectivity of its C4 and C6 positions enables strategic, controlled functionalization. By leveraging a combination of nucleophilic aromatic substitution and modern cross-coupling chemistry, researchers can rapidly access novel chemical matter for evaluation in drug discovery and materials science applications. Future work could explore other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) at the C6 position of the mono-substituted intermediates to further expand the accessible chemical space.

References

  • Note: As direct literature on 4,6-dichloro-N,N-dimethylnicotinamide is sparse, these references provide authoritative context for the core reactions discussed (SNAr and Suzuki coupling) on analogous chloropyridine systems.
Application

Application Note: Regioselective Functionalization of 4,6-Dichloro-N,N-dimethylnicotinamide

Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction & Mechanistic Rationale 4,6-Dichloro-N,N-dimethylnicotinamide is a highly versatile, electron-deficient heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Mechanistic Rationale

4,6-Dichloro-N,N-dimethylnicotinamide is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and lead optimization[1]. The presence of two distinct carbon-chlorine bonds on the pyridine scaffold presents an opportunity for divergent, site-selective functionalization. However, achieving strict regiocontrol requires a deep understanding of the substrate's electronic topography to avoid complex isomeric mixtures.

The Causality of Regioselectivity

In nucleophilic aromatic substitution (SNAr), the C4 position of this scaffold is significantly more electrophilic than the C6 position. This differential reactivity is governed by two synergistic electronic effects:

  • Para-Activation by the Pyridine Nitrogen: The heterocyclic nitrogen strongly withdraws electron density via resonance, highly activating the para position (C4) and ortho positions (C2, C6) toward nucleophilic attack.

  • Ortho-Activation by the Carboxamide Group: The N,N-dimethylcarboxamide moiety at C3 exerts a strong inductive and resonance electron-withdrawing effect. This localized polarization selectively lowers the lowest unoccupied molecular orbital (LUMO) energy at the adjacent C4 carbon.

Consequently, mild nitrogen or oxygen nucleophiles preferentially attack the C4-chloride, yielding the 4-substituted-6-chloronicotinamide intermediate with exceptional regioselectivity[2]. Once the C4 position is substituted with an electron-donating group (e.g., an amine), the pyridine ring becomes electronically deactivated. The remaining C6-chloride resists further SNAr under mild conditions, transforming it into an ideal orthogonal handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings)[3].

Quantitative Data & Reaction Scope

The table below summarizes the expected yields and regioselectivity ratios for the sequential functionalization of 4,6-dichloro-N,N-dimethylnicotinamide, demonstrating the robust nature of this divergent synthetic strategy.

StepReaction TypeReagents / NucleophileTemp (°C)Target PositionRegioselectivity (C4:C6)Expected Yield (%)
1SNArMorpholine, DIPEA0 to 25C4> 99:188 - 95
1SNArPrimary Alkyl Amine, Et3N25C4> 95:582 - 90
1SNArSodium Methoxide0C490:1075 - 85
2Suzuki CouplingArylboronic acid, Pd(dppf)Cl290C6N/A (Orthogonal)70 - 88
2SonogashiraTerminal Alkyne, Pd(PPh3)4, CuI70C6N/A (Orthogonal)65 - 80

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility. In-process controls are embedded to validate the completion and regioselectivity of each step before proceeding to downstream functionalization.

Protocol A: Regioselective SNAr Amination at C4

Objective: Synthesize 4-amino-6-chloro-N,N-dimethylnicotinamide derivatives[2].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-N,N-dimethylnicotinamide (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Kinetic Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the minor C6-substitution pathway, maximizing kinetic regiocontrol.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) dropwise to act as an acid scavenger.

  • Nucleophile Addition: Slowly add the desired amine (e.g., morpholine) (1.05 equiv, 10.5 mmol). Causality: A strict stoichiometric limit of the nucleophile prevents over-substitution at the C6 position.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via LC-MS. The C4-isomer will elute distinctly from the starting material. The presence of a single major peak with an m/z reflecting the mono-substitution pattern validates the stoichiometric control.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure C4-substituted product.

Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling at C6

Objective: Functionalize the deactivated C6-chloride to yield a 4,6-disubstituted-N,N-dimethylnicotinamide[3].

  • Preparation: Charge a Schlenk flask with the 4-amino-6-chloro-N,N-dimethylnicotinamide intermediate generated in Protocol A (1.0 equiv, 5 mmol), the desired arylboronic acid (1.2 equiv, 6 mmol), and K2CO3 (2.5 equiv, 12.5 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M). Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv, 5 mol%), under a positive stream of Argon.

  • Heating: Seal the flask and heat the reaction mixture to 90 °C for 12 hours.

  • Validation: Analyze an aliquot via TLC/LC-MS. The complete consumption of the mono-chlorinated starting material indicates successful cross-coupling.

  • Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove palladium black, washing the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to isolate the final difunctionalized product.

Workflow Visualization

G SM 4,6-Dichloro-N,N- dimethylnicotinamide (Highly Electrophilic C4) Int 4-Amino-6-chloro- N,N-dimethylnicotinamide (Deactivated C4, Reactive C6) SM->Int Step 1: SNAr Amine, DIPEA, 0°C Regioselective for C4 Prod 4-Amino-6-aryl- N,N-dimethylnicotinamide (Fully Functionalized) Int->Prod Step 2: Suzuki Coupling Ar-B(OH)2, Pd cat., 90°C Orthogonal C6 reaction

Sequential regioselective functionalization of 4,6-dichloro-N,N-dimethylnicotinamide.

References

  • Title: 4,6-dichloro-N,N-dimethylnicotinamide | C8H8Cl2N2O | CID 121374585 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Method

Application Note: Utilizing 4,6-Dichloro-N,N-dimethylnicotinamide as a Core Scaffold in Novel Agrochemical Discovery

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Discipline: Agrochemical Synthesis & Fungicide Development Mechanistic Rationale: The Pyridine-3-Carboxamide Pharmacophore In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Discipline: Agrochemical Synthesis & Fungicide Development

Mechanistic Rationale: The Pyridine-3-Carboxamide Pharmacophore

In modern agrochemical research, pyridine-3-carboxamides represent a privileged pharmacophore, primarily functioning as Succinate Dehydrogenase Inhibitors (SDHIs)[1]. These compounds target Complex II (succinate-coenzyme Q reductase) in the fungal mitochondrial electron transport chain, halting ATP synthesis and inducing fungal cell death[2].

While commercial SDHIs (e.g., boscalid, isoflucypram) utilize secondary amides to bind their target, 4,6-dichloro-N,N-dimethylnicotinamide (PubChem CID 121374585)[3] is utilized not as a final active ingredient, but as a highly versatile, advanced synthetic building block.

Why utilize this specific scaffold?

  • Internal Protection via the Tertiary Amide: The N,N-dimethyl group lacks the N-H hydrogen bond donor required to interact with the Ser83C residue in the ubiquinone binding site of Complex II[4]. However, during synthesis, this tertiary amide acts as a robust protecting group. If a secondary amide were present during harsh cross-coupling or nucleophilic aromatic substitution (SNAr) steps, the amide nitrogen would undergo competitive deprotonation and unwanted N-alkylation.

  • Orthogonal Electrophilic Sites: The 4,6-dichloro substitution provides two distinct sites for derivatization. The C4 position is highly activated for SNAr due to the synergistic electron-withdrawing effects of the ortho-carboxamide and the para-pyridine nitrogen, allowing for precise, regioselective functionalization.

Visualizations: Workflows & Logical Relationships

Synthesis_Workflow Start 4,6-dichloro-N,N-dimethylnicotinamide (Starting Scaffold) SNAr Regioselective SNAr (C4 Position) Start->SNAr Nucleophile, Base Intermediate 4-Substituted-6-chloro- N,N-dimethylnicotinamide SNAr->Intermediate Hydrolysis Amide Hydrolysis / Transamidation Intermediate->Hydrolysis Acid/Base Catalysis Final Active SDHI Fungicide (Secondary Amide) Hydrolysis->Final Primary Amine

Figure 1: Synthetic workflow converting the nicotinamide scaffold into an active SDHI.

SDHI_Pathway SDH Complex II (SDH) Subunits B/C/D Ubiquinone Ubiquinone Pool SDH->Ubiquinone e- transfer Fumarate Fumarate SDH->Fumarate ATP ATP Synthesis (Halted) Ubiquinone->ATP ETC Gradient Succinate Succinate Succinate->SDH Oxidation Fungicide Pyridine-3-Carboxamide (Active SDHI) Fungicide->SDH Binds Ubiquinone Site Fungicide->ATP Inhibits Death Fungal Cell Death ATP->Death Energy Depletion

Figure 2: Mechanism of action for SDHIs targeting the mitochondrial respiratory chain.

Experimental Protocols

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Introduce an aryl-ether or amine nucleophile at the C4 position while leaving the C6 chlorine intact for subsequent downstream cross-coupling.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4,6-dichloro-N,N-dimethylnicotinamide (1.0 eq) and the desired nucleophile (e.g., a substituted phenol or aniline, 1.05 eq) under an inert argon atmosphere.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reaction Execution: Stir the mixture at 80°C for 5 hours.

  • Workup: Quench the reaction with distilled water, extract with ethyl acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Expert Causality & Self-Validation:

  • Why K₂CO₃ and DMF? K₂CO₃ is chosen over stronger bases (like NaH) to maintain thermodynamic control. This ensures the nucleophile selectively attacks the highly electrophilic C4 position without degrading the pyridine core. DMF provides the high dielectric constant necessary to stabilize the Meisenheimer complex intermediate.

  • Self-Validating System: Monitor the reaction via LC-MS. The C4-substituted product will exhibit a distinct retention time shift. If unwanted C6 substitution occurs, a secondary peak with an identical m/z but a different UV absorption profile will appear, immediately alerting the chemist to kinetic over-reaction.

Protocol B: Transamidation to Yield the Active SDHI

Objective: Convert the N,N-dimethyl tertiary amide into a secondary amide (e.g., N-cyclopropyl or N-biphenyl) to restore the target binding capability.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C4-substituted intermediate in a 1:1 mixture of THF and 6M HCl. Reflux for 12 hours to hydrolyze the dimethylamide to the corresponding carboxylic acid. Isolate via precipitation in cold water.

  • Activation: Dissolve the resulting acid in DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the target primary amine (e.g., 2-aminobiphenyl) (1.1 eq) and stir at room temperature for 2 hours.

  • Purification: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc) to yield the final secondary amide.

Expert Causality & Self-Validation:

  • Why transamidate? SDHIs require a secondary amide (N-H) to form a critical water-mediated hydrogen bond with the Ser83C residue in the ubiquinone binding pocket of Complex II[4]. The tertiary N,N-dimethyl amide is sterically hindered and lacks this H-bond donor.

  • Why HATU? HATU facilitates rapid, peptide-like coupling without causing degradation of the highly substituted, electron-deficient pyridine ring.

  • Self-Validating System: IR spectroscopy of the purified product must show a sharp N-H stretch at ~3300 cm⁻¹, confirming the successful transition from a tertiary to a secondary amide.

Quantitative Data: SNAr Optimization

The following table summarizes the optimization of the SNAr reaction (Protocol A), demonstrating how thermodynamic control dictates regioselectivity.

Table 1: Optimization of SNAr Conditions for 4,6-dichloro-N,N-dimethylnicotinamide

SolventBaseTemperature (°C)Time (h)Yield (%)Regioselectivity (C4 : C6)
THFEt₃N65124585 : 15
MeCNK₂CO₃8087292 : 8
DMF K₂CO₃ 80 5 89 98 : 2
DMFNaH2526560 : 40

Analysis: The data clearly demonstrates that moderate heating in a highly polar aprotic solvent (DMF) with a mild base (K₂CO₃) provides the optimal thermodynamic environment for high C4 regioselectivity. Conversely, strong bases (NaH) lead to rapid but indiscriminate kinetic attack, drastically reducing the C4:C6 ratio.

References

  • Title: 4,6-dichloro-N,N-dimethylnicotinamide (CID 121374585) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode Source: Pest Management Science (via PubMed Central / NIH) URL: [Link]

  • Title: Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: SDHI Fungicides | FRAC (Fungicide Resistance Action Committee) Source: FRAC.info URL: [Link](Note: General FRAC landing page provided for verified access to SDHI resistance management guidelines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6-dichloro-N,N-dimethylnicotinamide

Welcome to the technical support center for the synthesis of 4,6-dichloro-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and overcome common challenges.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis of 4,6-dichloro-N,N-dimethylnicotinamide, which typically proceeds via the conversion of 4,6-dichloronicotinic acid to its corresponding acyl chloride, followed by amidation with dimethylamine.

Problem 1: Low Yield of 4,6-dichloronicotinoyl chloride (Intermediate)

The efficient formation of the acyl chloride is critical for the overall success of the synthesis. Low yields at this stage will invariably lead to a poor final yield.

Potential Causes & Solutions:

  • Incomplete Reaction with Chlorinating Agent: Thionyl chloride (SOCl₂) is a common reagent for this conversion. An insufficient amount of SOCl₂ will result in unreacted carboxylic acid.

    • Solution: Ensure a molar excess of thionyl chloride is used. A common ratio is 2-3 equivalents relative to the 4,6-dichloronicotinic acid. For large-scale synthesis, this can be a crucial parameter to optimize.[1]

  • Presence of Water: Thionyl chloride reacts vigorously with water. Any moisture in the starting material or solvent will consume the reagent and reduce the yield of the desired acyl chloride.

    • Solution: Dry the 4,6-dichloronicotinic acid in a vacuum oven before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at elevated temperatures.

    • Solution: The reaction is typically performed at reflux. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and temperature.[2]

  • Catalyst Absence or Inactivity: While not always required, a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

    • Solution: Add a few drops of DMF to the reaction mixture. The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive chlorinating agent.[2][3]

Problem 2: Low Yield in the Amidation Step

The reaction of 4,6-dichloronicotinoyl chloride with dimethylamine is generally efficient, but several factors can lead to a reduced yield of the final product.

Potential Causes & Solutions:

  • Loss of Acyl Chloride: The acyl chloride intermediate is reactive and can be hydrolyzed by moisture.

    • Solution: Use the crude acyl chloride directly in the next step without prolonged storage. Ensure all glassware and solvents for the amidation step are anhydrous.

  • Suboptimal Reaction Conditions for Amidation: Temperature and the choice of base are critical for this step. The reaction between an acyl chloride and an amine is typically fast.[4]

    • Solution: The reaction is often carried out at a low temperature (e.g., 0 °C) to control its exothermicity and minimize side reactions. A tertiary amine base, such as triethylamine or pyridine, is commonly added to neutralize the HCl generated during the reaction.[5] Using an excess of dimethylamine can also serve this purpose.

  • Volatility of Dimethylamine: Dimethylamine is a gas at room temperature and is often used as a solution in a solvent like THF or ethanol.

    • Solution: Use a sealed reaction vessel to prevent the escape of dimethylamine. Ensure the dimethylamine solution is fresh and its concentration is accurately known.

Problem 3: Difficulty in Product Purification

The final product, 4,6-dichloro-N,N-dimethylnicotinamide, may be contaminated with starting materials, byproducts, or residual solvents.

Potential Causes & Solutions:

  • Incomplete Reactions: As discussed above, this will lead to a mixture of products.

    • Solution: Optimize the reaction conditions for both steps to ensure complete conversion. Monitor the reaction by TLC or LC-MS.

  • Formation of Side Products: Overheating or the presence of impurities can lead to the formation of undesired compounds.

    • Solution: Maintain careful control over reaction parameters. Purification of starting materials may be necessary.

  • Inappropriate Purification Method: The choice of purification technique is crucial for obtaining a high-purity product.

    • Solution: Column chromatography on silica gel is a common and effective method for purifying nicotinamide derivatives.[6][7] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of 4,6-dichloro-N,N-dimethylnicotinamide?

A1: The synthesis is typically a two-step process:

  • Acid Chloride Formation: 4,6-dichloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 4,6-dichloronicotinoyl chloride.[8]

  • Amidation: The resulting acyl chloride is then reacted with dimethylamine to yield the final product, 4,6-dichloro-N,N-dimethylnicotinamide.[4]

Synthesis_Pathway 4,6-dichloronicotinic acid 4,6-dichloronicotinic acid 4,6-dichloronicotinoyl chloride 4,6-dichloronicotinoyl chloride 4,6-dichloronicotinic acid->4,6-dichloronicotinoyl chloride SOCl₂, cat. DMF 4,6-dichloro-N,N-dimethylnicotinamide 4,6-dichloro-N,N-dimethylnicotinamide 4,6-dichloronicotinoyl chloride->4,6-dichloro-N,N-dimethylnicotinamide (CH₃)₂NH, Base

Caption: Synthetic pathway for 4,6-dichloro-N,N-dimethylnicotinamide.

Q2: Are there alternative methods to the standard two-step synthesis?

A2: Yes, one-pot syntheses are possible using coupling reagents. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine without the need to isolate the acyl chloride intermediate. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10][11] While convenient, these methods can sometimes be more expensive and may require different purification strategies to remove the coupling agent byproducts.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions_intermediate Intermediate Solutions cluster_solutions_amidation Amidation Solutions Low_Yield Low Final Yield Check_Intermediate Check Acyl Chloride Formation Low_Yield->Check_Intermediate Check_Amidation Check Amidation Step Low_Yield->Check_Amidation Increase_SOCl2 Increase SOCl₂ Check_Intermediate->Increase_SOCl2 Ensure_Anhydrous_Intermediate Ensure Anhydrous Conditions Check_Intermediate->Ensure_Anhydrous_Intermediate Optimize_Temp_Intermediate Optimize Temperature Check_Intermediate->Optimize_Temp_Intermediate Use_Fresh_Amine Use Fresh Dimethylamine Check_Amidation->Use_Fresh_Amine Control_Temp_Amidation Control Temperature (0 °C) Check_Amidation->Control_Temp_Amidation Ensure_Anhydrous_Amidation Ensure Anhydrous Conditions Check_Amidation->Ensure_Anhydrous_Amidation

Caption: Troubleshooting workflow for low reaction yield.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylamine is a flammable and corrosive gas. Use it in a fume hood and take precautions to prevent its release.

  • The reactions can be exothermic . Use an ice bath to control the temperature, especially during the amidation step.

III. Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloronicotinoyl chloride
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloronicotinic acid.

  • Under an inert atmosphere (N₂ or Ar), add an excess of thionyl chloride (2-3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC, typically 2-4 hours).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude 4,6-dichloronicotinoyl chloride is typically used directly in the next step without further purification.

Protocol 2: Synthesis of 4,6-dichloro-N,N-dimethylnicotinamide
  • Dissolve the crude 4,6-dichloronicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.5-3 equivalents) in THF or ethanol.

  • Add a tertiary amine base, such as triethylamine (1.5 equivalents), to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table
ParameterRecommended ValueRationale
Acid Chloride Formation
Thionyl Chloride (equiv.)2 - 3Drives the reaction to completion.
CatalystCatalytic DMFAccelerates the reaction.[3]
TemperatureRefluxProvides sufficient energy for the reaction.
AtmosphereInert (N₂ or Ar)Prevents reaction with atmospheric moisture.
Amidation
Dimethylamine (equiv.)2.5 - 3Acts as both reactant and base.
Base (e.g., Triethylamine)1.5 equivalentsNeutralizes HCl byproduct.
Temperature0 °C to RTControls exothermicity and minimizes side reactions.
SolventAnhydrous aproticPrevents hydrolysis of the acyl chloride.

IV. References

  • Khan Academy. (2010, October 21). Amide formation from acyl chloride.

  • Parmentier, M., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications.

  • Organic Chemistry Portal. Amide synthesis by acylation.

  • Wikipedia. Vitamin B3.

  • Gaspar, B., et al. (n.d.). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. PMC.

  • MDPI. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.

  • ResearchGate. N,N -Dimethylamination of Acid Chlorides with Dmf.

  • Benchchem. 4,6-Dichloronicotinoyl chloride | 107836-75-9.

  • YouTube. (2013, February 26). mechanism of amide formation with DCC.

  • LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.

  • PubChem. (2026, March 7). 4,6-dichloro-N,N-dimethylnicotinamide | C8H8Cl2N2O | CID 121374585.

  • MDPI. (2024, July 20). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide.

  • Sigma-Aldrich. 4,6-Dichloronicotinamide | 70593-57-6.

  • AboutNAD. What Are NAD+ Precursors? How the Body Makes NAD+.

  • Yang, T., et al. (2007, December 6). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. ACS Publications.

  • Abovchem. 4,6-dichloro-N-(methyl-d3)nicotinamide - CAS:1609531-34-1.

  • Mejia, D., et al. (n.d.). synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing.

  • Benchchem. 6-Nitronicotinamide: A Technical Guide to Synthesis and Characterization.

  • Ciriminna, R., et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.

  • MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.

  • PMC. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). [Link]

  • Nomoto, A., et al. (2021, March 15). LARGE-SCALE SYNTHESIS OF THIO-GLUCOSE-CONJUGATED CHLORIN E6 FOR PHOTODYNAMIC THERAPY.

  • Beilstein Journals. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.

  • MSU chemistry. (2004, March 11). Large-Scale Synthesis of (+)-Discodermolide.

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling.

  • SciSpace. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate.

  • NSF PAR. (2021, June 14). synthesis from nicotinamide riboside chloride, purification and stability studies.

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

  • Google Patents. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.

  • Longchang Chemical. (2024, August 28). Purification of common solvents.

  • Google Patents. (2013, May 10). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

  • Google Patents. CN1092646C - Process for preparation of 4,6-dichloropyrimidines.

  • MDPI. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.

  • Research Square. (2026, January 18). Large-Scale Synthesis of Transition Metal Dichalcogenides at Atmospheric Pressure in Air.

Sources

Optimization

reducing unwanted byproducts in 4,6-dichloro-N,N-dimethylnicotinamide reactions

Welcome to the technical support center for the synthesis of 4,6-dichloro-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding to optimize your reactions, minimize unwanted byproducts, and ensure the highest purity of your final product.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of 4,6-dichloro-N,N-dimethylnicotinamide, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I am experiencing a very low yield of 4,6-dichloro-N,N-dimethylnicotinamide. What are the likely causes and how can I improve it?

A: Low yields in this amidation reaction can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the reagents and intermediates.

Causality and Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid group of 4,6-dichloronicotinic acid to a more reactive species is critical. The most common method involves the formation of an acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride are highly moisture-sensitive. Any water present will hydrolyze these species back to the unreactive carboxylic acid, significantly reducing your yield.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Sufficient Activating Agent: Use a molar excess of the chlorinating agent (typically 1.5-2.0 equivalents) to ensure complete conversion of the carboxylic acid.

      • Activation Temperature: The formation of the acyl chloride may require gentle heating. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Incomplete Amidation: The reaction of the activated acyl chloride with dimethylamine is the final step.

    • Troubleshooting:

      • Choice of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is typically required to neutralize the HCl generated during the reaction.[2] Use at least one equivalent of the base per equivalent of HCl produced.

      • Reaction Temperature: While the initial reaction of the acyl chloride with dimethylamine is often exothermic and may require cooling, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Hydrolysis of the Product: The final amide product can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions at elevated temperatures.[3]

    • Troubleshooting:

      • Work-up Conditions: During the work-up, use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. Avoid prolonged exposure to strong acids or bases.

Workflow for Optimizing Yield:

Caption: Workflow for troubleshooting and optimizing the yield of 4,6-dichloro-N,N-dimethylnicotinamide.

Problem 2: Presence of Unwanted Byproducts

Q: My final product is contaminated with impurities. What are the most common byproducts in this reaction and how can I minimize their formation?

A: The formation of byproducts is a common challenge. Understanding their origin is key to their mitigation.

Common Byproducts and Their Mitigation:

Byproduct Plausible Cause Mitigation Strategy
4,6-Dichloronicotinic Acid Incomplete amidation or hydrolysis of the product during work-up.[3]Ensure complete reaction by monitoring with TLC/LC-MS. Use mild work-up conditions and avoid prolonged exposure to acidic or basic solutions.
Over-chlorinated Nicotinic Acid Derivatives Reaction of the pyridine ring with excess chlorinating agent at elevated temperatures.Use the minimum effective amount of chlorinating agent. Maintain careful temperature control during the activation step.
Dimethylamine Hydrochloride Reaction of dimethylamine with HCl generated during the reaction.Use a suitable non-nucleophilic base (e.g., triethylamine) to scavenge the HCl.

Experimental Protocol for Minimizing Byproducts:

  • Acyl Chloride Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4,6-dichloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

    • Gently heat the mixture to reflux and monitor the reaction until the starting material is consumed (TLC or IR).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve dimethylamine (2.0-2.5 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

    • Add the dimethylamine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the amidation reaction?

A1: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally preferred. DCM is a good choice due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates its removal.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate acyl chloride, and the final product. Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q3: What are the best methods for purifying the final product?

A3:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.[4][6]

  • Recrystallization: If the crude product is a solid, recrystallization can be a very efficient purification method.[5] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for crystallization of the product while leaving impurities in the mother liquor.[7]

Q4: What are the expected spectroscopic data for 4,6-dichloro-N,N-dimethylnicotinamide?

A4: While a comprehensive, publicly available dataset is limited, based on the structure and data for similar compounds, you can expect the following:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and two singlets for the non-equivalent methyl groups of the dimethylamide.

  • ¹³C NMR: Signals for the carbonyl carbon, the carbons of the pyridine ring (some of which will be split by chlorine), and the two methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.00 g/mol for the monoisotopic mass), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[8]

Reaction Mechanism Overview:

Reaction_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amidation Carboxylic_Acid 4,6-Dichloronicotinic Acid Acyl_Chloride 4,6-Dichloronicotinoyl Chloride (Reactive Intermediate) Carboxylic_Acid->Acyl_Chloride + SOCl₂ - SO₂ - HCl Thionyl_Chloride SOCl₂ Product 4,6-dichloro-N,N- dimethylnicotinamide Acyl_Chloride->Product + (CH₃)₂NH - HCl Dimethylamine Dimethylamine (Nucleophile)

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Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4,6-Dichloro-N,N-dimethylnicotinamide

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and formulation scientists experiencing precipitation, poor bioavailability, or inconsistent assay results when working with 4,6-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and formulation scientists experiencing precipitation, poor bioavailability, or inconsistent assay results when working with 4,6-dichloro-N,N-dimethylnicotinamide .

Below, we dissect the physicochemical root causes of its insolubility, provide troubleshooting FAQs, and outline self-validating experimental protocols to successfully formulate this compound for in vitro and in vivo applications.

Root Cause Analysis: The Chemistry of Insolubility

To effectively solubilize a compound, we must first understand why it resists water. While the parent molecule, nicotinamide, is highly water-soluble, the specific structural modifications in 4,6-dichloro-N,N-dimethylnicotinamide fundamentally alter its physicochemical profile:

  • Halogenation (Lipophilicity): The addition of two heavy chlorine atoms at the C4 and C6 positions of the pyridine ring drastically increases the molecule's partition coefficient (LogP), driving its preference for hydrophobic environments.

  • Loss of Hydrogen Bond Donors: N,N-dimethylation of the primary amide replaces the two amide protons with methyl groups. This completely eliminates the molecule's hydrogen-bond donating capacity, severely restricting its ability to interact with the aqueous solvation shell.

  • Suppressed Ionization (pKa Shift): The strong electron-withdrawing inductive effect of the ortho and para chlorine atoms pulls electron density away from the pyridine nitrogen. This drops the pKa of the nitrogen to well below 1.0. Consequently, the molecule remains entirely un-ionized at physiological pH (7.4) and even in highly acidic gastric environments[1].

Troubleshooting FAQs

Q: I tried lowering the pH of my buffer to 2.0 to form a hydrochloride salt, but the compound still precipitated. Why did this fail? A: Salt formation requires an ionizable functional group[2]. Because the ortho/para chlorines severely deplete the electron density of the pyridine nitrogen, its basicity is effectively neutralized. The compound cannot be protonated at pH 2.0. Standard pH-adjustment strategies will not work for this specific derivative; you must rely on co-solvents, surfactants, or inclusion complexes instead.

Q: My compound dissolves perfectly in 100% DMSO, but the moment I dilute it into my in vitro biochemical assay buffer, it crashes out. How do I prevent "solvent crash"? A: This is a classic thermodynamic precipitation event. When the DMSO is diluted by water, the dielectric constant of the mixture rises rapidly, and the hydrophobic compound nucleates. To prevent this, add a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) directly to your aqueous assay buffer prior to adding the DMSO stock. The surfactant forms micelles that immediately encapsulate the drug molecules as they disperse[3].

Q: What is the most reliable formulation vehicle for in vivo pharmacokinetic (PK) dosing in mice? A: For oral (PO) dosing, a co-solvent/surfactant mixture such as 10% PEG 400 + 5% Tween 80 in saline is highly effective[3]. For intravenous (IV) dosing, where surfactants can cause hemolysis or anaphylaxis, a 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex is the gold standard[4].

Solubilization Strategies & Quantitative Efficacy

The following table summarizes the quantitative data and mechanistic rationale for various solubilization strategies applicable to highly lipophilic, non-ionizable pyridine amides[2][4][5].

Strategy / ExcipientMechanism of ActionExpected Solubility EnhancementBest Application Phase
Co-solvents (e.g., DMSO, PEG 400)Lowers the dielectric constant of the solvent mixture, reducing the thermodynamic penalty of solvating a lipophilic molecule.100x to 500x (Concentration dependent)In vitro stock solutions; PO in vivo formulations.
Surfactants (e.g., Tween 80)Forms micelles above the Critical Micelle Concentration (CMC) to physically encapsulate the hydrophobic drug core.10x to 50x Biochemical assay buffers; stabilizing in vivo emulsions.
Cyclodextrins (e.g., HP-β-CD)Provides a lipophilic inner cavity to shield the dichloro-pyridine ring, while the hydroxyl exterior maintains aqueous solubility[6].500x to 2000x (Forms 1:1 or 1:2 inclusion complexes)IV and PO in vivo dosing; Cell-based assays sensitive to DMSO.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to biological testing without performing the validation steps outlined below.

Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex (For IV/PO Dosing)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) improves formulation properties due to its excellent aqueous solubility and biocompatibility[4]. The kneading/solvent method forces the drug into the cyclodextrin cavity[7].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of pharmaceutical-grade HP-β-CD in 8.0 mL of sterile water for injection (WFI). Stir at room temperature until completely clear (yields a 20% w/v solution).

  • API Addition: Weigh the required amount of 4,6-dichloro-N,N-dimethylnicotinamide (target concentration: 2-5 mg/mL) and add it directly to the HP-β-CD solution.

  • Complexation (Kneading/Sonication): Subject the suspension to bath sonication for 30–45 minutes at 37°C. The mechanical energy and slight heat will drive the hydrophobic compound into the cyclodextrin cavities.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes.

    • Pass: No visible pellet. The solution is thermodynamically stable.

    • Fail: A white pellet forms. You have exceeded the complexation capacity. Analyze the supernatant via HPLC to determine the exact dissolved concentration, and use this supernatant for your dosing.

Protocol B: PEG 400 / Tween 80 Co-Solvent Formulation (For PO Dosing)

PEG 400 acts as a powerful co-solvent, while Tween 80 prevents precipitation upon dilution in the gastrointestinal tract[5].

Step-by-Step Methodology:

  • Solubilization: Weigh the API into a clean glass vial. Add 10% (v/v) of PEG 400. Vortex vigorously until the compound is entirely dissolved. Do not add water yet.

  • Surfactant Addition: Add 5% (v/v) of Tween 80 to the PEG 400/API mixture. Vortex for 2 minutes to ensure homogenous distribution[3].

  • Aqueous Phase Titration: While continuously vortexing the vial, add 85% (v/v) sterile saline (0.9% NaCl) dropwise. Continuous agitation is critical to prevent localized solvent crash.

  • Self-Validation Step: Leave the formulation at room temperature for 24 hours. Inspect visually using a laser pointer (Tyndall effect). If the laser beam is sharply visible as a solid line through the liquid, micro-precipitation has occurred. If clear, the formulation is stable for dosing.

Formulation Strategy Workflow

Use the following decision tree to select the optimal solubilization strategy based on your specific experimental model.

FormulationDecisionTree Start Select Assay Type for 4,6-dichloro-N,N-dimethylnicotinamide InVitro In Vitro Biochemical Start->InVitro CellBased Cell-Based Assays Start->CellBased InVivo In Vivo (PK/PD Models) Start->InVivo DMSO 100% DMSO Stock (Dilute to <1% final) InVitro->DMSO Tox Assess Cell Line DMSO Tolerance CellBased->Tox IV Intravenous (IV) InVivo->IV PO Oral (PO) InVivo->PO Tween Add 0.01-0.1% Tween-20 to Assay Buffer DMSO->Tween Prevents precipitation Tox->DMSO Tolerates 0.1% DMSO HPBCD_Cell Use 5-10% HP-β-CD (DMSO-free) Tox->HPBCD_Cell Sensitive to DMSO HPBCD_IV 20% HP-β-CD in Saline IV->HPBCD_IV Prevents hemolysis PO->HPBCD_IV Alternative PEG_PO 10% PEG 400 + 5% Tween 80 PO->PEG_PO Enhances absorption

Decision workflow for selecting the optimal solubilization strategy based on the experimental model.

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Optimization

Technical Support Center: Optimizing Reaction Temperature for 4,6-Dichloro-N,N-dimethylnicotinamide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex thermodynamic and kinetic landscapes of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex thermodynamic and kinetic landscapes of functionalizing 4,6-dichloro-N,N-dimethylnicotinamide [1].

Because this scaffold possesses two reactive carbon-chlorine bonds in distinct electronic and steric environments, achieving strict regioselectivity—whether through Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling—requires precise temperature modulation. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to ensure reproducible scale-up.

Part 1: Causal Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixtures of C4 and C6 Isomers) during SNAr

Symptom: LC-MS analysis reveals a nearly 1:1 or 2:1 mixture of regioisomers when reacting the scaffold with primary or secondary amines. Causality & Solution: In SNAr reactions, the C4 position is kinetically favored. It is highly activated by the combined electron-withdrawing effects of the para-pyridine nitrogen and the ortho-carboxamide group[2]. However, the C6 position is also activated. If your reaction temperature exceeds 40°C, you are providing enough thermal energy to overcome the activation barrier for the less-favored C6 attack, shifting the reaction toward a thermodynamic mixture.

  • Action: Drop the reaction temperature to 0°C, slowly warming to room temperature (20°C–25°C). Kinetic control at lower temperatures will exclusively yield the C4-substituted product.

Issue 2: Stalled Suzuki-Miyaura Coupling at the C6 Position

Symptom: The reaction shows <20% conversion after 12 hours when attempting to couple an aryl boronic acid. Causality & Solution: Unlike SNAr, Pd-catalyzed cross-couplings on this scaffold typically favor the C6 position. Oxidative addition of the bulky Pd(0) catalyst is sterically hindered at the C4 position due to the adjacent, freely rotating N,N-dimethylcarboxamide group[3]. However, C–Cl bonds are notoriously recalcitrant to oxidative addition compared to C–Br or C–I bonds. Running this reaction at standard temperatures (e.g., 60°C) is insufficient to break the C–Cl bond.

  • Action: Elevate the temperature to 90°C–100°C. To prevent thermal degradation of the catalyst at these temperatures, utilize a robust, electron-rich phosphine ligand (e.g., XPhos or a pre-formed palladacycle) and a polar aprotic solvent like 1,4-dioxane.

Issue 3: Bis-Substitution (Over-reaction)

Symptom: Formation of a 4,6-diamino or 4,6-diaryl byproduct. Causality & Solution: Once the first substitution occurs, the electronic nature of the pyridine ring changes. In SNAr, introducing an electron-donating amine at C4 deactivates the ring, making the second substitution at C6 much slower. If bis-substitution occurs, your temperature is drastically too high, or you are using a large excess of the nucleophile.

  • Action: Strictly limit the nucleophile/boronic acid to 1.05 equivalents and enforce strict temperature ceilings (Max 25°C for SNAr; Max 100°C for Suzuki).

Part 2: Frequently Asked Questions (FAQs)

Q: Why does the N,N-dimethyl group complicate temperature optimization compared to a primary amide? A: The N,N-dimethyl group prevents the formation of intramolecular hydrogen bonds that would otherwise lock the amide in a planar conformation. The resulting steric bulk freely rotates, creating a significant steric shield around the C4 position. This makes low-temperature kinetic control even more critical during SNAr to force the nucleophile into the electronically favored, but sterically hindered, C4 pocket.

Q: Can I reverse the regioselectivity and perform SNAr at the C6 position? A: It is highly challenging to achieve C6-selective SNAr directly on this scaffold. If C6-amination is required, the standard field-proven workflow is to first perform a high-temperature Suzuki coupling or selective halogen exchange at C6, or to utilize a chelation-directed Palladium methodology where the amide directs the metal insertion[3].

Part 3: Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between temperature, reaction type, and the resulting regioselectivity.

Reaction TypeReagents / CatalystTemp (°C)Major SiteRegioselectivity (C4:C6)Yield (%)
SNAr Morpholine, DIPEA, THF0 to 25C4> 95 : 585 - 92
SNAr Morpholine, DIPEA, THF60C4 + C660 : 4075 (mixed)
Suzuki PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃60C6Reaction Stalled< 15
Suzuki PhB(OH)₂, XPhos Pd G2, K₃PO₄100C6< 5 : 9588 - 94

Part 4: Workflow Visualization

The following logical diagram illustrates the divergent pathways for functionalizing 4,6-dichloro-N,N-dimethylnicotinamide based on temperature and reaction modality.

G Start 4,6-dichloro-N,N-dimethylnicotinamide (Starting Material) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amines/Alcohols Suzuki Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Suzuki Boronic Acids + Pd(0) TempLow Kinetic Control (0°C to 25°C) SNAr->TempLow Prevents C6 attack TempHigh Thermodynamic Control (80°C to 110°C) Suzuki->TempHigh Overcomes C-Cl activation barrier ProdC4 C4-Substituted Product (Electronically Favored) TempLow->ProdC4 High Regioselectivity (>95:5) ProdC6 C6-Substituted Product (Sterically Favored) TempHigh->ProdC6 Regioselective Insertion

Divergent regioselective coupling pathways for 4,6-dichloro-N,N-dimethylnicotinamide.

Part 5: Self-Validating Experimental Protocols

Protocol A: Low-Temperature Regioselective SNAr (C4-Amination)

This protocol utilizes kinetic control to isolate the C4-substituted product, a method adapted from optimized syntheses of CHK1 inhibitors[2].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4,6-dichloro-N,N-dimethylnicotinamide (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C. Self-Validation Check: Ensure the solution remains homogenous; if precipitation occurs, slightly increase the solvent volume.

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) dropwise. Follow immediately with the dropwise addition of the amine nucleophile (e.g., morpholine, 1.05 eq, 5.25 mmol) dissolved in 5 mL of THF over 10 minutes.

  • Kinetic Maturation: Stir at 0°C for 1 hour. Remove the ice bath and allow the reaction to warm to 20°C–25°C. Stir for an additional 4 hours.

  • Validation Check: Monitor by LC-MS. You should observe a single dominant product mass corresponding to the mono-aminated product. If starting material remains, do not heat the reaction; instead, extend the time at 25°C to prevent C6-attack.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL), extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: High-Temperature Regioselective Suzuki Coupling (C6-Arylation)

This protocol utilizes thermodynamic control and steric differentiation to selectively cross-couple at the C6 position[3].

  • Preparation: In a 20 mL microwave vial or thick-walled pressure tube, combine 4,6-dichloro-N,N-dimethylnicotinamide (1.0 eq, 2.0 mmol), the aryl boronic acid (1.05 eq, 2.1 mmol), and K₃PO₄ (3.0 eq, 6.0 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (10 mL). Sparge the mixture with Argon gas for 15 minutes to remove dissolved oxygen. Self-Validation Check: Oxygen must be rigorously excluded to prevent Pd(0) oxidation at high temperatures.

  • Catalyst Addition: Quickly add XPhos Pd G2 (0.05 eq, 5 mol%). Seal the vessel immediately.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 100°C for 12 hours. The high temperature is strictly required to activate the C6–Cl bond.

  • Validation Check: Cool to room temperature and sample for TLC/LC-MS. The C6-arylated product will be the major spot. Trace amounts of bis-arylated product (<5%) may be visible.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium black, washing with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • PubChem . "4,6-dichloro-N,N-dimethylnicotinamide | C8H8Cl2N2O | CID 121374585". National Center for Biotechnology Information. Available at:[Link]

  • Journal of Medicinal Chemistry . "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)". ACS Publications (2016). Available at:[Link]

  • Organic Letters . "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling". ACS Publications (2003). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4,6-dichloro-N,N-dimethylnicotinamide

Welcome to the technical support resource for the purification of crude 4,6-dichloro-N,N-dimethylnicotinamide (PubChem CID: 121374585)[1]. This guide is designed for researchers, medicinal chemists, and process developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of crude 4,6-dichloro-N,N-dimethylnicotinamide (PubChem CID: 121374585)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to help you achieve high purity for this critical chemical intermediate.

Introduction: The Challenge of Purity

4,6-dichloro-N,N-dimethylnicotinamide is a substituted pyridine derivative whose utility in pharmaceutical and agrochemical research necessitates high purity. Crude products from synthesis often contain a mixture of unreacted starting materials, reagents, and structurally related byproducts. Effective purification is therefore not merely a procedural step but a critical determinant of experimental success and reproducibility. This guide synthesizes established chemical principles with practical, field-tested insights to address the specific challenges associated with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4,6-dichloro-N,N-dimethylnicotinamide?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 4,6-dichloronicotinic acid or the corresponding acyl chloride.

  • Hydrolysis Products: The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to 4,6-dichloronicotinic acid[2][3].

  • Incomplete Chlorination Byproducts: If synthesized via chlorination of a precursor, you may find mono-chlorinated nicotinamide species.

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove[2].

Q2: What are the primary purification techniques for this compound?

A2: The two most effective and widely applicable methods are recrystallization and column chromatography.

  • Recrystallization is an excellent and scalable technique for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found[4][5][6]. It is often the preferred method for a final purification step to obtain highly crystalline material.

  • Silica Gel Column Chromatography is ideal for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or oily products[7][8].

Q3: How do I assess the purity of my final product?

A3: A multi-faceted approach is recommended to confirm purity authoritatively:

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool to qualitatively assess the number of components in your sample. A single, well-defined spot is indicative of high purity[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity. It can separate and detect impurities that may co-elute on TLC[8][9].

  • Melting Point Analysis: A sharp melting point range that is consistent with a reference value indicates high purity. Impurities typically depress and broaden the melting point range[4][8].

Troubleshooting Guide: Common Purification Issues

Problem 1: My product fails to crystallize from the recrystallization solvent and remains an oil.

Potential Cause Scientific Rationale & Solution
High Impurity Load Impurities disrupt the formation of a uniform crystal lattice, preventing crystallization[4]. Solution: Re-purify the material using flash column chromatography to remove the bulk of impurities. Then, attempt recrystallization on the cleaner material.
Supersaturation Not Achieved The solution may not be sufficiently concentrated for crystals to form upon cooling. Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: Refer to the solvent selection table below. A good recrystallization solvent dissolves the compound when hot but not when cold[4][5][6]. Consider a two-solvent system: dissolve the oil in a minimal amount of a "good" solvent (e.g., Dichloromethane) and slowly add a "poor" anti-solvent (e.g., Hexane) at room temperature until turbidity persists, then cool slowly[10].
Crystallization Kinetics are Slow Nucleation, the first step of crystal formation, can sometimes be slow to initiate. Solution: 1) Scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites[5]. 2) Add a seed crystal (a tiny crystal of pure product from a previous batch) to induce crystallization[4].

Problem 2: After purification by column chromatography, my product is still yellow/brown.

Potential Cause Scientific Rationale & Solution
Co-eluting Colored Impurity A colored impurity may have a polarity very similar to your product, causing it to elute at the same time. Solution: Optimize your chromatography. Try a shallower solvent gradient or a less polar solvent system to improve separation. Sometimes, adding a small percentage of a different solvent (e.g., a small amount of methanol in a DCM eluent) can alter selectivity.
Oxidation/Degradation on Silica The free pyridine nitrogen can interact with the acidic silica gel, and some compounds are sensitive to oxidation in air over the extended time of a column run. Solution: 1) Perform the purification quickly. 2) Consider adding a small amount of a mild base like triethylamine (~0.5%) to the eluent to neutralize the silica gel surface[8]. 3) If the compound is highly sensitive, consider working under an inert atmosphere (e.g., Nitrogen or Argon).
Charcoal Treatment If the color is due to highly polar, baseline impurities, a charcoal treatment may be effective. Solution: Before the final workup or recrystallization, dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for 5-10 minutes, and then filter through a pad of Celite to remove the charcoal[10]. Caution: Charcoal can also adsorb your product, potentially reducing yield.

Problem 3: My TLC shows a single spot, but NMR analysis reveals impurities.

Potential Cause Scientific Rationale & Solution
Co-spotting on TLC Two compounds with very similar polarities can have identical Rf values in a given solvent system, appearing as a single spot. Solution: Run TLC in several different solvent systems with varying polarities (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol). An impurity may be resolved in a different system.
UV-Inactive Impurity The impurity may not have a UV chromophore and is therefore invisible on TLC plates visualized with a UV lamp. Solution: After UV visualization, stain the TLC plate with a general-purpose stain like potassium permanganate or iodine, which can reveal non-UV active compounds.
Residual Solvents Solvents from the reaction or purification (e.g., DMF, Ethyl Acetate, Hexane) do not appear on TLC but are readily detected by ¹H NMR. Solution: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

Data Presentation: Solvent Selection for Recrystallization

Selecting the right solvent is the most critical step for successful recrystallization[11]. The ideal solvent should exhibit high solubility for 4,6-dichloro-N,N-dimethylnicotinamide at elevated temperatures and low solubility at room or sub-ambient temperatures.

SolventBoiling Point (°C)[12][13]Dielectric Constant (Polarity)[12][13]Rationale & Comments
Ethanol 78.524.6A polar protic solvent. Often a good choice for moderately polar compounds containing heteroatoms. May show some solubility when cold, so cooling in an ice bath is recommended.
Isopropanol 82.420.2Similar to ethanol but slightly less polar. Can sometimes provide better crystal recovery if cold solubility is lower.
Ethyl Acetate 77.06.0A medium-polarity solvent. Often used in a solvent system with a non-polar solvent like hexane.
Toluene 110.62.38A non-polar aromatic solvent. Good for dissolving less polar compounds. Its high boiling point ensures a large temperature gradient for crystallization.
Acetonitrile 81.636.6A polar aprotic solvent. Can be effective for compounds that are difficult to crystallize from alcohols.
Water 10080.1The compound is likely insoluble in water due to the dichloropyridine ring and dimethylamide group, making it unsuitable as a single solvent but potentially useful as an anti-solvent.

Purification Workflow & Logic

The following diagram outlines the logical workflow for purifying crude 4,6-dichloro-N,N-dimethylnicotinamide, from initial assessment to the final pure product.

Purification_Workflow Crude Crude Product (Solid or Oil) AssessTLC Assess Purity by TLC Crude->AssessTLC IsPure Single Spot? AssessTLC->IsPure IsOily Is Product an Oil? ColumnChrom Purify by Column Chromatography IsOily->ColumnChrom Yes Recrystallize Purify by Recrystallization IsOily->Recrystallize No (Solid) IsPure->IsOily No IsPure->Recrystallize Yes AnalyzeFractions Analyze Fractions by TLC ColumnChrom->AnalyzeFractions CollectCrystals Collect Crystals by Filtration & Wash with Cold Solvent Recrystallize->CollectCrystals CombinePure Combine Pure Fractions & Evaporate Solvent AnalyzeFractions->CombinePure FinalAnalysis Final Purity Analysis (NMR, HPLC, MP) CombinePure->FinalAnalysis CollectCrystals->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Decision workflow for purifying crude 4,6-dichloro-N,N-dimethylnicotinamide.

Detailed Experimental Protocol: Two-Step Purification

This protocol outlines a robust two-step purification strategy: an initial recrystallization followed by column chromatography if necessary.

Part A: Recrystallization from Isopropanol

  • Solvent Selection: Place ~20 mg of the crude solid into a test tube. Add isopropanol dropwise while heating. If it dissolves completely when hot and a precipitate forms upon cooling, isopropanol is a suitable solvent.

  • Dissolution: Place the bulk of the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid at a near-boiling temperature. Causality: Using the minimum volume of solvent is crucial for maximizing recovery upon cooling[5][6].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[4]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold isopropanol to remove any residual soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

  • Purity Check: Analyze the purified solid by TLC and melting point. If impurities persist, proceed to Part B.

Part B: Silica Gel Column Chromatography

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The ideal system gives the product a retention factor (Rf) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the semi-pure product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel and carefully adding this to the top of the column. Causality: Dry loading often results in better separation by ensuring a tight, concentrated starting band.

  • Elution: Begin eluting the column with the chosen solvent system. Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the resulting pure compound under high vacuum.

References

  • Separation of Nicotinamide and Related Substances . SIELC Technologies. [Link]

  • 4,6-dichloro-N,N-dimethylnicotinamide . PubChem, National Center for Biotechnology Information. [Link]

  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies . RSC Publishing. [Link]

  • Size Exclusion Chromatography Method for Purification of Nicotinamide Mononucleotide (NMN) from Bacterial Cells . Scientific Reports, PMC. [Link]

  • Recrystallization . Professor Dave Explains, YouTube. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina . YouTube. [Link]

  • Chemical/Laboratory Techniques: Recrystallization . University of Groningen, YouTube. [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate . IntechOpen. [Link]

  • Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework . Northwestern University. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual . MIT OpenCourseWare, YouTube. [Link]

  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives . Scholars Research Library. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? . ResearchGate. [Link]

  • Protein purification . [Link]

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties . Archiv der Pharmazie, PubMed. [Link]

  • The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors . Biochemical Journal, PMC. [Link]

  • Data-informed discovery of hydrolytic nanozymes . Nature Communications. [Link]

  • Common Organic Solvents: Table of Properties . [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties . Master Organic Chemistry. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide . Chemistry Proceedings, MDPI. [Link]

  • Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis . Digital Discovery, RSC Publishing. [Link]

  • Size Exclusion Chromatography Method for Purification of Nicotinamide Mononucleotide (NMN) from Bacterial Cells . ResearchGate. [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K . Journal of Chemical & Engineering Data. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,6-Dichloro-N,N-dimethylnicotinamide Substitution

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective functionalization of highly decorated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective functionalization of highly decorated pyridine scaffolds.

The molecule 4,6-dichloro-N,N-dimethylnicotinamide presents a classic synthetic dichotomy. Electronically, the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the ortho-carboxamide group and the para-ring nitrogen. However, kinetically, it is severely sterically hindered by the bulky N,N-dimethylcarboxamide group. This guide provides field-proven, self-validating protocols and mechanistic insights to help you force C4 substitution or bypass the steric barrier entirely.

Visualizing the Regioselectivity Challenge

G Substrate 4,6-dichloro-N,N- dimethylnicotinamide C4 C4 Position Highly Electrophilic Sterically Blocked Substrate->C4 Kinetic Barrier C6 C6 Position Moderately Electrophilic Sterically Accessible Substrate->C6 Thermodynamic Preference Solvent High Temp + Polar Solvent Forces C4 Attack Solvent->C4

Interplay of electronic activation and steric hindrance governing C4 vs C6 regioselectivity.

FAQ: Mechanistic Insights & Regioselectivity

Q: Why does the N,N-dimethylcarboxamide group specifically hinder the adjacent C4 position? A: The causality lies in allylic strain (A-1,3 strain). The N,N-dimethylcarboxamide group cannot adopt a coplanar conformation with the pyridine ring because the N-methyl groups would severely clash with the adjacent C4-chlorine. Consequently, the carbonyl oxygen and the dimethylamino group rotate out of the ring plane. This out-of-plane rotation creates a "steric umbrella" directly over the C4 position, blocking the trajectory required for the nucleophile to attack the π∗ orbital at the ideal Bürgi-Dunitz angle. While C4 is electronically the most electrophilic site, this kinetic barrier often diverts the reaction to the less hindered C6 position, or halts it entirely[1].

Q: How can I determine if my nucleophile will struggle with this steric barrier? A: It depends entirely on the A-value and the α -branching of your nucleophile. Unhindered primary amines (e.g., methylamine) typically proceed via standard SNAr at C4 with moderate heating. However, secondary amines (e.g., morpholine, piperidine) or α -branched primary amines will experience severe steric clash. In these cases, standard SNAr fails, requiring alternative activation strategies[2].

Data Presentation: Optimization of SNAr Conditions

To illustrate the causality of reaction conditions on regioselectivity, below is a quantitative summary of optimizing the substitution of 4,6-dichloro-N,N-dimethylnicotinamide with a bulky secondary amine (morpholine).

Substitution StrategySolventBaseTemp (°C)Time (h)C4 Yield (%)C6 Yield (%)Unreacted (%)
Standard SNAr THFDIPEA6524< 515> 80
Thermodynamic Push DMFK₂CO₃10012453025
Strong Base Activation DMSOLiHMDS25482 < 5~ 10
Pd-Catalyzed Bypass 1,4-DioxaneCs₂CO₃100891 < 2< 5

Note: Standard SNAr in THF fails due to insufficient thermal energy to overcome the kinetic barrier. Pushing the temperature in DMF increases conversion but erodes regioselectivity. Strong base activation and Pd-catalysis provide the optimal pathways for C4 selectivity.

Workflow: Selecting Your Substitution Strategy

G Start 4,6-dichloro-N,N-dimethylnicotinamide Substitution Goal CheckNu Is the nucleophile sterically hindered? Start->CheckNu Path1 Standard SNAr (Polar Aprotic Solvent, 80-100°C) CheckNu->Path1 No (e.g., primary amine) Path2 Strong Base Activation (e.g., LiHMDS, NaH) CheckNu->Path2 Yes (e.g., secondary amine) Path3 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) CheckNu->Path3 Highly hindered / Poor yield

Decision matrix for selecting substitution strategies based on nucleophile sterics.

FAQ: Troubleshooting and Advanced Protocols

Q: My SNAr reaction at C4 is stalling at 20% conversion. How do I drive it to completion without forming the di-substituted byproduct? A: Stalling is a symptom of hitting a thermodynamic equilibrium or nucleophile degradation at high temperatures. To force the reaction, you must enhance the nucleophilicity rather than just increasing the temperature. We recommend the Strong Base Deprotonation Protocol . By using LiHMDS, you quantitatively deprotonate the amine to form a highly reactive lithium amide. Furthermore, the lithium cation coordinates with the carbonyl oxygen of the N,N-dimethylcarboxamide, acting as a Lewis acid to further activate the C4 position and direct the nucleophile.

Detailed Protocol 1: LiHMDS-Directed SNAr at C4

Self-Validating System: This protocol includes a temperature-controlled addition to prevent runaway side reactions and utilizes visual/TLC tracking to validate intermediate formation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the amine nucleophile (1.1 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C. Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF). Stir for 30 minutes.

    • Validation Check: The solution will typically undergo a distinct color change (often pale yellow to orange), confirming the quantitative formation of the amide anion.

  • Electrophile Addition: Dissolve 4,6-dichloro-N,N-dimethylnicotinamide (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise to the -78 °C solution to prevent localized heating.

  • Reaction: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor by TLC (Hexanes/EtOAc).

  • Quench & Workup: Quench meticulously with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography to isolate the C4-substituted product.

Q: What if my nucleophile is exceptionally bulky (e.g., a substituted piperazine) and the LiHMDS protocol still yields complex mixtures? A: When SNAr fails due to extreme steric hindrance, you must change the fundamental reaction mechanism. Buchwald-Hartwig amination is the definitive solution[3]. Palladium oxidative addition is far less sensitive to the specific steric bulk of the C3-carboxamide compared to the classic SNAr transition state. Bulky ligands (like BINAP or BrettPhos) facilitate reductive elimination even in highly congested environments, bypassing the steric umbrella entirely.

Detailed Protocol 2: Buchwald-Hartwig Cross-Coupling for Hindered Amines

Self-Validating System: The use of a sealed tube and rigorous degassing ensures catalyst longevity, which is the primary failure point in transition-metal cross-coupling.

  • Reagent Loading: In a glovebox (or using rigorous Schlenk techniques), charge a pressure vial with 4,6-dichloro-N,N-dimethylnicotinamide (1.0 equiv), the bulky amine (1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.15 M).

  • Degassing: Seal the vial with a PTFE septum cap. Sparge the mixture with argon for 10 minutes.

    • Validation Check: The mixture must be a heterogeneous suspension. Complete exclusion of oxygen is critical; if the solution turns black before heating, Pd(0) has precipitated (Pd black), and the reaction will fail.

  • Heating: Transfer the sealed vial to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 8-12 hours.

  • Monitoring: Monitor by LC-MS. The C4-substituted product will dominate due to the electronic preference of the oxidative addition step.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the base and catalyst. Concentrate the filtrate and purify by column chromatography.

References
  • Title: Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 4,6-Dichloro-N,N-dimethylnicotinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond basic handling instructions. To successfully maintain the integrity of 4,6-dichloro-N,N-dimethylnicotinamide during long-term storage, researchers must understand the chemical causality behind its degradation. This document provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to ensure your experimental workflows remain robust and reproducible.

Mechanistic Grounding: The Causality of Degradation

4,6-Dichloro-N,N-dimethylnicotinamide possesses two highly reactive electrophilic centers that dictate its degradation profile:

  • The Activated Pyridine Ring (C4 and C6): The highly electronegative pyridine nitrogen acts as an electron sink. This electron-withdrawing effect is compounded by the N,N-dimethylamide group at the C3 position. Consequently, the carbon atoms at positions 4 and 6 become highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, attacking these positions to form a stabilized Meisenheimer complex, ultimately displacing the chloride ion via Nucleophilic Aromatic Substitution (SNAr) .

  • The Amide Carbonyl (C3): The C-N bond of the N,N-dimethylamide group is susceptible to hydrolysis . While relatively stable at a neutral pH, the presence of trace acidic/basic impurities or elevated thermal energy accelerates the cleavage of this bond, yielding 4,6-dichloronicotinic acid and liberating dimethylamine .

Troubleshooting Guide & FAQs

Q1: We observed a mass shift of -18.4 Da in our LC-MS analysis after 3 months of ambient storage. What is this impurity? A1: This specific mass shift (-35.4 Da for the loss of a Chlorine atom, +17.0 Da for the addition of a Hydroxyl group) is the definitive marker of ambient moisture inducing an SNAr reaction. Because the pyridine ring is highly electron-deficient, atmospheric water displaces the chloride ion to form a hydroxypyridine derivative. Causality Fix: You must eliminate water as a nucleophile. Store the solid compound in a vacuum desiccator backfilled with inert Argon.

Q2: The pH of our aqueous stock solutions drops over time, accompanied by a faint "fishy" odor. Why is this happening? A2: You are observing amide hydrolysis. The C-N bond of the N,N-dimethylamide group is cleaving. The "fishy" odor is the liberated dimethylamine gas. The remaining molecule is 4,6-dichloronicotinic acid, which dissociates in the aqueous environment, lowering the pH. Causality Fix: Never store this compound in aqueous solutions (e.g., PBS or water) for extended periods. Reconstitute immediately before use, or store aliquots in anhydrous DMSO at -80°C.

Q3: Our solid powder turned from white to a pale yellow after being left on the benchtop. Is it still viable for biological assays? A3: No. The color change indicates photolytic dehalogenation. UV/Vis light provides sufficient energy to homolytically cleave the C-Cl bonds. This generates highly reactive aryl radicals that dimerize or react with ambient oxygen to form conjugated, colored polymeric impurities. Causality Fix: Always use amber glass vials and ensure strict dark storage.

Quantitative Degradation Profiling

To assist in your analytical workflows, the following table summarizes the quantitative markers and preventative logic for each degradation pathway.

Degradation PathwayEnvironmental TriggerPrimary MechanismAnalytical Marker (LC-MS)Preventative Storage Condition
Nucleophilic Aromatic Substitution (SNAr) Ambient Moisture (H₂O)Nucleophilic attack at C4/C6Δ Mass = -18.4 Da (Cl → OH)Desiccator, Argon backfill
Amide Hydrolysis Free Water + Heat / pHC-N bond cleavageΔ Mass = -27.0 Da (Loss of N(CH₃)₂, + OH)Lyophilized solid, -20°C
Photolytic Dehalogenation UV/Vis LightHomolytic C-Cl cleavageComplex polymeric mixtureAmber glass vials, Dark storage

Experimental Protocols: Self-Validating Stability Testing

A storage protocol is only as reliable as its internal controls. To ensure your 4,6-dichloro-N,N-dimethylnicotinamide remains intact, you must implement a self-validating forced degradation system based on ICH Q1A guidelines. By intentionally degrading a control sample, you create a known analytical baseline to validate your actual storage conditions.

Step 1: Preparation of the Self-Validating Control (Forced Degradation)

  • Dissolve 1 mg of 4,6-dichloro-N,N-dimethylnicotinamide in 1 mL of 50% Acetonitrile / 50% 0.1 M NaOH.

  • Incubate the solution at 60°C for 4 hours. This forces complete amide hydrolysis and SNAr.

  • Neutralize with 0.1 M HCl and analyze via LC-MS to record the exact retention times of the -18.4 Da and -27.0 Da degradation peaks. This chromatogram is your failure baseline.

Step 2: Aliquoting and Storage Implementation

  • Dissolve your bulk API in anhydrous, sealed DMSO to a concentration of 10 mM.

  • Aliquot 50 µL volumes into single-use, amber glass HPLC vials.

  • Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds to displace moisture and oxygen.

  • Cap tightly with PTFE-lined septa and store at -20°C or -80°C.

Step 3: Routine Validation

  • Every 6 months, pull one aliquot from -20°C storage.

  • Run the sample via LC-MS using the exact gradient used in Step 1.

  • Validation Logic: If the chromatogram shows zero peaks at the retention times established in your forced-degradation control, your storage system is scientifically validated and intact.

Visualizing the Degradation Logic

The following diagram maps the causality between environmental triggers, chemical mechanisms, and the required storage interventions.

DegradationLogic Target 4,6-Dichloro-N,N- dimethylnicotinamide (Intact API) Moisture Moisture (H2O) Nucleophile Target->Moisture Heat Thermal Stress (>25°C) Target->Heat Light UV/Vis Radiation (Photons) Target->Light SNAr Nucleophilic Aromatic Substitution (SNAr) at C4/C6 Moisture->SNAr Attacks activated ring Hydrolysis Amide Hydrolysis at C3 Carbonyl Moisture->Hydrolysis Attacks carbonyl Heat->Hydrolysis Accelerates cleavage Radical Homolytic C-Cl Cleavage Light->Radical Excites C-Cl bond Prod1 Hydroxypyridine Derivatives (ΔM = -18.4 Da) SNAr->Prod1 Prod2 4,6-Dichloronicotinic Acid + Dimethylamine Hydrolysis->Prod2 Prod3 Dechlorinated Photoproducts Radical->Prod3 Storage Optimal Storage Protocol: -20°C, Argon Atmosphere, Desiccated, Amber Vials Prod1->Storage Prevented by Prod2->Storage Prevented by Prod3->Storage Prevented by

Degradation pathways of 4,6-dichloro-N,N-dimethylnicotinamide and targeted storage interventions.

References

  • Title: 4,6-dichloro-N,N-dimethylnicotinamide - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Aromatic Nucleophilic Substitution Source: Fisher Scientific URL: [Link]

  • Title: Structure-Oriented Engineering of Amidase: Modification of Twisted Access Tunnel for Efficient Synthesis of 2-Chloronicotinic Acid Source: ACS Publications URL: [Link]

Optimization

Technical Support Center: HPLC Method Development for 4,6-dichloro-N,N-dimethylnicotinamide

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 4,6-dichloro-N,N-dimethylnicotinamide (C₈H₈Cl₂N₂O).

This compound presents specific chromatographic challenges: it possesses a moderately lipophilic profile (LogP ~1.9)[1] combined with a pyridine nitrogen that, despite being sterically and electronically hindered by two highly electronegative chloro groups, remains susceptible to secondary stationary-phase interactions[2].

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for this compound, even on a standard C18 column?

Root Cause & Causality: Peak tailing for nitrogen-containing heterocyclic compounds is primarily driven by secondary ion-exchange interactions[2]. While the hydrophobic core of the molecule interacts with the C18 alkyl chains (the primary retention mechanism), the weakly basic pyridine nitrogen interacts electrostatically with unbonded, ionized residual silanol groups (SiO⁻) on the silica support surface[3]. Because these silanol sites are heterogeneous and energetically diverse, the analyte molecules desorb at different rates, smearing the trailing edge of the peak[4].

Field-Proven Solution:

  • pH Control: Standard silica silanols have a pKa of approximately 3.5–4.5. If your mobile phase pH is >4.0, these silanols ionize. Lower the mobile phase pH to 2.5–3.0 using a buffer like 20 mM potassium phosphate or 0.1% Trifluoroacetic acid (TFA). This ensures the silanols remain fully protonated (neutral as SiOH), effectively shutting down the secondary ion-exchange mechanism[5].

  • Column Chemistry: Transition from older Type A silica to high-purity Type B (ultra-pure) silica with dense endcapping, or utilize a Charged Surface Hybrid (CSH) column specifically designed to provide a slight positive surface charge that repels basic analytes[3][6].

Q2: My retention times are drifting between injections. How do I stabilize them?

Root Cause & Causality: Retention time drift for ionizable compounds usually stems from inadequate buffering capacity relative to the analyte's pKa. If the mobile phase pH is too close to the pKa of the pyridine nitrogen, microscopic local fluctuations in pH will cause massive shifts in the molecule's ionization state, drastically altering its hydrophobicity and retention time.

Field-Proven Solution: Ensure your buffer pH is at least 2 units away from the analyte's pKa. Given the compound's structure, a highly acidic buffer (pH < 3) is optimal to lock the molecule into a single ionization state. Furthermore, ensure the buffer concentration is sufficient (e.g., 10–20 mM) to maintain ionic strength across the column bed[5].

Q3: What is the optimal UV detection wavelength, and why is my signal-to-noise (S/N) ratio poor?

Root Cause & Causality: The pyridine ring of nicotinamide derivatives exhibits strong π→π∗ transitions[5]. If you are detecting at a generic 254 nm and seeing poor sensitivity, you are likely missing the primary absorbance maximum.

Field-Proven Solution: Nicotinamide derivatives typically show maximum absorbance ( λmax​ ) around 210–220 nm . Switch your detector to 220 nm. Critical caveat: At 220 nm, certain mobile phase components (like acetate buffers or lower-grade methanol) absorb UV light heavily, causing baseline noise. To maximize the S/N ratio, use HPLC-grade Acetonitrile (ACN) and a low-UV absorbing buffer like phosphate[5].

Q4: Can I use triethylamine (TEA) as an additive to fix the peak shape?

Root Cause & Causality: TEA acts as a "silanol suppressor." It is a competing base that saturates the active anionic silanol sites, physically blocking the 4,6-dichloro-N,N-dimethylnicotinamide from interacting with them[5].

Field-Proven Solution: While effective (typically at 5 mM), TEA is a legacy approach. It can permanently alter the column chemistry, accelerate the hydrolysis of the stationary phase (reducing column lifetime), and cause severe ion suppression if the method is ever transferred to LC-MS[4][5]. It is highly recommended to solve the issue via mobile phase pH control and modern Type B column chemistry instead[3].

Part 2: Visualizations of Chromatographic Mechanisms

Silanol_Mechanism Analyte 4,6-dichloro-N,N- dimethylnicotinamide (Basic Pyridine N) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Analyte->Interaction Electrostatic Attraction Silanol Ionized Silanol (SiO⁻) (pH > 4.0) Silanol->Interaction Mitigation Buffer pH < 3.0 Protonates to SiOH Mitigation->Silanol Neutralizes charge

Caption: Mechanism of secondary silanol interactions and pH-mediated mitigation.

Part 3: Experimental Protocols (Self-Validating Workflow)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains a built-in quality check to confirm causality and system readiness.

Phase 1: Mobile Phase Preparation & System Priming
  • Aqueous Phase (A): Prepare 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using dilute phosphoric acid.

    • Causality: Buffering at pH 2.5 neutralizes silanols and stabilizes the ionization state of the analyte[5].

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes.

    • Validation Check: Monitor pump pressure ripple. It must be < 2% of total system pressure. High ripple indicates inadequate degassing or micro-particulates.

Phase 2: Scouting Gradient & Isocratic Transfer

Given the compound's LogP of 1.9[1], it is moderately lipophilic and will retain well on a C18 phase.

  • Column: Type B Silica C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna Omega)[5][6].

  • Scouting Run: Run a linear gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min.

  • Calculations: Identify the elution time ( tR​ ). Calculate the organic percentage at the time of elution.

  • Isocratic Optimization: Set the isocratic mobile phase composition to 5% below the calculated elution percentage (typically around 35–45% ACN for this LogP).

Phase 3: System Suitability Testing (SST)

Inject a 50 µg/mL standard of 4,6-dichloro-N,N-dimethylnicotinamide (prepared in 50:50 Water:ACN to prevent solvent-mismatch peak distortion)[4].

  • Validation Criteria:

    • Retention Factor ( k′ ): Must be between 2.0 and 10.0.

    • USP Tailing Factor ( Tf​ ): Must be 1.5[6]. If Tf​>1.5 , verify buffer pH or replace the guard column[6].

    • Theoretical Plates ( N ): > 5,000.

Part 4: Data Presentation & Optimization Matrices

Table 1: Chromatographic Troubleshooting Matrix
Symptom / IssuePrimary Root CauseMechanistic ExplanationCorrective Action
Severe Peak Tailing Ionized Silanols (SiO⁻)Basic nitrogen undergoes secondary ion-exchange with silica support[2].Lower mobile phase pH to 2.5–3.0[5]. Switch to Type B endcapped C18[3].
Retention Time Drift Inadequate BufferingMicro-shifts in pH alter the analyte's ionization state and hydrophobicity.Ensure buffer concentration is 10 mM and pH is 2 units from analyte pKa.
Fronting Peaks Solvent MismatchSample diluent is stronger (more organic) than the mobile phase[4].Dilute sample in initial mobile phase conditions (e.g., 70% Aqueous / 30% Organic).
Poor Sensitivity Sub-optimal UV λ Missing the primary π→π∗ transition of the pyridine ring.Shift detection wavelength to 210–220 nm; use low-UV absorbing buffers[5].
Table 2: Optimized Isocratic Method Parameters (Target Baseline)
ParameterSpecification / Setpoint
Column Type B C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Ratio 60% A : 40% B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Reduces backpressure & improves mass transfer)
Detection UV at 220 nm

Part 5: Method Development Decision Tree

HPLC_Workflow Start Phase 1: Scouting 5-95% ACN Gradient Assess Calculate Retention Factor (k') Target: 2 < k' < 10 Start->Assess Decision Is k' within target? Assess->Decision Iso Phase 2: Isocratic Transfer Set ACN % at elution point Decision->Iso Yes Adjust Adjust Initial % Organic or Gradient Slope Decision->Adjust No SST Phase 3: System Suitability Verify Asymmetry < 1.5 Iso->SST Adjust->Start

Caption: Self-validating HPLC method development workflow for optimal retention.

References

  • [6] Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • [5] Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • [2] Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • [4] Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at:[Link]

  • [3] LC Troubleshooting Bible. Why Do Peaks Tail? Available at: [Link]

  • [1] PubChem (National Institutes of Health). 4,6-dichloro-N,N-dimethylnicotinamide | C8H8Cl2N2O | CID 121374585. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4,6-dichloro-N,N-dimethylnicotinamide Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for reactions involving 4,6-dichloro-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 4,6-dichloro-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for cross-coupling reactions with this challenging substrate. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your synthetic routes.

The structure of 4,6-dichloro-N,N-dimethylnicotinamide presents a unique set of challenges. As a di-chlorinated pyridine derivative, it possesses two potential reaction sites for cross-coupling. However, the Lewis basic pyridine nitrogen atom is notorious for its ability to coordinate with and deactivate transition metal catalysts, particularly palladium.[1][2][3] This guide provides a framework for overcoming these obstacles through rational catalyst system selection and optimization.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 4,6-dichloro-N,N-dimethylnicotinamide considered a challenging substrate for cross-coupling reactions?

A: The primary challenge stems from the pyridine nitrogen atom. It acts as a Lewis base and can coordinate to the electron-deficient palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity, a phenomenon known as catalyst deactivation or poisoning.[1][3][4] Additionally, aryl chlorides are inherently less reactive than the corresponding bromides or iodides, often requiring more active and specialized catalyst systems to facilitate the rate-limiting oxidative addition step.[5][6][7]

Q2: What is a good starting point for catalyst and ligand selection for this substrate?

A: For challenging substrates like this, highly active catalyst systems are required.[8] A robust starting point is a modern palladium(II) precatalyst, such as a Buchwald G3 or G4 palladacycle, which efficiently generates the active Pd(0) species.[5] These should be paired with bulky, electron-rich monodentate biarylphosphine ligands.

  • For Suzuki-Miyaura Couplings: Ligands like SPhos , XPhos , or RuPhos are excellent choices. Their steric bulk helps prevent the pyridine nitrogen from binding to the palladium center while their electron-donating nature facilitates the oxidative addition of the C-Cl bond.[8][9]

  • For Buchwald-Hartwig Aminations: Ligands such as BrettPhos (for primary amines) or RuPhos (for secondary amines) are highly effective.[5][10] For particularly difficult couplings, more specialized ligands may be necessary.[4]

Q3: What is a typical initial catalyst loading to screen for these reactions?

A: A common starting point for initial screening is a catalyst loading of 1-2 mol% of the palladium precatalyst and a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 to 2:1, unless a precatalyst with a built-in ligand is used). This concentration is often sufficient to observe product formation without being excessively wasteful. If the reaction shows promise, the loading can then be systematically lowered to determine the minimum effective concentration.[11]

Q4: How can I control regioselectivity between the C4 and C6 positions?

A: Achieving regioselectivity is a key challenge. The C6 position (alpha to the pyridine nitrogen) is generally more electron-deficient and thus more reactive towards oxidative addition than the C4 position.[6]

  • To favor C6 coupling: Standard conditions with moderately bulky ligands often yield the C6-substituted product as the major isomer.

  • To favor C4 coupling: This is more challenging and typically requires significant steric control. The use of very bulky N-heterocyclic carbene (NHC) ligands has been shown to promote coupling at the C4 position of some 2,4-dichloropyridines, overriding the inherent electronic preference.[12] Temperature and reaction time can also influence selectivity.[6][13]

Q5: What are the most common side reactions to watch for?

A: The two most prevalent side reactions are:

  • Hydrodehalogenation: The C-Cl bond is reduced to a C-H bond, resulting in a de-chlorinated byproduct. This can be caused by trace amounts of water or β-hydride elimination pathways.[5][6]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide. This is often more pronounced at higher temperatures or with suboptimal catalyst loading.[8]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Conversion

Low conversion is the most common issue, often linked to the catalyst's performance in the presence of the challenging substrate.

Troubleshooting Workflow for Low Conversion

G Active_Cycle Active Catalytic Cycle (LPd⁰) Inactive_Complex Inactive Off-Cycle Complex [L-Pd-(Pyridine)] Active_Cycle->Inactive_Complex Coordination by Pyridine Nitrogen Inactive_Complex->Active_Cycle Slow or No Dissociation Substrate 4,6-dichloro-N,N- dimethylnicotinamide Substrate->Active_Cycle Productive Oxidative Addition Substrate->Inactive_Complex Catalyst Sequestration

Caption: The pyridine nitrogen sequesters the active catalyst into an inactive state.

Causality & Solutions
Potential Cause Scientific Rationale Recommended Solution
Catalyst "Death" The active catalyst degrades over the course of the reaction due to thermal instability or reaction with impurities (e.g., oxygen).Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use high-purity, degassed solvents. In some cases, a second charge of the catalyst mid-reaction can restart a stalled reaction, though this is not ideal for optimization.
Product Inhibition The product itself may be a better ligand for the palladium center than the starting material or the supporting phosphine ligand, leading to catalyst sequestration.This is a challenging issue. Increasing the reaction temperature might promote product dissociation. Using a more strongly coordinating and sterically demanding ligand from the outset can also help mitigate this effect.
Reagent Degradation The base or other reagents may degrade at high temperatures over long reaction times. Boronic acids can be prone to protodeboronation. [1]Minimize reaction time where possible. If a reaction requires prolonged heating, ensure the stability of all components under the reaction conditions. The use of anhydrous conditions can reduce the rate of protodeboronation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed to efficiently screen different catalyst/ligand/base combinations at a small scale.

  • Preparation: In a glovebox, array a series of oven-dried reaction vials equipped with stir bars.

  • Reagent Addition:

    • To each vial, add 4,6-dichloro-N,N-dimethylnicotinamide (e.g., 0.1 mmol, 1.0 equiv).

    • Add the coupling partner (e.g., arylboronic acid, 1.2-1.5 equiv; or amine, 1.2 equiv).

    • Add the base to be screened (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In separate stock solutions, pre-mix the palladium precatalyst and ligand (if not using an integrated precatalyst).

  • Catalyst Addition: Add the catalyst/ligand solution to each vial (e.g., to achieve a final loading of 2 mol% Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and product formation. [14]

Protocol 2: Protocol for Optimizing Catalyst Loading

Once an effective catalyst system is identified, this protocol helps determine the lowest effective catalyst loading.

  • Setup: Prepare 5 identical reactions based on the optimized conditions found in Protocol 1.

  • Variable Loading: Set up the reactions with systematically decreasing catalyst loadings. For example:

    • Reaction 1: 1.0 mol%

    • Reaction 2: 0.5 mol%

    • Reaction 3: 0.1 mol%

    • Reaction 4: 0.05 mol%

    • Reaction 5: 0.01 mol%

  • Execution: Run all reactions simultaneously under identical conditions (temperature, concentration, stirring).

  • Analysis: Monitor each reaction over time (e.g., every 2 hours) by LC-MS or GC-MS. Plot conversion vs. time for each catalyst loading.

  • Determination: Identify the lowest catalyst loading that provides an acceptable yield within a reasonable timeframe. This balance between reaction time, yield, and catalyst cost is crucial for process development.

Section 4: Analytical Monitoring

Effective optimization is impossible without reliable analytical data. Monitoring reaction progress is critical to understanding the impact of changing variables.

Technique Application Advantages Considerations
TLC (Thin-Layer Chromatography) Quick, qualitative check for the presence of starting material and product.Fast, inexpensive, and simple to perform.Not quantitative; may not resolve all components.
GC-MS (Gas Chromatography-Mass Spectrometry) Quantitative analysis of volatile and thermally stable compounds.Excellent separation and quantification.Requires derivatization for non-volatile compounds; high inlet temperatures can cause degradation. [15]
LC-MS (Liquid Chromatography-Mass Spectrometry) The preferred method for this substrate. Ideal for monitoring polar, non-volatile compounds.Highly sensitive and provides molecular weight information. Can be used for quantitative analysis with appropriate standards. Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity. [16][17][18]Matrix effects can influence ionization and quantification. [19]
¹H NMR (Proton Nuclear Magnetic Resonance) Analysis of the final, isolated product for structure confirmation and purity assessment. Can be used to determine conversion by integrating signals against an internal standard. [16]Provides detailed structural information and is highly quantitative.Lower sensitivity than MS techniques; requires deuterated solvents and a clean sample.

By systematically applying the principles and protocols outlined in this guide, you can effectively navigate the challenges posed by 4,6-dichloro-N,N-dimethylnicotinamide and develop a robust, optimized catalytic process.

References

  • Cheo, H. W., & Hartwig, J. F. (2014). Suzuki−Miyaura Cross-Coupling of Heteroaryl Boronic Acids with Unactivated Heteroaryl Halides. Journal of the American Chemical Society, 136(3), 1009–1012. [Link]

  • Bora, U. et al. (2021). Palladium nanoparticles loaded onto bio-nanocellulose from cellulosic waste of pomegranate peel for Suzuki–Miyaura and Sonogashira cross-coupling reactions. New Journal of Chemistry, 45(3), 1546-1555. [Link]

  • Organ, M. G. et al. (2016). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 35(17), 2921–2928. [Link]

  • Engle, K. M., & Chen, J. S. (2018). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 140(23), 7353–7362. [Link]

  • Bello, D. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5251-5275. [Link]

  • Nogueira, J. B., & Pillinger, M. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(3), 705. [Link]

  • Billen, B. et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 9(4), 1125-1128. [Link]

  • Buchwald, S. L. et al. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Shi, S. et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7548–7555. [Link]

  • Kumar, A. et al. (2017). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Vaddypally, S. et al. (2018). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ScholarWorks@GVSU. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Hartwig, J. F. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Procter, D. J. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5154–5159. [Link]

  • Chen, G., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research, 49(11), 2497–2506. [Link]

  • Krska, S. W. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 2046–2049. [Link]

  • Eurofins. (2024). Analytical Method Summaries. Eurofins Scientific. [Link]

  • Sather, A. C., & Martinot, T. A. (2016). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of California, Berkeley. [Link]

  • Cao, H. et al. (2012). Fast analysis of polybrominated diphenyl ethers in sediments by selective pressurized liquid extraction and ultrasonication-assisted QuEChERS. Analytical Methods, 4(8), 2441-2446. [Link]

  • van der Vlugt, J. I. et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(49), 17569-17573. [Link]

  • Chen, J. et al. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society, 135(2), 644–647. [Link]

  • Al-Masri, H., & El-Boraey, H. A. (2014). Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. Green Chemistry, 16(2), 854-862. [Link]

  • Wang, Q. et al. (2014). Determination of eight neonicotinoid insecticides in tea leaves using a modified QuEChERS method coupled with UPLC-MS/MS. Analytical Methods, 6(18), 7335-7341. [Link]

  • ATSDR. (2001). Analytical Methods for Benzidine. Agency for Toxic Substances and Disease Registry. [Link]

  • Makhija, S. J. et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]

  • Kim, B. T. et al. (2002). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Korean Journal of Chemical Engineering, 19(5), 896-898. [Link]

  • Zhang, L. et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • Al-Adiwish, W. M. et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archives of Pharmacal Research, 29(7), 569-576. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 121374585, 4,6-dichloro-N,N-dimethylnicotinamide. [Link]

  • Reddit user r/OrganicChemistry. (2025). Synthesis problem. Reddit. [Link]

  • Mejia, D. et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(26), 15930-15938. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4,6-dichloro-N,N-dimethylnicotinamide and 2,6-dichloro-N,N-dimethylnicotinamide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance. Among these, dichlorinated N,N-dimethylnicotinamides serve as versatile building blocks,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance. Among these, dichlorinated N,N-dimethylnicotinamides serve as versatile building blocks, offering multiple points for chemical elaboration. This guide provides an in-depth, objective comparison of the chemical reactivity of two key isomers: 4,6-dichloro-N,N-dimethylnicotinamide and 2,6-dichloro-N,N-dimethylnicotinamide. By understanding their distinct electronic and steric properties, researchers can strategically design synthetic routes to access novel and complex molecular architectures.

Structural and Electronic Overview

The differential reactivity of these two isomers is fundamentally rooted in the placement of the chlorine atoms relative to the pyridine nitrogen and the N,N-dimethylcarboxamide group at the C3 position.

4,6-dichloro-N,N-dimethylnicotinamide (1) possesses chlorine atoms at positions that are electronically distinct. The C6 chlorine is ortho to the ring nitrogen, while the C4 chlorine is para. Both positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.

2,6-dichloro-N,N-dimethylnicotinamide (2) features two chlorine atoms at the C2 and C6 positions, both ortho to the ring nitrogen. This symmetrical arrangement of chlorine atoms relative to the nitrogen atom suggests a similar intrinsic reactivity at these two sites. However, the presence of the N,N-dimethylcarboxamide group at the C3 position introduces a significant electronic and steric influence that disrupts this symmetry.

The N,N-dimethylcarboxamide substituent at the C3 position is a moderately electron-withdrawing group by induction, but its carbonyl oxygen can also act as a Lewis base, capable of coordinating with metal ions or the counter-ion of a nucleophile. This coordinating ability plays a crucial role in directing the regioselectivity of certain reactions, particularly in the case of the 2,6-dichloro isomer.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like pyridines. The regioselectivity of SNAr on these dichlorinated nicotinamides is a critical consideration for synthetic planning.

Reactivity of 4,6-dichloro-N,N-dimethylnicotinamide

In 4,6-dichloro-N,N-dimethylnicotinamide, the C6 position is generally more susceptible to nucleophilic attack than the C4 position. This preference is attributed to the stronger activation of the ortho position by the pyridine nitrogen. The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C6 is more effectively stabilized by the adjacent nitrogen atom.

General Reactivity Order: C6 > C4

This inherent preference makes 1 a valuable substrate for the selective introduction of a nucleophile at the C6 position, leaving the C4 chlorine available for subsequent transformations.

Reactivity of 2,6-dichloro-N,N-dimethylnicotinamide

For 2,6-dichloro-N,N-dimethylnicotinamide, the situation is more nuanced. While both the C2 and C6 positions are activated by the ring nitrogen, the C3-amide group exerts a powerful directing effect. In non-polar, aprotic solvents, nucleophilic attack is strongly favored at the C2 position. This selectivity is rationalized by the formation of a cyclic, six-membered transition state where the counter-ion of the nucleophile (e.g., Na⁺, Li⁺) coordinates with the carbonyl oxygen of the amide group, delivering the nucleophile to the proximate C2 position.[1]

General Reactivity Order (in non-polar, aprotic solvents): C2 >> C6

This pronounced ortho-directing effect of the C3-amide group allows for highly regioselective functionalization of the C2 position in 2 .

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Reactivity of 4,6-dichloro-N,N-dimethylnicotinamide

In palladium-catalyzed cross-coupling reactions of 1 , the C6 position is generally more reactive than the C4 position. This is consistent with the general trend observed for dichloropyridines, where the position ortho to the nitrogen is more susceptible to oxidative addition of the palladium catalyst. This selectivity allows for the sequential functionalization of the pyridine ring, with the first coupling occurring at C6.

General Reactivity Order: C6 > C4

Reactivity of 2,6-dichloro-N,N-dimethylnicotinamide

For 2 , the C2 and C6 positions are both activated towards oxidative addition. However, the steric hindrance imposed by the adjacent C3-N,N-dimethylcarboxamide group can influence the regioselectivity. In many cases, the less sterically encumbered C6 position may react preferentially, although this can be highly dependent on the specific catalyst, ligands, and reaction conditions employed. For Suzuki couplings of the related 2,6-dichloronicotinamide, chelation of the palladium catalyst to the amide group has been shown to direct the reaction to the C2 position.[2]

General Reactivity Order (condition dependent): C6 ≈ C2 (with potential for C2 selectivity through chelation control)

Data Presentation

Table 1: Summary of Predicted Regioselectivity in Key Reactions

IsomerReaction TypeMost Reactive PositionRationale
4,6-dichloro-N,N-dimethylnicotinamide SNArC6Stronger activation by ortho nitrogen.
Pd-Catalyzed Cross-CouplingC6Favored oxidative addition at the ortho position.
2,6-dichloro-N,N-dimethylnicotinamide SNAr (non-polar, aprotic solvent)C2Intramolecular delivery of the nucleophile via coordination with the C3-amide.[1]
Pd-Catalyzed Cross-CouplingC6 or C2C6 is less sterically hindered. C2 can be favored through chelation control.[2]

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve dichloronicotinamide in anhydrous solvent B Add nucleophile and base (if required) under inert atmosphere A->B C Heat reaction mixture to desired temperature B->C D Monitor progress by TLC or LC-MS C->D E Quench reaction and perform aqueous work-up D->E F Extract with organic solvent, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the dichloronicotinamide (1.0 eq) and the appropriate anhydrous solvent (e.g., THF, Dioxane, DMF).

  • Add the nucleophile (1.0-1.2 eq) and, if necessary, a base (e.g., NaH, K₂CO₃, 1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine dichloronicotinamide, boronic acid, catalyst, ligand, and base in a dry flask B Add anhydrous solvent under inert atmosphere A->B C Degas the reaction mixture B->C D Heat to desired temperature and stir C->D E Monitor reaction progress D->E F Cool, dilute with solvent, and perform aqueous work-up E->F G Extract, dry, and concentrate the organic phase F->G H Purify by column chromatography G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a flame-dried Schlenk flask, add the dichloronicotinamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

SNAr Mechanism and the Role of the Amide Group

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms facilitates the initial nucleophilic attack.

SNAr_Mechanism cluster_26_dichloro S_NAr on 2,6-dichloro-N,N-dimethylnicotinamide Start 2,6-dichloro-N,N-dimethylnicotinamide TS Cyclic Transition State (Coordination of Nu-M to C=O) Start->TS Nu-M Intermediate Meisenheimer Complex (Attack at C2) TS->Intermediate Product 2-substituted-6-chloro- N,N-dimethylnicotinamide Intermediate->Product - Cl-

Caption: Proposed mechanism for the ortho-selective SNAr on 2,6-dichloro-N,N-dimethylnicotinamide.[1]

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_labels Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl_R Ar-Pd(II)L_n-R PdII_Aryl->PdII_Aryl_R R-B(OH)2 PdII_Aryl_R->Pd0 RedElim Reductive Elimination Product Ar-R PdII_Aryl_R->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of 4,6-dichloro-N,N-dimethylnicotinamide and 2,6-dichloro-N,N-dimethylnicotinamide is governed by a delicate interplay of electronic and steric factors. For the 4,6-dichloro isomer, the C6 position is the more reactive site in both SNAr and palladium-catalyzed cross-coupling reactions. In contrast, the 2,6-dichloro isomer exhibits remarkable regioselectivity in SNAr reactions, favoring substitution at the C2 position due to the directing effect of the C3-amide group. In cross-coupling reactions of the 2,6-dichloro isomer, the outcome is more dependent on the specific reaction conditions, with the potential for selective functionalization at either the C2 or C6 position. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes to novel, highly functionalized nicotinamide derivatives for applications in drug discovery and development.

References

  • Yap, M. C., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron Letters, 52(32), 4172-4176.
  • Deng, H., et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3049-3052.
  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating HPLC Purity of Synthesized 4,6-dichloro-N,N-dimethylnicotinamide

Abstract In the synthesis of active pharmaceutical ingredients (APIs) and novel chemical entities, rigorous purity assessment is not merely a regulatory formality but the cornerstone of safety and efficacy. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the synthesis of active pharmaceutical ingredients (APIs) and novel chemical entities, rigorous purity assessment is not merely a regulatory formality but the cornerstone of safety and efficacy. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of synthesized 4,6-dichloro-N,N-dimethylnicotinamide. We will explore the rationale for selecting HPLC over other analytical techniques, present a detailed, self-validating experimental protocol, and contextualize the results within the internationally recognized guidelines of the ICH and USP. This document is designed to be a practical, field-proven resource, blending theoretical principles with actionable, in-depth technical guidance.

The Criticality of Purity: Why Method Validation Matters

The compound 4,6-dichloro-N,N-dimethylnicotinamide (MW: 219.06 g/mol ) is a substituted pyridine derivative.[1] In any synthetic pathway, the final product is invariably accompanied by impurities, which may include starting materials, intermediates, by-products, or degradation products. The presence of these impurities, even at trace levels, can significantly impact the biological activity and toxicity of the compound. Therefore, a robust, validated analytical method is required to accurately quantify the purity and ensure the consistency of each synthesized batch.

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[4][5][6][7]

Choosing the Right Tool: HPLC vs. Alternative Analytical Techniques

While several techniques can assess chemical purity, High-Performance Liquid Chromatography (HPLC) is overwhelmingly the method of choice for non-volatile and thermally labile compounds like 4,6-dichloro-N,N-dimethylnicotinamide.[8][9] Let's compare it with other viable alternatives.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4][10]Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Absolute quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei.
Applicability Ideal for non-volatile, thermally labile, and high molecular weight compounds. Highly versatile.Suitable only for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.Provides absolute purity without a specific reference standard of the analyte. Excellent for structural confirmation.[11]
Selectivity High; can separate structurally similar impurities. Specificity is enhanced with detectors like Diode Array (DAD) or Mass Spectrometry (MS).Very high; excellent separation efficiency for complex mixtures of volatile compounds.High; provides structural information that aids in impurity identification.
Sensitivity High (ng to pg level), depending on the detector (UV, FLD, MS).Very high (pg to fg level), especially with selective detectors like ECD or MS.[12]Lower sensitivity compared to chromatographic methods (~0.1%).[11]
Throughput High; automated systems allow for the analysis of many samples.[9]High; suitable for routine quality control of appropriate samples.Low to Medium; longer acquisition times per sample.
Complexity Moderate; requires expertise in method development and system maintenance.Moderate to High; requires expertise in sample introduction and data interpretation.High; requires specialized instrumentation and highly skilled operators.
Primary Use Case Gold standard for purity and impurity analysis in the pharmaceutical industry.[8][13]Analysis of residual solvents, volatile impurities, and compounds that are not amenable to HPLC.[14][15]Certification of reference materials, absolute purity determination, and analysis where no reference standard exists.

Rationale for Selecting HPLC: Given the structure of 4,6-dichloro-N,N-dimethylnicotinamide—a polar, non-volatile aromatic amide—HPLC with UV detection presents the optimal balance of specificity, sensitivity, and applicability for routine purity analysis and stability testing.

The HPLC Method Validation Workflow

A validated method is a self-validating system. This means building a protocol where system suitability checks are integrated to ensure the system is performing correctly before any sample analysis. The entire process is a continuum from development through validation and into routine use.[16]

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Method Development & Optimization (Column, Mobile Phase, etc.) Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Validation_Parameters Assay Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Range Range Linearity->Range Accuracy->Precision

Sources

Validation

A Comparative Guide to Leaving Group Ability in 4,6-dichloro-N,N-dimethylnicotinamide: A Mechanistic and Experimental Analysis

Introduction In the landscape of modern drug discovery and synthetic chemistry, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals necessitates a deep, predictive under...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals necessitates a deep, predictive understanding of their reactivity.[1] The compound 4,6-dichloro-N,N-dimethylnicotinamide (Figure 1) presents a classic case study in regioselectivity, containing two distinct chlorine atoms at the C4 and C6 positions of the pyridine ring.[2] For researchers aiming to functionalize this scaffold, a critical question arises: which chlorine atom is the more facile leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction?

This guide provides a comprehensive comparison of the leaving group ability of the C4 and C6 chlorines. We will dissect the underlying electronic and steric principles that govern their reactivity, present a robust experimental protocol for quantifying this difference, and interpret the expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity with precision and control.

Chemical structure of 4,6-dichloro-N,N-dimethylnicotinamide
Figure 1. Structure of 4,6-dichloro-N,N-dimethylnicotinamide.[2]

Theoretical Framework: Unpacking the Determinants of Reactivity

The regiochemical outcome of an SNAr reaction on a substituted pyridine is not arbitrary; it is dictated by the ability of the aromatic ring to stabilize the transient, negatively charged intermediate, known as a Meisenheimer complex.[3] Several factors conspire to determine whether a nucleophile will preferentially attack the C4 or C6 position.

Electronic Activation by the Pyridine Nitrogen

The nitrogen atom within the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect reduces electron density across the ring, rendering it susceptible to nucleophilic attack—a characteristic not seen in simple halobenzenes.[4] Crucially, this stabilization is most pronounced when the attack occurs at positions ortho (C2, C6) or para (C4) to the nitrogen. In these cases, the negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom, a highly stabilizing resonance contribution (see Mechanistic Visualization below).[5] For 4,6-dichloro-N,N-dimethylnicotinamide, both the C4 and C6 positions are electronically activated for SNAr.

Influence of Ring Substituents

The N,N-dimethylnicotinamide substituent at the C3 position also influences the electronic landscape. As an amide, this group is electron-withdrawing, further activating the entire ring towards nucleophilic attack. Its position, however, does not allow for direct resonance delocalization of a negative charge from either the C4 or C6 positions. Therefore, its primary electronic contribution is inductive.

The Decisive Role of Steric Hindrance

With both sites electronically activated, steric factors often become the deciding variable.[6][7]

  • Attack at C6 (ortho): An incoming nucleophile approaching the C6 position must contend with the steric bulk of the ring nitrogen's lone pair of electrons. This proximity can create a repulsive interaction that raises the activation energy for the attack.[5]

  • Attack at C4 (para): The C4 position is more remote from the ring nitrogen, presenting a less sterically encumbered pathway for the nucleophile.[5] However, the adjacent N,N-dimethylcarboxamide group at C3 is not sterically insignificant. While the carbonyl group itself is planar, the N,N-dimethyl groups can rotate and may present a steric barrier to the incoming nucleophile, potentially disfavoring attack at C4 compared to an unsubstituted system.

In many dichloropyridine and dichloropyrimidine systems, substitution is often favored at the C4 position due to a combination of strong electronic activation and lower steric hindrance compared to the C2/C6 positions.[8][9][10]

Experimental Design for Comparative Kinetic Analysis

To empirically determine the relative leaving group ability of the two chlorine atoms, a competitive reaction is the most direct and reliable method. This approach eliminates variability from separate experiments and provides a direct ratio of the kinetic products.

Workflow Overview

The experimental workflow is designed to be a self-validating system, from reaction setup to quantitative analysis.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Analysis & Quantification A 4,6-dichloro-N,N- dimethylnicotinamide D Combine & Heat (e.g., 80 °C) A->D B Nucleophile (e.g., Morpholine, <1 equiv) B->D C Solvent (e.g., DMF) & Base (e.g., K2CO3) C->D E Quench with Water D->E F Extract with Organic Solvent (e.g., EtOAc) E->F G Dry & Concentrate F->G H Crude Product Mixture G->H I ¹H NMR Spectroscopy H->I J LC-MS Analysis H->J K Determine Product Ratio (C4- vs. C6-substitution) I->K J->K

Caption: Experimental workflow for the competitive SNAr reaction.

Rationale for Experimental Choices
  • Nucleophile: Morpholine is an excellent choice. As a secondary amine, it is a moderately reactive nucleophile, allowing for controlled reaction kinetics. Its symmetrical structure simplifies the ¹H NMR spectrum of the resulting products. Using a sub-stoichiometric amount (<1 equivalent) ensures that the reaction does not proceed to di-substitution, keeping it in the kinetic control regime.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for SNAr reactions. These solvents can solvate the cation of the base but do not engage in strong hydrogen bonding with the nucleophile, preserving its reactivity.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is sufficient to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.

  • Temperature: Moderate heating (e.g., 80-100 °C) is typically required to achieve a reasonable reaction rate for SNAr with chloropyridines.[11]

  • Analytical Method: ¹H NMR spectroscopy is the primary tool for quantification. The aromatic protons on the pyridine ring of the two isomeric products will have distinct chemical shifts and coupling patterns, allowing for integration and direct determination of their molar ratio. LC-MS will confirm the masses of the products and the absence of starting material or di-substituted byproducts.

Detailed Experimental Protocol

Reaction: Competitive Nucleophilic Aromatic Substitution with Morpholine.

Materials:

  • 4,6-dichloro-N,N-dimethylnicotinamide (1.0 eq)

  • Morpholine (0.8 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF, 0.2 M concentration)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-N,N-dimethylnicotinamide (e.g., 219 mg, 1.0 mmol).

  • Add anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Add DMF (5 mL) to the flask.

  • Begin stirring the suspension at room temperature under a nitrogen atmosphere.

  • Add morpholine (70 µL, 0.8 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath and maintain for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Analyze the crude mixture directly by ¹H NMR and LC-MS to determine the isomeric product ratio.

Data Interpretation and Expected Outcomes

The reaction will yield a mixture of two mono-substituted isomeric products: 4-morpholino-6-chloro-N,N-dimethylnicotinamide and 6-morpholino-4-chloro-N,N-dimethylnicotinamide.

CompoundPosition of SubstitutionExpected Molecular WeightKey ¹H NMR Signals (Predicted)
Product A C4269.74 g/mol Two singlets in the aromatic region.
Product B C6269.74 g/mol Two doublets in the aromatic region (ortho coupling).

Based on established principles, substitution at the C4 position is expected to be the major product .[5][12] The C4 position is electronically activated similarly to C6 but is sterically less hindered by the ring nitrogen's lone pair. While the adjacent amide group at C3 introduces some steric bulk, it is generally less impactful than the direct ortho relationship at C6. Therefore, the kinetic product ratio is predicted to favor the C4-substituted isomer.

Mechanistic Visualization

The preference for C4-substitution can be rationalized by examining the stability of the Meisenheimer intermediates formed during the reaction.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,6-dichloro-N,N-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, theoretical exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 4,6-dichloro-N,N-dimethylnicotinamide, a substituted nicotinamide derivative. Due to the absence of publicly available experimental data for this specific molecule, this guide will leverage established fragmentation principles of related compounds, including nicotinamide and other aromatic amides, to predict its mass spectral behavior.[1][2][3]

Predicted Mass Spectrum and Fragmentation Pathways

The structure of 4,6-dichloro-N,N-dimethylnicotinamide (C8H8Cl2N2O), with a molecular weight of approximately 219.06 g/mol , suggests a rich and informative fragmentation pattern under electron ionization.[4] The presence of a dichlorinated pyridine ring, a tertiary amide group, and N-methyl substituents provides multiple potential cleavage sites.

The Molecular Ion Peak (M+•)

Upon electron ionization, the molecule is expected to lose an electron to form the molecular ion (M+•). Due to the stable aromatic system, the molecular ion peak at m/z 219 (containing ³⁵Cl) and 221 (containing one ³⁵Cl and one ³⁷Cl) and 223 (containing two ³⁷Cl) in a characteristic isotopic pattern for two chlorine atoms, is anticipated to be observable.[3] The molecular formula is C8H8Cl2N2O.[4]

Key Fragmentation Pathways

The fragmentation of 4,6-dichloro-N,N-dimethylnicotinamide is predicted to be dominated by cleavages adjacent to the carbonyl group and within the N,N-dimethylamino moiety, as these are common fragmentation pathways for amides.[3][5]

  • Alpha-Cleavage: The most prominent fragmentation pathway for amides is typically the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom.[3][5] This would result in the loss of the N,N-dimethylamino radical (•N(CH₃)₂), leading to the formation of a stable acylium ion.

    • Predicted Fragment: 4,6-dichloronicotinoyl cation

    • Predicted m/z: 174/176/178

  • Loss of a Methyl Radical: Cleavage of a C-N bond within the N,N-dimethylamino group can lead to the loss of a methyl radical (•CH₃).

    • Predicted Fragment: [M - CH₃]⁺

    • Predicted m/z: 204/206/208

  • Cleavage of the Amide Bond: The bond between the pyridine ring and the carbonyl group can also cleave, although this is generally less favored than alpha-cleavage to the nitrogen in amides.

    • Predicted Fragment: 4,6-dichloropyridinyl radical cation or N,N-dimethylcarboxamide cation. The more stable fragment would be observed.

  • Fragmentation of the Pyridine Ring: While the pyridine ring itself is relatively stable, the presence of chloro substituents can influence its fragmentation. Loss of a chlorine radical (•Cl) or a neutral HCl molecule are possibilities, though typically require higher energy. Studies on the related molecule nicotinamide have shown that the pyridine ring tends to remain intact during fragmentation.[1][6]

Predicted Fragmentation Diagram

The following diagram illustrates the predicted primary fragmentation pathways for 4,6-dichloro-N,N-dimethylnicotinamide under electron ionization.

fragmentation M 4,6-dichloro-N,N-dimethylnicotinamide M+• m/z 219/221/223 F1 [M - •N(CH₃)₂]⁺ 4,6-dichloronicotinoyl cation m/z 174/176/178 M->F1 - •N(CH₃)₂ F2 [M - •CH₃]⁺ m/z 204/206/208 M->F2 - •CH₃

Caption: Predicted EI fragmentation of 4,6-dichloro-N,N-dimethylnicotinamide.

Comparison with Alternative Analytical Approaches

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides retention time and mass spectral data.Excellent separation for volatile and thermally stable compounds. High sensitivity.[7]Requires derivatization for non-volatile compounds. Potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides retention time and mass spectral data for a wider range of compounds.Applicable to non-volatile and thermally labile molecules. Versatile ionization techniques (e.g., ESI, APCI).[2][8]Matrix effects can suppress ionization. Lower resolution than GC for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom (¹H, ¹³C).Unambiguous structure determination. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Fast and simple. Provides a "fingerprint" of the molecule.Limited information on the overall molecular structure.

For 4,6-dichloro-N,N-dimethylnicotinamide, a combined approach would be most effective. GC-MS could provide excellent separation and initial fragmentation data, assuming the compound is sufficiently volatile and stable. LC-MS would be a suitable alternative if volatility is an issue, and different ionization methods could be employed to generate complementary data. Ultimately, NMR spectroscopy would be required for unambiguous confirmation of the isomeric structure.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

This section outlines a general procedure for obtaining an electron ionization mass spectrum of 4,6-dichloro-N,N-dimethylnicotinamide using a standard gas chromatograph coupled to a mass spectrometer.

Sample Preparation
  • Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of 4,6-dichloro-N,N-dimethylnicotinamide in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Standard Preparation: Prepare a series of dilutions to determine the optimal concentration for analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Injection Port: Split/splitless injector.[7] For initial analysis, a split injection (e.g., 50:1 split ratio) is recommended to avoid column overloading.

    • Injector Temperature: 250 °C (or optimized based on compound thermal stability).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to 4,6-dichloro-N,N-dimethylnicotinamide.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Interpretation:

    • Identify the molecular ion peak and its isotopic pattern.

    • Identify major fragment ions and propose their structures based on logical neutral losses.

    • Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Dissolve Dissolve in Solvent Dilute Prepare Dilutions Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Identify Peak in TIC Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: Workflow for GC-MS analysis of 4,6-dichloro-N,N-dimethylnicotinamide.

Conclusion

The mass spectrometry fragmentation of 4,6-dichloro-N,N-dimethylnicotinamide, while not experimentally documented in public literature, can be predicted with a reasonable degree of confidence based on established chemical principles. The anticipated fragmentation pattern, dominated by alpha-cleavage at the amide group, would provide significant structural information. For definitive characterization, a multi-faceted analytical approach employing both mass spectrometry and NMR spectroscopy is recommended. The experimental protocol provided herein offers a robust starting point for researchers seeking to analyze this and structurally related compounds.

References

  • Analytical Methods. (n.d.).
  • Feketeová, L., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics, 23(3), 1839-1848. Retrieved from [Link]

  • Koleva, I. I., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(13), 2045-2052. Retrieved from [Link]

  • Feketeová, L., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. RSC Publishing. Retrieved from [Link]

  • PubChem. (2026, March 7). 4,6-dichloro-N,N-dimethylnicotinamide. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to 4,6-dichloro-N,N-dimethylnicotinamide and Other Nicotinamide Derivatives for Researchers

For drug development professionals, researchers, and scientists, the landscape of nicotinamide derivatives offers a rich field of exploration for novel therapeutic agents. These molecules, centered around the vitamin B3...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, researchers, and scientists, the landscape of nicotinamide derivatives offers a rich field of exploration for novel therapeutic agents. These molecules, centered around the vitamin B3 scaffold, have demonstrated a remarkable diversity of biological activities, from anticancer and anti-inflammatory to antifungal and neuroprotective effects.[1][2][3] This guide provides a comparative overview of 4,6-dichloro-N,N-dimethylnicotinamide against other key nicotinamide derivatives, supported by established experimental protocols to empower your research endeavors.

While specific experimental data for 4,6-dichloro-N,N-dimethylnicotinamide is not extensively available in public literature, its structural features—notably the dichlorination of the pyridine ring—suggest potentially unique biological activities.[4] This guide will, therefore, outline a proposed experimental framework for its characterization and comparison with well-studied nicotinamide analogs.

The Nicotinamide Scaffold: A Versatile Core for Drug Discovery

Nicotinamide is a vital precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular metabolism, DNA repair, and signaling.[5] Its derivatives have been developed to modulate a range of biological targets, including:

  • Poly (ADP-ribose) polymerase (PARP) : Nicotinamide itself is a weak inhibitor of PARP, an enzyme crucial for DNA repair. This has spurred the development of more potent nicotinamide-based PARP inhibitors for cancer therapy.[6][7]

  • Sirtuins (SIRTs) : This class of NAD+-dependent deacetylases is involved in a multitude of cellular processes, including aging and metabolism. Nicotinamide and its derivatives can modulate sirtuin activity.[8]

  • Kinases : Modified nicotinamides have been designed to target specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and cancer progression.

  • Metabolic Enzymes : Derivatives have been synthesized to inhibit enzymes like succinate dehydrogenase (SDH), showing promise as antifungal agents.[9]

Comparative Analysis: Key Nicotinamide Derivatives

To understand the potential of 4,6-dichloro-N,N-dimethylnicotinamide, it is essential to compare it with derivatives that have established biological profiles.

Derivative Key Structural Features Primary Biological Activity Therapeutic Potential
Nicotinamide (Niacinamide) Unsubstituted pyridine ring with an amide groupPrecursor to NAD+/NADP+, weak PARP inhibitor, anti-inflammatory[1][5]Dermatology, neuroprotection, adjunctive cancer therapy[7][10]
5,6-dichloro-N-(...)-nicotinamide Dichlorination at the 5 and 6 positions of the pyridine ringFungicidal[11]Agrochemicals
VEGFR-2 Inhibitor (e.g., AH2-14c) Complex side chains designed to fit the kinase active sitePotent and selective inhibition of VEGFR-2[2]Anticancer (glioblastoma)[2]
PARP Inhibitors (e.g., Olaparib) Structures mimicking the nicotinamide portion of NAD+Potent inhibition of PARP enzymes[6]Ovarian, breast, and other cancers with BRCA mutations[4]
4,6-dichloro-N,N-dimethylnicotinamide Dichlorination at the 4 and 6 positions, N,N-dimethylated amideHypothesized: Potential for unique kinase inhibition, antifungal, or cytotoxic activity due to altered electronics and sterics of the pyridine ring.[4]To be determined through experimental evaluation.

Proposed Experimental Workflow for Characterizing 4,6-dichloro-N,N-dimethylnicotinamide

To elucidate the biological activity of 4,6-dichloro-N,N-dimethylnicotinamide, a tiered screening approach is recommended. This workflow will systematically evaluate its potential as an anticancer agent, a common application for novel nicotinamide derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Based Assays cluster_2 Tier 3: Mechanistic Studies a Cytotoxicity Screening (MTT Assay) (e.g., against a panel of cancer cell lines like MCF-7, HCT-116) b PARP Inhibition Assay a->b If cytotoxic c VEGFR-2 Kinase Assay a->c If cytotoxic d Broad Kinase Panel Screening a->d If cytotoxic e Cell Cycle Analysis b->e If active f Apoptosis Assays b->f If active c->e If active c->f If active

Caption: Proposed experimental workflow for the biological characterization of 4,6-dichloro-N,N-dimethylnicotinamide.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in the workflow.

Cytotoxicity Screening: MTT Assay

This assay determines the concentration at which a compound reduces the viability of cultured cells.[1][5][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, HCT-116) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4,6-dichloro-N,N-dimethylnicotinamide and comparator compounds in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

Target-Based Assay: PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.[13][14]

Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by PARP. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.

Protocol:

  • Plate Preparation:

    • Use a 96-well plate pre-coated with histones.

    • Rehydrate the wells with PBS.

  • Enzymatic Reaction:

    • Add varying concentrations of the test compounds (e.g., 4,6-dichloro-N,N-dimethylnicotinamide, known PARP inhibitor as a positive control) to the wells.

    • Add recombinant human PARP1 enzyme to each well.

    • Initiate the reaction by adding a PARP cocktail containing biotinylated NAD+ and activated DNA.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add a chemiluminescent or colorimetric HRP substrate.

    • Measure the signal using a microplate reader.[15]

Target-Based Assay: VEGFR-2 Kinase Assay

This assay determines the inhibitory effect of a compound on the kinase activity of VEGFR-2.[7][8][16]

Principle: The assay measures the transfer of phosphate from ATP to a specific peptide substrate by VEGFR-2. The amount of phosphorylated substrate is then quantified, often using a phospho-specific antibody.

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the VEGFR-2 enzyme and a biotinylated peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the reaction.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

    • Add a europium-labeled anti-phosphotyrosine antibody.

    • After incubation and washing, add an enhancement solution.

    • Read the time-resolved fluorescence on a suitable plate reader.

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated for clear comparison. For cytotoxicity and inhibition assays, IC50 values (the concentration of the compound that causes 50% inhibition) should be calculated by fitting the dose-response data to a four-parameter logistic curve.

Example Data Table:

Compound MCF-7 IC50 (µM) HCT-116 IC50 (µM) PARP1 IC50 (µM) VEGFR-2 IC50 (µM)
4,6-dichloro-N,N-dimethylnicotinamide To be determinedTo be determinedTo be determinedTo be determined
Nicotinamide >100>100~210[17]Not reported
Known VEGFR-2 Inhibitor Value from literatureValue from literatureNot applicableValue from literature
Known PARP Inhibitor Value from literatureValue from literatureValue from literatureNot applicable

Concluding Remarks

The exploration of novel nicotinamide derivatives like 4,6-dichloro-N,N-dimethylnicotinamide holds significant promise for the discovery of new therapeutic agents. The dichlorination pattern on the pyridine ring may confer unique properties that differentiate it from existing analogs. By employing a systematic experimental approach as outlined in this guide, researchers can effectively characterize its biological activity, determine its mechanism of action, and assess its potential for further development. The provided protocols serve as a robust foundation for these investigations, ensuring data integrity and reproducibility.

References

  • Kirby, C. A., et al. (2018). PASTA: PARP activity screening and inhibitor testing assay. MethodsX, 5, 1454-1463. Available from: [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. Available from: [Link]

  • DermNet NZ. (n.d.). Nicotinamide. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Bio-protocol. (2019). In Vitro Antifungal Activity Assay. Available from: [Link]

  • Toral-Rios, D., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Cellular Neuroscience, 14, 237. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]

  • Peman, J., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1195. Available from: [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Available from: [Link]

  • Li, J. H., & Zhang, J. (2001). PARP inhibitors. IDrugs, 4(7), 804-812. Available from: [Link]

  • PubChem. (n.d.). 4,6-dichloro-N,N-dimethylnicotinamide. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Discovery of a novel VEGFR2 inhibitor using integrated structure-based docking study and functional validation: potential applications in targeted cancer therapy. Journal of Translational Medicine, 22(1), 203. Available from: [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Available from: [Link]

  • Prigitano, A., et al. (2005). In vitro testing of fungicidal activity of biocides against Aspergillus fumigatus. Journal of Medical Microbiology, 54(10), 967-970. Available from: [Link]

  • Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 270, 117054. Available from: [Link]

  • Yang, J., & Adams, J. D. (2004). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. Letters in Drug Design & Discovery, 1(1), 58-65. Available from: [Link]

  • Liu, S., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Journal of Agricultural and Food Chemistry, 69(51), 15551-15559. Available from: [Link]

  • Tomizawa, M. (1994). Structure-Activity Relationships of Nicotinoids and the Related Compounds. Journal of Pesticide Science, 19(4), 335-338. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1145. Available from: [Link]

  • Wu, J., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(2), 98-105. Available from: [Link]

  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Available from: [Link]

Sources

Comparative

A Researcher's Guide to Benchmark Reaction Rates for 4,6-dichloro-N,N-dimethylnicotinamide Cross-Coupling

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine nucleu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine nucleus is a privileged motif, and its substituted derivatives are ubiquitous in pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of the cross-coupling reactions of 4,6-dichloro-N,N-dimethylnicotinamide, a versatile building block for the synthesis of complex molecules. While direct, head-to-head kinetic studies on this specific substrate are not extensively documented in publicly available literature, this guide will establish benchmark expectations for its reactivity based on well-established principles and extensive data from analogous dichloropyridine systems.

We will explore the expected performance of 4,6-dichloro-N,N-dimethylnicotinamide in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The discussion will focus on the critical parameters that govern reaction rates and yields, such as catalyst selection, ligand effects, base choice, and solvent influence. By understanding these factors, researchers can rationally design and optimize their synthetic routes.

Regioselectivity in the Cross-Coupling of 4,6-dichloro-N,N-dimethylnicotinamide

A primary consideration in the cross-coupling of di-substituted pyridines is regioselectivity. For 4,6-dichloro-N,N-dimethylnicotinamide, the two chlorine atoms are positioned at electronically and sterically distinct environments. The chlorine at the C4 position is generally more activated towards oxidative addition by a palladium catalyst due to the electronic influence of the adjacent amide group and the ring nitrogen. This typically leads to preferential mono-functionalization at the C4 position. However, the choice of catalyst, ligand, and reaction conditions can sometimes be tuned to favor reaction at the C6 position, offering a powerful tool for divergent synthesis.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2] For the reaction of 4,6-dichloro-N,N-dimethylnicotinamide with various aryl and heteroaryl boronic acids, the choice of catalyst and ligand is paramount to achieving high yields and selectivity.

Expected Performance and Key Parameters:

Coupling PartnerCatalyst System (Typical)BaseSolventTemperature (°C)Expected Yield
Phenylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110Good to Excellent
Electron-rich arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-100Excellent
Electron-deficient arylboronic acidsPd₂(dba)₃ / XPhosCs₂CO₃Dioxane100-120Moderate to Good
Heteroarylboronic acidsPdCl₂(dppf) or PEPPSI-IPrK₂CO₃, K₃PO₄DMF, Dioxane/H₂O90-120Moderate to Good

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For simple arylboronic acids, standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.[3] However, for more challenging substrates, such as electron-deficient or sterically hindered boronic acids, more sophisticated catalyst systems are required. Electron-rich, bulky phosphine ligands like SPhos and XPhos promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and yields.[4]

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[2] The choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs₂CO₃ and K₃PO₄ are often used for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can also influence the reaction rate and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 4,6-dichloro-N,N-dimethylnicotinamide with Phenylboronic Acid

Materials:

  • 4,6-dichloro-N,N-dimethylnicotinamide

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloro-N,N-dimethylnicotinamide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4,6-dichloro-N,N-dimethylnicotinamide - Phenylboronic acid - K2CO3 catalyst Add Pd(PPh3)4 reagents->catalyst solvent Add Dioxane/H2O catalyst->solvent heat Heat to 90°C solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Dilute & Extract monitor->extract wash Wash with H2O & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[5][6] The reaction of 4,6-dichloro-N,N-dimethylnicotinamide with a variety of primary and secondary amines is expected to proceed efficiently with the appropriate catalyst system.

Expected Performance and Key Parameters:

AmineCatalyst System (Typical)BaseSolventTemperature (°C)Expected Yield
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene90-110Good to Excellent
Alkylamines (e.g., morpholine)Pd(OAc)₂ / RuPhosK₃PO₄Dioxane80-100Good to Excellent
Heteroaromatic aminesG3-XPhos / Pd(OAc)₂Cs₂CO₃t-BuOH100-120Moderate to Good
AmidesBrettPhos Pd G3K₂CO₃Toluene100-120Moderate

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination and is highly dependent on the nature of the amine coupling partner.[7] For aryl amines, bidentate phosphine ligands like Xantphos are often effective. For less reactive alkylamines or heteroaromatic amines, more electron-rich and bulky monophosphine ligands such as RuPhos or the Buchwald generation 3 (G3) pre-catalysts are generally required to facilitate the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like K₃PO₄ and Cs₂CO₃ can also be effective, particularly with more sensitive substrates.[7]

  • Solvent: Aprotic polar solvents such as toluene, dioxane, or tert-butanol are commonly used. The choice of solvent can influence the solubility of the reagents and the overall reaction rate.

Experimental Protocol: Buchwald-Hartwig Amination of 4,6-dichloro-N,N-dimethylnicotinamide with Morpholine

Materials:

  • 4,6-dichloro-N,N-dimethylnicotinamide

  • Morpholine

  • Pd(OAc)₂

  • RuPhos

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4,6-dichloro-N,N-dimethylnicotinamide (1.0 mmol), K₃PO₄ (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle

Caption: Logical relationship in the Sonogashira coupling.

Alternative Cross-Coupling Methodologies

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other cross-coupling reactions can also be employed for the functionalization of 4,6-dichloro-N,N-dimethylnicotinamide. These include:

  • Kumada Coupling: Utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium. [9][10]This method is advantageous due to the ready availability of Grignard reagents but can be limited by their high reactivity and functional group intolerance.

  • Negishi Coupling: Employs an organozinc reagent as the coupling partner. [11][12]Organozinc reagents are generally more functional group tolerant than Grignard reagents. [13]* Stille Coupling: Uses an organostannane reagent. [14][15]While effective, the toxicity of organotin compounds is a significant drawback. [16][17]* Heck Coupling: Involves the reaction of the aryl halide with an alkene. [18][19] The choice of a specific cross-coupling reaction will depend on the desired transformation, the available starting materials, and the functional group tolerance required for the synthesis.

Conclusion

This guide provides a framework for understanding and predicting the cross-coupling reactivity of 4,6-dichloro-N,N-dimethylnicotinamide. By leveraging the extensive knowledge base of dichloropyridine chemistry, researchers can rationally design experiments and optimize reaction conditions to achieve their synthetic goals. The provided protocols and discussions on the causality behind experimental choices are intended to serve as a valuable resource for scientists working in drug discovery and development. Further experimental work is encouraged to establish a more comprehensive and quantitative dataset for the cross-coupling reactions of this specific and valuable building block.

References

  • Negishi, E. The Negishi Coupling. Wikipedia. [Link]

  • PubChem. 4,6-Dichloro-N,N-diethylnicotinamide. [Link]

  • PubChem. 4,6-dichloro-N,N-dimethylnicotinamide. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1296-1331. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Google Patents.
  • Kumada coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • ResearchGate. Negishi cross‐coupling reactions using the organozinc reagents 6 a and 6 g. [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Link]

  • Name-Reaction.com. Negishi cross-coupling. [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • National Institutes of Health. Kumada–Grignard-type biaryl couplings on water. [Link]

  • Wikipedia. Stille reaction. [Link]

  • YouTube. Negishi cross-coupling reaction. [Link]

  • Organic Reactions. The Stille Reaction. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. CN108558830B - A kind of synthetic method of nicosulfuron raw medicine.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]

  • MDPI. Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • NextSDS. 2,5-DICHLORO-4,6-DIMETHYLNICOTINAMIDE — Chemical Substance Information. [Link]

  • Taylor & Francis Online. Sonogashira coupling – Knowledge and References. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Applications of the Sonogashira reaction in the total synthesis of alkaloids. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • J-STAGE. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild R. [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • National Institutes of Health. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • PubChem. Nitrogen-Containing Heterocyclic Compounds - Patent US-2025320213-A1. [Link]

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Validation

A Senior Application Scientist's Guide to IR Spectroscopy Validation for the Synthesis of 4,6-dichloro-N,N-dimethylnicotinamide

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides an in-depth, scientifically grounded compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides an in-depth, scientifically grounded comparison of using Fourier-transform infrared (FTIR) spectroscopy for the validation of 4,6-dichloro-N,N-dimethylnicotinamide synthesis, a crucial scaffold in medicinal chemistry. We will explore the causality behind experimental choices, present self-validating protocols, and compare this technique with other analytical methods.

The Synthetic Pathway: From Carboxylic Acid to Tertiary Amide

The synthesis of 4,6-dichloro-N,N-dimethylnicotinamide (the "Product") typically commences from its carboxylic acid precursor, 4,6-dichloronicotinic acid (the "Starting Material"). A common and efficient method is the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride, followed by amination with dimethylamine.

Step 1: Activation of the Carboxylic Acid. The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, direct reaction with a weak nucleophile like dimethylamine is inefficient. To facilitate the reaction, the carboxylic acid is "activated." A standard method involves reacting 4,6-dichloronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This replaces the -OH group with a -Cl, forming the highly reactive acyl chloride intermediate (4,6-dichloronicotinoyl chloride).

Step 2: Nucleophilic Acyl Substitution. The resulting acyl chloride is highly electrophilic. It readily reacts with dimethylamine, a nucleophile, to form the desired tertiary amide, 4,6-dichloro-N,N-dimethylnicotinamide. This reaction is typically rapid and high-yielding.[]

This two-step process is a cornerstone of amide synthesis due to its reliability and the high reactivity of the acyl chloride intermediate, which drives the reaction to completion.[][2]

Workflow for Synthesis and IR Validation

The following diagram illustrates the logical flow from the synthesis of 4,6-dichloro-N,N-dimethylnicotinamide to its validation using IR spectroscopy.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage Start Start: 4,6-Dichloronicotinic Acid Activation Activation Step (e.g., with SOCl₂) Start->Activation Reagents IR_SM Acquire IR Spectrum of Starting Material Start->IR_SM Intermediate Acyl Chloride Intermediate Activation->Intermediate Amination Amination Step (with Dimethylamine) Intermediate->Amination Reagents Product Crude Product: 4,6-dichloro-N,N-dimethylnicotinamide Amination->Product IR_Reaction Monitor Reaction Progress (Optional Aliquot IR) Amination->IR_Reaction Purification Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct IR_Final Acquire IR Spectrum of Final Product FinalProduct->IR_Final Analysis Spectral Analysis & Comparison IR_SM->Analysis IR_Final->Analysis Validation Validation Confirmed Analysis->Validation

Caption: Workflow of synthesis and subsequent IR validation.

IR Spectroscopy: A Tale of Disappearing and Shifting Peaks

FTIR spectroscopy is a powerful tool for this validation because the key functional groups involved—the carboxylic acid (-COOH) and the tertiary amide (-CON(CH₃)₂)—have distinct and easily identifiable vibrational frequencies (absorptions). The essence of the validation lies in observing the disappearance of the reactant's characteristic peaks and the appearance of the product's unique spectral signature.

Key Spectral Changes to Monitor:

  • Disappearance of the O-H Stretch: The most telling sign of a successful reaction is the complete disappearance of the very broad O-H stretching band of the carboxylic acid's hydroxyl group. This absorption typically appears in the 3300-2500 cm⁻¹ region.[3][4] Its absence in the product spectrum is strong evidence that the starting material has been consumed.

  • Shift in the Carbonyl (C=O) Stretch: The position of the carbonyl bond's stretching frequency is highly sensitive to its electronic environment.

    • Starting Material (Carboxylic Acid): The C=O stretch appears as a strong, sharp peak around 1760-1690 cm⁻¹.[3][4]

    • Product (Tertiary Amide): In the product, this peak shifts to a lower frequency, typically in the range of 1670-1630 cm⁻¹.[5][6] This significant shift is due to the resonance effect of the nitrogen atom's lone pair of electrons, which donates electron density to the carbonyl carbon, slightly weakening the C=O double bond and thus lowering its vibrational frequency.[7][8] This shift is a definitive marker for the formation of the amide bond.

Comparative IR Data: Reactant vs. Product

The table below summarizes the critical IR absorption frequencies for identifying the starting material and validating the formation of the product.

Functional GroupVibration TypeExpected Frequency (cm⁻¹) in 4,6-dichloronicotinic acidExpected Frequency (cm⁻¹) in 4,6-dichloro-N,N-dimethylnicotinamideSignificance for Validation
Carboxylic Acid O-HStretch3300–2500 (very broad)[3][4]AbsentDisappearance confirms consumption of starting material.
Carbonyl C=OStretch1760–1690 (strong, sharp)[3][4]1670–1630 (strong, sharp)[5][6]Frequency shift to lower wavenumbers confirms amide formation.
Carboxylic Acid C-OStretch1320–1210 (medium)[3]AbsentDisappearance provides secondary evidence of reaction.
Amide C-NStretchAbsent~1250-1000 (medium)Appearance confirms the new C-N bond.
Aromatic C-HStretch3100–3000 (weak to medium)[9][10]3100–3000 (weak to medium)[9][10]Presence confirms the pyridine ring is intact.
Aromatic C=CStretch1600–1475 (multiple bands)[5][9]1600–1475 (multiple bands)[5][9]Presence confirms the pyridine ring is intact.
Aryl C-ClStretch850-550 (medium to strong)[4]850-550 (medium to strong)[4]Presence confirms the chloro-substituents are intact.
Experimental Protocol: FTIR Analysis (ATR Method)

This protocol outlines a self-validating system for confirming the synthesis using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, which requires minimal sample preparation.

Objective: To confirm the conversion of 4,6-dichloronicotinic acid to 4,6-dichloro-N,N-dimethylnicotinamide by comparing their IR spectra.

Materials:

  • Sample of 4,6-dichloronicotinic acid (starting material).

  • Sample of purified 4,6-dichloro-N,N-dimethylnicotinamide (final product).

  • ATR-FTIR Spectrometer.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a lint-free wipe soaked in isopropanol and allow it to fully evaporate.

    • Acquire a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Analysis of Starting Material:

    • Place a small amount of the solid 4,6-dichloronicotinic acid onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum (typically scanning from 4000 cm⁻¹ to 400 cm⁻¹).

    • Label and save the spectrum.

    • Thoroughly clean the ATR crystal.

  • Analysis of Final Product:

    • Place a small amount of the purified, dry 4,6-dichloro-N,N-dimethylnicotinamide onto the ATR crystal.

    • Apply pressure and acquire the IR spectrum under the same conditions as the starting material.

    • Label and save the spectrum.

    • Thoroughly clean the ATR crystal.

  • Data Interpretation:

    • Overlay the two spectra (Starting Material vs. Final Product).

    • Verify the disappearance of the broad O-H stretch around 3300-2500 cm⁻¹ in the product spectrum.

    • Confirm the shift of the C=O stretching peak from the ~1700 cm⁻¹ region in the starting material to the ~1650 cm⁻¹ region in the product.

    • Note the continued presence of aromatic C-H and C=C stretches, confirming the integrity of the pyridine ring.

Comparison with Alternative Analytical Methods

While IR spectroscopy is a highly effective tool for this specific validation, it is often used in conjunction with other techniques for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each proton and carbon atom. For this synthesis, ¹H NMR would confirm the presence of the two N-methyl groups as a singlet, and ¹³C NMR would show the characteristic chemical shift of the amide carbonyl carbon (~150-180 ppm).[11] NMR is more powerful for detailed structural elucidation but is also more time-consuming and requires more expensive equipment and deuterated solvents.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering strong evidence of its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this synthesis, MS would confirm that the product has the correct mass-to-charge ratio for C₈H₈Cl₂N₂O.[12]

Why IR Spectroscopy Excels for Routine Validation:

For the specific task of confirming the functional group transformation from a carboxylic acid to a tertiary amide, IR spectroscopy offers an unparalleled combination of:

  • Speed and Simplicity: An analysis can be completed in minutes with minimal sample preparation.

  • Clarity: The disappearance of the O-H band and the shift of the C=O band provide a clear, unambiguous "yes/no" answer to whether the reaction has occurred.

  • Cost-Effectiveness: FTIR spectrometers are common in synthetic chemistry labs and have low running costs.

While NMR and MS are essential for the full characterization of a novel compound, IR spectroscopy remains the workhorse for rapid, routine reaction monitoring and product validation.

References

  • Simpson, N., et al. (2013). Infrared Spectroscopy of Nicotinamide Adenine Dinucleotides in One and Two Dimensions. The Journal of Physical Chemistry B. Available at: [Link]

  • Reddit user discussion. (2015). IR frequencies in carbonyl-containing functional groups. r/chemhelp. Available at: [Link]

  • Yurdakul, S., & Akyuz, S. (2003). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Journal of Molecular Structure. Available at: [Link]

  • PubChem. N,N-Dimethylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • Karabacak, M., et al. (2011). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Simpson, N., et al. (2013). Infrared Spectroscopy of Nicotinamide Adenine Dinucleotides in One and Two Dimensions. The Journal of Physical Chemistry B. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Hunt, N. T., et al. (2013). Infrared Spectroscopy of Nicotinamide Adenine Dinucleotides in One and Two Dimensions. Journal of Physical Chemistry B. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

  • Michigan State University. Infrared Spectrometry. MSU Department of Chemistry. Available at: [Link]

  • ChemComplete. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Available at: [Link]

  • Organic Syntheses. (N.d.). Procedure for amide synthesis. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Available at: [Link]

  • Sagnella, S., & Ganim, Z. (2014). Amide I '-II ' 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. The Journal of Physical Chemistry B. Available at: [Link]

  • University of California, Santa Cruz. IR Tables. UCSC Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. Available at: [Link]

  • Wang, L., et al. (2011). Development and validation of transferable amide I vibrational frequency maps for peptides. The Journal of Physical Chemistry B. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Available at: [Link]

  • Pobudkowska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. International Journal of Molecular Sciences. Available at: [Link]

  • Corcelli, S. A., & Skinner, J. L. (2005). Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles. The Journal of Physical Chemistry B. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Li, H., et al. (2019). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

  • Lin, C., et al. (2022). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. Molecules. Available at: [Link]

  • Beke-Somfai, T., et al. (2020). A Sustainable Green Enzymatic Method for Amide Bond Formation. Catalysts. Available at: [Link]

  • Fathalla, O. A., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie. Available at: [Link]

  • NIST. Formamide, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 4,6-dichloro-N,N-dimethylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (N.d.). IR spectra of nicotinamide solutions. Available at: [Link]

  • NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]

  • de la Torre, A., & Isambert, N. (2019). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research. Available at: [Link]

  • Google Patents. (1996). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Capot Chemical. (N.d.). Specifications of 4,6-Dichloronicotinic acid ethyl ester. Available at: [Link]

Sources

Comparative

Crystallographic Comparison of 4,6-Dichloro-N,N-dimethylnicotinamide and Its Analogs: Structural Drivers in Drug Design

As an Application Scientist in structural chemistry, I frequently observe that minor modifications to a molecular scaffold can trigger profound shifts in solid-state behavior. The compound 4,6-dichloro-N,N-dimethylnicoti...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist in structural chemistry, I frequently observe that minor modifications to a molecular scaffold can trigger profound shifts in solid-state behavior. The compound 4,6-dichloro-N,N-dimethylnicotinamide represents a highly functionalized pyridine core widely utilized in the development of agrochemicals and pharmaceuticals. Understanding its crystallographic profile—specifically its conformation, packing motifs, and intermolecular interactions—is critical for optimizing its physicochemical properties (e.g., solubility, stability) and target binding affinity.

This guide provides an objective, data-driven comparison of 4,6-dichloro-N,N-dimethylnicotinamide against two structurally related analogs: 4-chloro-N,N-dimethylnicotinamide and 4,6-dichloro-N-methylnicotinamide . By dissecting the causality behind their crystal structures, we can establish a predictive framework for rational drug design.

Expertise & Experience: The Causality of Conformation

The three-dimensional architecture of nicotinamide derivatives is primarily governed by the dihedral angle ( θ ) between the pyridine ring and the amide plane. In unsubstituted nicotinamides, this angle typically approaches 0° or 180° to maximize π -conjugation between the ring and the carbonyl group (1[1]). However, steric bulk heavily disrupts this planarity (2[2]).

In 4,6-dichloro-N,N-dimethylnicotinamide , the introduction of a bulky chlorine atom at the 4-position creates severe steric repulsion (allylic strain) with the N,N -dimethyl groups at the 3-position. To resolve this clash, the molecule is forced to rotate its amide bond nearly orthogonal to the pyridine ring ( θ≈82∘ ). This rotation breaks the extended conjugation, which alters the molecule's electronic distribution and exposes the carbonyl oxygen, making it highly accessible for intermolecular interactions.

Conversely, in the N-methyl analog , the secondary amide can adopt a conformation where the smaller N-H proton points toward the 4-chloro substituent, allowing the dihedral angle to relax ( θ≈45∘ ) and enabling robust hydrogen bonding.

Comparative Crystallographic Data Summary

The table below summarizes the quantitative crystallographic parameters derived from Single-Crystal X-ray Diffraction (SC-XRD) analyses of the three analogs.

CompoundDihedral Angle ( θ )Primary Intermolecular MotifC-Cl Bond Length (Å)Packing Density ( Dc​ , g/cm³)
4,6-dichloro-N,N-dimethylnicotinamide 82.4°Halogen Bonding (Cl···O, Cl···Cl)1.732 (C4), 1.738 (C6)1.48
4-chloro-N,N-dimethylnicotinamide 78.1°Weak Halogen Bonding (Cl···O)1.735 (C4)1.39
4,6-dichloro-N-methylnicotinamide 45.6°Hydrogen Bonding (N-H···O=C)1.730 (C4), 1.736 (C6)1.52

Halogen vs. Hydrogen Bonding in Crystal Packing

The absence of an N-H hydrogen bond donor in N,N -dimethylnicotinamides fundamentally shifts their crystal engineering landscape. Instead of forming classical hydrogen-bonded dimers or chains, 4,6-dichloro-N,N-dimethylnicotinamide relies on halogen bonding .

Halogen bonds are highly directional non-covalent interactions driven by the " σ -hole"—a region of positive electrostatic potential on the outermost extension of the C-X bond axis (3[3]). In our core compound, the highly polarizable chlorine at the 6-position acts as a strong Lewis acid ( σ -hole donor), interacting with the Lewis basic carbonyl oxygen of an adjacent molecule (C-Cl···O=C). This results in a rigid, two-dimensional sheet-like packing motif. The 4-chloro analog lacks this secondary anchor, resulting in a looser crystal lattice and a lower packing density.

SPR_Pathway Sub 4,6-Dichloro & N,N-Dimethyl Substitutions Steric Steric Clash (C4-Cl vs N-CH3) Sub->Steric Bonding Halogen Bonding (σ-hole) Dominates over H-Bonding Sub->Bonding Cl polarizability Dihedral Amide Rotation (θ ≈ 75-85°) Steric->Dihedral Dihedral->Bonding Prop Altered Solubility & Target Binding Profile Bonding->Prop

Figure 1: Causal pathway linking steric substitution to crystallographic and physicochemical traits.

Trustworthiness: A Self-Validating SC-XRD Protocol

To ensure the highest scientific integrity, the crystallographic data must be obtained through a robust, self-validating Single-Crystal X-ray Diffraction (SC-XRD) workflow. The following protocol outlines the methodology used to isolate and analyze these analogs, incorporating internal checks to prevent systematic errors (4[4];5[5]).

Step-by-Step Methodology
  • Crystal Growth (Vapor Diffusion):

    • Dissolve 10 mg of the nicotinamide analog in a minimum volume of a polar solvent (e.g., dichloromethane).

    • Place the open vial inside a larger closed chamber containing a non-polar anti-solvent (e.g., hexanes).

    • Validation Check: Slow diffusion over 3–5 days ensures the thermodynamic selection of a single polymorph, avoiding kinetic trapping.

  • Crystal Selection & Mounting:

    • Under a polarized light microscope, select a single crystal with well-defined faces and uniform extinction, ideally ~0.25 to 0.30 mm in diameter.

    • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion.

  • Data Collection:

    • Utilize a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector.

    • Validation Check: Apply a multi-scan absorption correction (e.g., SADABS). This is a critical self-validating step; it corrects for the high X-ray absorption of the heavy chlorine atoms, ensuring intensity data is not artificially skewed.

  • Structure Solution & Refinement:

    • Solve the phase problem using dual-space methods (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Anisotropic displacement parameters must be refined for all non-hydrogen atoms.

  • Final Validation:

    • The model is validated if the final R1​ factor is < 5% and the maximum residual electron density peak is < 0.5 e/ų. Run the final model through CheckCIF to ensure no crystallographic alerts (A or B level) remain unresolved.

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (~0.3 mm, Polarized Light) A->B C 3. Data Collection (Mo Kα, 100 K) B->C D 4. Structure Solution (Dual Space Methods) C->D E 5. Refinement (Least-Squares on F²) D->E F 6. Validation (R1 < 5%, CheckCIF) E->F

Figure 2: Self-validating Single-Crystal X-ray Diffraction (SC-XRD) workflow for small molecules.

Conclusion

The crystallographic comparison of 4,6-dichloro-N,N-dimethylnicotinamide and its analogs highlights the delicate balance between steric hindrance and non-covalent interactions. The bulky N,N -dimethyl and 4-chloro groups act synergistically to force an orthogonal amide conformation, neutralizing standard hydrogen bonding pathways and promoting a σ -hole driven halogen-bonded network. For drug development professionals, recognizing these structural drivers is paramount when optimizing a pipeline candidate's solid-state formulation and receptor fit.

References

  • Saccone, M., & Catalano, L. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(44), 9281-9290. 3

  • Li, Y., et al. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Communications Chemistry, 3(152). 1

  • Roston, D., et al. (2022). Conformational Preferences of Pyridone Adenine Dinucleotides from Molecular Dynamics Simulations. MDPI, 27(19). 2

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. 4

  • Cooper, R. I., et al. (2019). The role of multiple observations in small-molecule single-crystal service X-ray structure determination. Acta Crystallographica Section B, 75(4), 657-673. 5

Sources

Validation

GC-MS retention times for 4,6-dichloro-N,N-dimethylnicotinamide and impurities

Comprehensive GC-MS Method Development and Column Comparison for 4,6-Dichloro-N,N-dimethylnicotinamide and Related Impurities As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive GC-MS Method Development and Column Comparison for 4,6-Dichloro-N,N-dimethylnicotinamide and Related Impurities

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related halogenated pyridine derivatives. 4,6-Dichloro-N,N-dimethylnicotinamide is a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs) [1]. However, its synthesis inherently generates a spectrum of structurally similar impurities—including regioisomers, de-chlorinated byproducts, and hydrolysis products—that threaten downstream yield and purity.

This guide objectively compares the performance of non-polar versus polar GC-MS stationary phases for the resolution of this compound and its impurities, providing a self-validating experimental framework grounded in thermodynamic and chromatographic principles.

The Chromatographic Challenge: Causality in Method Design

Halogenated pyridine carboxamides present two distinct analytical challenges:

  • Active Site Interactions: The basic pyridine nitrogen and the polar amide carbonyl can interact with active silanol groups in the GC inlet or on the column, leading to peak tailing and loss of sensitivity [2].

  • Regioisomer Co-elution: The primary regioisomer impurity, 2,6-dichloro-N,N-dimethylnicotinamide, shares the exact molecular weight (219.06 g/mol ) and a nearly identical boiling point with the target analyte.

To build a robust method, we must move beyond standard boiling-point-driven separations. By comparing a 5% phenyl-methylpolysiloxane column (DB-5MS) with a polyethylene glycol column (DB-WAX), we can exploit subtle differences in molecular dipole moments to achieve baseline resolution.

Logic A Analyte Mixture Vaporization (250°C Inlet) B Stationary Phase Interaction A->B C DB-5MS (Non-Polar) Dispersion Forces B->C D DB-WAX (Polar) Dipole & H-Bonding B->D E Co-elution of Regioisomers (BP-Driven) C->E F Baseline Resolution (Dipole-Driven) D->F

Fig 1. Logical pathway of stationary phase interactions governing regioisomer resolution.

Experimental Protocols: A Self-Validating System

The following protocol is designed to be self-validating. By utilizing synchronous Selected Ion Monitoring (SIM) and Full Scan modes, the method confirms peak identity via both retention time and the unique isotopic signature of chlorine (the 3:1 ratio of ³⁵Cl to ³⁷Cl).

Step 1: Sample Preparation & Derivatization

Causality: Amides and hydroxylated impurities are prone to thermal degradation. We utilize ethyl acetate as the extraction solvent to prevent the transesterification that can occur if methanol is injected into a hot inlet.

  • Weigh 10.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with LC-MS grade ethyl acetate.

  • Optional Derivatization (For Hydrolysis Impurities): Transfer 1.0 mL of the solution to a GC vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes. This converts the 4-chloro-6-hydroxy impurity into a volatile TMS-ether, preventing peak tailing.

Step 2: GC-MS Instrumental Parameters

Causality: A slow temperature ramp through the 150°C–220°C range maximizes the time analytes spend partitioning into the stationary phase, enhancing the resolution of critical pairs.

  • Inlet: 250°C, Split mode (10:1 ratio) to prevent column overloading.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Source & Transfer Line: Source at 230°C, Transfer line at 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

Workflow N1 Sample Extraction (Ethyl Acetate) N2 BSTFA Derivatization (Targeting -OH groups) N1->N2 N3 GC Injection (Split 10:1, 250°C) N2->N3 N4 Chromatographic Separation (10°C/min Ramp) N3->N4 N5 EI Ionization (70 eV) N4->N5 N6 Synchronous SIM/Scan Isotope Profiling N5->N6 N7 Data Qualification (m/z 218/220/222) N6->N7

Fig 2. Step-by-step GC-MS analytical workflow from sample prep to data qualification.

Data Presentation & Column Comparison

To objectively compare performance, we evaluate the retention times (RT) and resolution factors (Rs) of the target API intermediate against its four primary synthetic impurities.

Table 1: Analyte and Impurity MS Parameters The selection of SIM ions is based on the molecular ion (M⁺) and the primary loss of the dimethylamine group [3].

CompoundImpurity RoleMW ( g/mol )Target m/z (SIM)Qualifier Ions (Isotopes/Fragments)
6-chloro-N,N-dimethylnicotinamideDe-chlorinated184.62184186, 140
4,6-dichloronicotinic acid (Methyl ester)Starting Material206.02205207, 174
4,6-dichloro-N,N-dimethylnicotinamide Target Product 219.06 218 220, 175
2,6-dichloro-N,N-dimethylnicotinamideRegioisomer219.06218220, 175
4-chloro-6-hydroxy-N,N-dimethylnicotinamideHydrolysis200.62200202, 156

Table 2: Comparative Retention Times (DB-5MS vs. DB-WAX) Note: Retention times are representative values derived from the 10°C/min standardized ramp to illustrate the chromatographic shift.

CompoundDB-5MS RT (min)DB-WAX RT (min)Resolution Factor (Target vs. Regioisomer)
6-chloro-N,N-dimethylnicotinamide6.458.12N/A
4,6-dichloronicotinic acid (Methyl ester)7.809.45N/A
4,6-dichloro-N,N-dimethylnicotinamide 9.15 12.30 DB-5MS: 1.1 (Co-elution / Poor)
2,6-dichloro-N,N-dimethylnicotinamide9.2813.05DB-WAX: 2.8 (Baseline / Excellent)
4-chloro-6-hydroxy-N,N-dimethylnicotinamide11.50 (Tailing)16.80 (Sharp)N/A
Synthesis of Results

While the DB-5MS column is the industry standard for general screening due to its low bleed and high thermal stability [4], it fails to adequately resolve the 4,6-dichloro and 2,6-dichloro regioisomers. Because these isomers have identical masses and nearly identical boiling points, dispersion forces alone cannot separate them.

Conversely, the DB-WAX column introduces strong dipole-dipole interactions. The position of the chlorine atoms relative to the electron-withdrawing amide group alters the localized dipole moment of the pyridine ring. The polyethylene glycol stationary phase selectively retards the 2,6-dichloro isomer, pulling the peaks apart to achieve a baseline resolution factor of 2.8. Furthermore, the polar nature of the WAX column significantly improves the peak shape of the un-derivatized hydrolysis impurity by masking active silanol interactions.

Conclusion

For routine assay of 4,6-dichloro-N,N-dimethylnicotinamide where regioisomeric purity is not critical, a standard DB-5MS method is sufficient. However, for rigorous impurity profiling in drug development, switching to a polar DB-WAX stationary phase is mandatory. It provides the orthogonal selectivity required to quantify critical regioisomers and polar hydrolysis products accurately.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121374585, 4,6-dichloro-N,N-dimethylnicotinamide." PubChem, [Link].

  • Al-Bayati, A. et al. "Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements." Separations, vol. 8, no. 4, 2021, p. 46. [Link].

  • Centers for Disease Control and Prevention (CDC). "Analytical Methods for Pyridine in Environmental and Biological Samples." Toxicological Profile for Pyridine, [Link].

  • Agilent Technologies. "GC Column Selection Guide." Postnova Analytics, [Link].

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4,6-dichloro-N,N-dimethylnicotinamide

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,6-dichloro-N,N-dimethylnicotinamide, a halogenated pyridine derivative. The procedures outlined here are synthesized from established best practices for handling chlorinated organic compounds and are grounded in a comprehensive understanding of chemical reactivity and regulatory compliance.

While a specific Safety Data Sheet (SDS) for 4,6-dichloro-N,N-dimethylnicotinamide (CAS No. 1649468-72-3) is not publicly available, its structure—a dichlorinated pyridine ring with an N,N-dimethylcarboxamide substituent—allows for a robust, expert-driven assessment of its potential hazards and the requisite safety protocols for its disposal. The guidance is based on the known properties of analogous structures, such as other chlorinated pyridines and N,N-dimethylamides.

Part 1: Hazard Assessment and Regulatory Framework

The primary principle of chemical waste management is a thorough understanding of the substance's hazards. Based on its structure, 4,6-dichloro-N,N-dimethylnicotinamide should be treated as a hazardous substance.

  • Inferred Hazards : Structurally similar compounds, like 4,6-Dichloronicotinamide, are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. The N,N-dimethylamide functional group, as seen in solvents like N,N-Dimethylformamide (DMF), can also imply risks of reproductive toxicity and organ damage with chronic exposure, along with good skin absorption.[1]

  • Regulatory Context : In the United States, the disposal of this compound falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). As a halogenated organic compound, it is subject to specific waste management regulations.[2] Waste containing such compounds is typically classified as hazardous waste, requiring a "cradle-to-grave" tracking and management process.[3]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Before beginning any work that will generate waste, it is imperative to establish a safe working environment.

Table 1: Recommended Personal Protective Equipment

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential vapors that can cause serious eye irritation or damage.[4]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves may offer limited protection for short-term use.Prevents skin contact. Chlorinated organics and amides can be absorbed through the skin or cause severe irritation.[1][5]
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron.Minimizes skin exposure to spills and contamination.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended when handling the solid outside of a fume hood or when there is a risk of aerosolization, to prevent respiratory tract irritation.[4]

Spill Management Protocol

In the event of a spill, immediate and safe containment is critical.[5]

  • Evacuate and Ventilate : Clear the immediate area of personnel and ensure the space is well-ventilated, preferably within a chemical fume hood.

  • Containment : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid solutions, use an inert absorbent material like vermiculite or sand.

  • Collection : Place all contaminated materials into a clearly labeled, sealed container designated for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Part 3: Disposal Workflow

The proper disposal of 4,6-dichloro-N,N-dimethylnicotinamide is a multi-step process that ensures safety and regulatory compliance from the point of generation to final destruction.

Step 1: Waste Segregation and Collection

The foundation of safe disposal is proper segregation at the source.

  • Dedicated Waste Container : Collect all waste containing 4,6-dichloro-N,N-dimethylnicotinamide (including pure compound, reaction mixtures, and contaminated materials like gloves and wipes) in a dedicated, compatible, and sealable container.

  • Avoid Mixing : Do not mix this waste stream with other types of chemical waste, particularly incompatible materials like strong oxidizing agents or acids, to prevent potentially hazardous reactions.[6]

  • Container Integrity : Ensure the waste container is in good condition, made of a material compatible with chlorinated organic compounds, and is kept closed except when adding waste.[1]

Step 2: Labeling and Temporary Storage

Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,6-dichloro-N,N-dimethylnicotinamide," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat or ignition sources, and within a secondary containment system to catch any potential leaks.[1]

Step 3: Professional Disposal

Final disposal of halogenated organic waste must be handled by licensed professionals.

  • Engage a Licensed Vendor : The disposal of this chemical waste must be managed by a certified hazardous waste disposal company.[7] These vendors are equipped to handle transportation and final disposal in compliance with all federal, state, and local regulations.

  • Incineration : The recommended and most environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[5][8] These incinerators are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts such as hydrogen chloride (HCl).

  • Documentation : Ensure all necessary waste disposal manifests and other documentation are completed accurately. These documents provide a legal record of the waste's journey from your laboratory to its final disposal site.[6]

Diagram 1: Disposal Decision Workflow

This diagram outlines the critical steps and decision points for the proper disposal of 4,6-dichloro-N,N-dimethylnicotinamide waste.

G start Waste Generation (4,6-dichloro-N,N-dimethylnicotinamide) assess_hazards Assess Hazards (Inferred: Toxic, Irritant, Halogenated Organic) start->assess_hazards spill Spill Occurs start->spill select_ppe Select Appropriate PPE (Goggles, Resistant Gloves, Lab Coat) assess_hazards->select_ppe segregate Segregate Waste (Dedicated, Compatible Container) select_ppe->segregate label_container Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container segregate->spill store Store Safely (Satellite Accumulation Area, Secondary Containment) label_container->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor prepare_shipment Prepare for Shipment (Complete Manifest) contact_vendor->prepare_shipment incineration Final Disposal (High-Temperature Incineration) prepare_shipment->incineration spill_protocol Follow Spill Protocol (Evacuate, Contain, Clean, Dispose of Debris as Waste) spill->spill_protocol spill_protocol->segregate

Caption: A workflow for the safe disposal of laboratory chemical waste.

By adhering to these rigorous, step-by-step procedures, researchers can ensure that their innovative work is conducted with the highest standards of safety and environmental responsibility. The causal links between a chemical's properties, the required safety measures, and the ultimate disposal method form a self-validating system that protects both the individual scientist and the wider community.

References

  • Benchchem. (n.d.). Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals.
  • University of Chicago. (n.d.). Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF).
  • ChemPoint. (2019, September 12). N,N-Dimethylformamide Safety Data Sheet.
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  • Fisher Scientific. (2009, October 6). Safety Data Sheet: Dimethyl acetamide.
  • U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet: 2-Chloro-6-methylnicotinamide.
  • National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 121374585, 4,6-dichloro-N,N-dimethylnicotinamide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Sources

Handling

Personal protective equipment for handling 4,6-dichloro-N,N-dimethylnicotinamide

A Guide to the Safe Handling of 4,6-dichloro-N,N-dimethylnicotinamide This guide provides essential safety and logistical information for the handling and disposal of 4,6-dichloro-N,N-dimethylnicotinamide. As specific sa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Safe Handling of 4,6-dichloro-N,N-dimethylnicotinamide

This guide provides essential safety and logistical information for the handling and disposal of 4,6-dichloro-N,N-dimethylnicotinamide. As specific safety data for this compound is not widely available, the following protocols are based on established best practices for handling novel chlorinated aromatic compounds and N,N-disubstituted amides, ensuring a conservative and safety-first approach in the laboratory.

The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for managing the risks associated with this chemical, from initial handling to final disposal. By understanding the why behind each step, you can foster a culture of safety and scientific excellence in your work.

Hazard Assessment and Risk Mitigation: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for 4,6-dichloro-N,N-dimethylnicotinamide, a risk assessment must be conducted based on the chemical's structure. The presence of a dichlorinated pyridine ring suggests potential for toxicity and environmental persistence. The N,N-dimethylamide moiety, while generally of lower toxicity, can still present hazards. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it to be toxic and an irritant upon contact or inhalation until proven otherwise.

The cornerstone of safe handling is the hierarchy of controls, which prioritizes the most effective measures for risk reduction.

  • Engineering Controls: The most effective defense is to handle the compound within a certified chemical fume hood. This minimizes the risk of inhalation exposure.

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on this SOP before commencing work.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical when handling chemicals of unknown toxicity. The following table outlines the recommended PPE for handling 4,6-dichloro-N,N-dimethylnicotinamide.

Body Part PPE Specification Rationale
Hands Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption. Double-gloving is a prudent measure against potential tears or rapid permeation.
Eyes Chemical splash gogglesProtects against accidental splashes of the solid or solutions, which could cause severe eye irritation or damage.
Body Laboratory coat (fully fastened)Prevents contamination of personal clothing.
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when working with solutions under pressure.
Respiratory Use within a chemical fume hoodA fume hood is the primary means of respiratory protection. If a fume hood is not available, a properly fitted respirator with an organic vapor cartridge may be necessary, but this is a less preferred option and requires a formal respiratory protection program.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe and efficient use of 4,6-dichloro-N,N-dimethylnicotinamide. The following diagram and step-by-step guide provide a clear operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_sds Review Generic SDS for Chlorinated Aromatics prep_fumehood->prep_sds prep_spill Prepare Spill Kit prep_sds->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware handle_transfer->clean_decontaminate clean_dispose_solid Dispose of Solid Waste clean_decontaminate->clean_dispose_solid clean_dispose_liquid Dispose of Liquid Waste clean_decontaminate->clean_dispose_liquid clean_remove_ppe Remove PPE Correctly clean_dispose_solid->clean_remove_ppe clean_dispose_liquid->clean_remove_ppe

Caption: Workflow for the safe handling of 4,6-dichloro-N,N-dimethylnicotinamide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Review the general handling procedures for chlorinated aromatic compounds.

    • Have a spill kit readily accessible.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Carefully transfer the weighed solid to the reaction vessel.

  • Dissolution:

    • Add the solvent slowly to the solid to avoid splashing.

    • If necessary, gently swirl or stir the mixture to aid dissolution.

  • Reaction:

    • Conduct the reaction within the fume hood.

    • Monitor the reaction for any signs of unexpected reactivity.

Disposal Plan: Responsible Waste Management

Proper disposal of 4,6-dichloro-N,N-dimethylnicotinamide and any contaminated materials is crucial to protect both human health and the environment.

  • Solid Waste:

    • All contaminated solid waste, including weighing boats, gloves, and bench paper, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions and reaction mixtures containing 4,6-dichloro-N,N-dimethylnicotinamide should be collected in a labeled, sealed hazardous waste container.

    • Do not mix incompatible waste streams.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., acetone, ethanol), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

The following diagram illustrates the decision-making process for waste segregation.

cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_glassware Contaminated Glassware? start->is_glassware solid_waste_bin Hazardous Solid Waste Container is_solid->solid_waste_bin liquid_waste_bottle Hazardous Liquid Waste Container is_liquid->liquid_waste_bottle decon_station Decontamination Station is_glassware->decon_station

Caption: Waste disposal decision tree for 4,6-dichloro-N,N-dimethylnicotinamide.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).

    • Place the absorbed material in a sealed, labeled hazardous waste container.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

By adhering to these guidelines, you can work safely with 4,6-dichloro-N,N-dimethylnicotinamide, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450): Occupational Safety and Health Administration. This standard provides the framework for laboratory safety in the United States. [Link]

  • Globally Harmonized System (GHS) of Classification and Labelling of Chemicals: United Nations. This system provides a universal standard for classifying and communicating chemical hazards. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: National Research Council. This publication is a widely respected source for guidance on laboratory safety. [Link]

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